Nek2-IN-4
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Eigenschaften
Molekularformel |
C28H27F3N6O2S |
|---|---|
Molekulargewicht |
568.6 g/mol |
IUPAC-Name |
5-[7-[1-[2-(dimethylamino)ethyl]pyrazol-4-yl]imidazo[1,2-a]pyridin-3-yl]-3-[(1S)-1-[2-(trifluoromethyl)phenyl]ethoxy]thiophene-2-carboxamide |
InChI |
InChI=1S/C28H27F3N6O2S/c1-17(20-6-4-5-7-21(20)28(29,30)31)39-23-13-24(40-26(23)27(32)38)22-15-33-25-12-18(8-9-37(22)25)19-14-34-36(16-19)11-10-35(2)3/h4-9,12-17H,10-11H2,1-3H3,(H2,32,38)/t17-/m0/s1 |
InChI-Schlüssel |
BQODGOMHYSMCGK-KRWDZBQOSA-N |
Isomerische SMILES |
C[C@@H](C1=CC=CC=C1C(F)(F)F)OC2=C(SC(=C2)C3=CN=C4N3C=CC(=C4)C5=CN(N=C5)CCN(C)C)C(=O)N |
Kanonische SMILES |
CC(C1=CC=CC=C1C(F)(F)F)OC2=C(SC(=C2)C3=CN=C4N3C=CC(=C4)C5=CN(N=C5)CCN(C)C)C(=O)N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Unraveling the Mechanism of Action of Nek2-IN-4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
NIMA-related kinase 2 (Nek2) is a serine/threonine kinase that plays a pivotal role in the regulation of the cell cycle, particularly in centrosome separation during the G2/M transition.[1] Its overexpression is implicated in various malignancies, making it an attractive target for cancer therapy. Nek2-IN-4 is a potent and specific small molecule inhibitor of Nek2 kinase. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.
Core Mechanism of Action: Potent Inhibition of Nek2 Kinase Activity
This compound exerts its biological effects through the direct inhibition of the enzymatic activity of Nek2. The primary mechanism is the competitive binding to the ATP-binding pocket of the Nek2 kinase domain, thereby preventing the phosphorylation of its downstream substrates. This inhibition disrupts the normal signaling cascade, leading to defects in cell cycle progression and ultimately inducing an anti-proliferative effect in cancer cells.
Quantitative Analysis of this compound Activity
The potency of this compound has been quantified through biochemical and cellular assays. The following table summarizes the key inhibitory concentrations.
| Assay Type | Target/Cell Line | Parameter | Value | Reference |
| Biochemical Assay | Nek2 Kinase | IC50 | 15 nM | [2] |
| Cell Proliferation | AsPC-1 (Pancreatic) | IC50 | 0.064 µM | [2] |
| Cell Proliferation | PL45 (Pancreatic) | IC50 | 0.031 µM | [2] |
| Cell Proliferation | MIA PaCa-2 (Pancreatic) | IC50 | 0.161 µM | [2] |
Cellular Consequences of Nek2 Inhibition by this compound
The inhibition of Nek2 by this compound triggers a cascade of cellular events, primarily impacting cell cycle regulation and cell viability.
-
Cell Cycle Arrest: By inhibiting Nek2-mediated centrosome separation, this compound induces a cell cycle arrest at the G2/M phase. This prevents the proper formation of the mitotic spindle, a critical step for chromosome segregation.
-
Induction of Apoptosis: Prolonged G2/M arrest due to Nek2 inhibition can lead to the activation of apoptotic pathways, resulting in programmed cell death in cancer cells.
-
Anti-proliferative Effects: The culmination of cell cycle arrest and apoptosis leads to a significant reduction in the proliferation of cancer cells, as demonstrated by the IC50 values in various pancreatic cancer cell lines.[2]
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental procedures, the following diagrams have been generated.
Experimental Protocols
The following are detailed protocols for the key assays used to characterize this compound. These are based on the general procedures outlined in the patent literature and common kinase assay methodologies.
Nek2 Kinase Inhibition Assay (ADP-Glo™ Format)
Objective: To determine the in vitro inhibitory activity of this compound against Nek2 kinase.
Materials:
-
Recombinant human Nek2 enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
ATP
-
This compound (serially diluted in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
384-well white plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO. Further dilute in Kinase Assay Buffer to the desired final concentrations.
-
In a 384-well plate, add the diluted this compound or DMSO (vehicle control) to the appropriate wells.
-
Add the Nek2 enzyme to each well, except for the no-enzyme control wells.
-
Initiate the kinase reaction by adding a mixture of MBP substrate and ATP to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Terminate the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT or CellTiter-Glo® Format)
Objective: To determine the anti-proliferative effect of this compound on cancer cell lines.
Materials:
-
Pancreatic cancer cell lines (e.g., AsPC-1, PL45, MIA PaCa-2)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (serially diluted in DMSO)
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
96-well clear or white-walled plates
-
Plate reader (spectrophotometer or luminometer)
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound or DMSO (vehicle control) and incubate for 72 hours.[2]
-
For MTT assay:
-
Add MTT reagent to each well and incubate for 2-4 hours.
-
Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
-
For CellTiter-Glo® assay:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence.
-
-
Calculate the percent cell viability for each concentration of this compound relative to the DMSO control and determine the IC50 value.
Conclusion
This compound is a potent inhibitor of Nek2 kinase that demonstrates significant anti-proliferative activity in cancer cells. Its mechanism of action, centered on the disruption of cell cycle progression at the G2/M phase, provides a strong rationale for its further investigation as a potential therapeutic agent. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working on Nek2-targeted cancer therapies.
References
Nek2-IN-4: A Potent and Selective Inhibitor of Nek2 Kinase for Oncological Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
NIMA-related kinase 2 (Nek2) is a serine/threonine kinase that plays a critical role in the regulation of mitosis, particularly in centrosome separation and spindle formation. Its overexpression is implicated in the pathogenesis of numerous human cancers, making it a compelling target for therapeutic intervention. Nek2-IN-4 has emerged as a potent and selective small molecule inhibitor of Nek2, demonstrating significant anti-proliferative effects in cancer cell lines. This technical guide provides a comprehensive overview of this compound, including its biochemical and cellular activity, detailed experimental protocols for its evaluation, and a depiction of its role within the Nek2 signaling pathway.
Introduction to this compound
This compound is a small molecule inhibitor with high affinity for the Nek2 kinase. Its development provides a valuable tool for investigating the cellular functions of Nek2 and for exploring its potential as a therapeutic target in oncology.
Quantitative Data Summary
The following tables summarize the known quantitative data for this compound, providing a clear comparison of its biochemical potency and cellular efficacy.
Table 1: Biochemical Potency of this compound
| Target | IC50 (nM) | Assay Format |
| Nek2 | 15 | Biochemical Kinase Assay |
Table 2: Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | IC50 (µM) | Assay Duration (h) |
| AsPC-1 | Pancreatic | 0.064 | 72 |
| PL45 | Pancreatic | 0.031 | 72 |
| MIA PaCa-2 | Pancreatic | 0.161 | 72 |
Data for Tables 1 and 2 were sourced from commercially available information on this compound.[1]
Mechanism of Action and Signaling Pathway
Nek2 is a key regulator of the G2/M phase of the cell cycle.[2] At the onset of mitosis, Nek2 phosphorylates several downstream targets, including the centrosomal proteins C-Nap1 and rootletin, to facilitate centrosome separation and the formation of a bipolar spindle.[2] Dysregulation of Nek2 activity can lead to chromosomal instability, a hallmark of cancer.[2] this compound exerts its anti-cancer effects by directly inhibiting the catalytic activity of Nek2, thereby disrupting these critical mitotic events and leading to cell cycle arrest and apoptosis.
The following diagram illustrates the central role of Nek2 in the G2/M transition and its inhibition by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the activity of this compound. While the specific protocols for the initial characterization of this compound are detailed in patent literature[3], the following are representative and widely accepted methods for evaluating Nek2 inhibitors.
Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.
Objective: To determine the in vitro IC50 value of this compound against Nek2 kinase.
Materials:
-
Recombinant human Nek2 enzyme
-
Nek2 peptide substrate (e.g., Myelin Basic Protein)[4]
-
ATP
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
384-well white plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute further in kinase buffer.
-
Reaction Setup: In a 384-well plate, add 1 µL of the diluted this compound or DMSO (vehicle control).
-
Add 2 µL of Nek2 enzyme solution.
-
Add 2 µL of a mixture of the substrate and ATP. The final ATP concentration should be at or near the Km for Nek2.
-
Kinase Reaction: Incubate the plate at room temperature for 30-60 minutes.
-
Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated to ATP and contains luciferase/luciferin to produce a luminescent signal from the newly synthesized ATP.
-
Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell Viability Assay (CCK-8 Assay)
This colorimetric assay measures cell viability based on the reduction of a tetrazolium salt by cellular dehydrogenases in living cells.
Objective: To determine the anti-proliferative IC50 of this compound in cancer cell lines.
Materials:
-
Pancreatic cancer cell lines (AsPC-1, PL45, MIA PaCa-2)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound
-
Cell Counting Kit-8 (CCK-8)
-
96-well clear plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete medium. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound or DMSO (vehicle control).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Assay: Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the DMSO-treated control cells. Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the IC50 value.
Western Blot Analysis
This technique is used to detect specific proteins in a cell lysate to assess the impact of an inhibitor on signaling pathways.
Objective: To investigate the effect of this compound on the phosphorylation of Nek2 downstream targets and other cell cycle-related proteins.
Materials:
-
Cancer cell line of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Nek2, anti-phospho-Hec1, anti-β-catenin, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound at various concentrations for a specified time. Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and then apply the chemiluminescent substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to compare protein levels between different treatment conditions.
Conclusion
This compound is a valuable research tool for the study of Nek2 kinase and its role in cancer biology. Its high potency and demonstrated cellular activity make it a strong candidate for further preclinical development. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to effectively utilize and further characterize this promising Nek2 inhibitor.
References
Nek2-IN-4: A Potent Inhibitor of Nek2 Kinase
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Nek2-IN-4 inhibitor, focusing on its biochemical and cellular potency. It includes detailed experimental protocols for assessing its activity and visual representations of the relevant biological pathways and experimental workflows.
Quantitative Data Summary
The inhibitory activity of this compound has been quantified against its primary target, the Nek2 kinase, and in various cancer cell lines. The following tables summarize these key potency values.
Table 1: Biochemical Potency of this compound
| Target | IC50 Value |
| Nek2 Kinase | 15 nM |
Table 2: Cellular Potency of this compound in Pancreatic Cancer Cell Lines
| Cell Line | IC50 Value (72 h treatment) |
| AsPC-1 | 0.064 µM |
| PL45 | 0.031 µM |
| MIA PaCa-2 | 0.161 µM |
Experimental Protocols
Detailed methodologies for determining the biochemical and cellular potency of this compound are outlined below. These protocols are based on standard kinase inhibition and cell proliferation assays.
Biochemical Kinase Inhibition Assay (Representative Protocol)
This protocol describes a common method for determining the IC50 value of an inhibitor against a purified kinase, such as the ADP-Glo™ Kinase Assay.
Objective: To determine the concentration of this compound that inhibits 50% of Nek2 kinase activity.
Materials:
-
Recombinant human Nek2 enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP
-
Substrate (a peptide or protein that is a known substrate of Nek2)
-
This compound (in a suitable solvent, e.g., DMSO)
-
ADP-Glo™ Kinase Assay Kit (or similar detection reagent)
-
Microplate reader for luminescence detection
Procedure:
-
Prepare a serial dilution of this compound in the kinase buffer.
-
In a 384-well plate, add the Nek2 enzyme to each well.
-
Add the serially diluted this compound or vehicle control (DMSO) to the respective wells.
-
Incubate the enzyme and inhibitor mixture at room temperature for a pre-determined time (e.g., 30 minutes) to allow for binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Allow the reaction to proceed at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™. This is typically a two-step process involving the depletion of remaining ATP, followed by the conversion of ADP to ATP, which is then used in a luciferase-based reaction to generate a luminescent signal.
-
Measure the luminescence using a microplate reader.
-
The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Proliferation Assay
This protocol outlines the methodology used to assess the anti-proliferative effects of this compound on cancer cell lines.[1]
Objective: To determine the concentration of this compound that inhibits 50% of cell growth in a given cell line.
Materials:
-
Pancreatic cancer cell lines (e.g., AsPC-1, PL45, MIA PaCa-2)
-
Complete cell culture medium
-
This compound
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin-based assays)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in the complete cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO₂.[1]
-
After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for the conversion of the reagent into a measurable signal (e.g., colorimetric or fluorescent).
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizations
The following diagrams illustrate the experimental workflow for IC50 determination and the cellular signaling pathway of Nek2.
Caption: Experimental workflows for biochemical and cellular IC50 determination.
Caption: Simplified Nek2 signaling pathway in the context of cancer.
References
Nek2-IN-4 for Pancreatic Cancer Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Nek2-IN-4, a potent inhibitor of NIMA-related kinase 2 (Nek2), and its emerging role in pancreatic cancer research. This document consolidates available preclinical data, outlines detailed experimental protocols, and visualizes key biological pathways and workflows to support further investigation into this compound as a potential therapeutic agent for pancreatic cancer.
Introduction: Nek2 as a Therapeutic Target in Pancreatic Cancer
Pancreatic ductal adenocarcinoma (PDAC) is a highly aggressive malignancy with a dismal prognosis, highlighting the urgent need for novel therapeutic strategies.[1] NIMA-related kinase 2 (Nek2) has emerged as a promising molecular target in several cancers, including pancreatic cancer.[1][2] Nek2, a serine/threonine kinase, is crucial for regulating mitosis, and its overexpression is linked to tumor progression and poor outcomes.[1] In pancreatic cancer, Nek2 expression is significantly upregulated compared to normal pancreatic tissue.[1]
A key mechanism through which Nek2 promotes pancreatic cancer progression is by modulating the immune checkpoint protein, Programmed Death-Ligand 1 (PD-L1).[1][3] This discovery has opened a new avenue for therapeutic intervention, positioning Nek2 inhibitors like this compound as potential agents to enhance anti-tumor immunity.
This compound: A Potent and Specific Nek2 Inhibitor
This compound is a small molecule inhibitor with high potency against Nek2, exhibiting an IC50 of 15 nM.[4] Its chemical structure and basic properties are summarized below.
| Property | Value | Reference |
| Chemical Formula | C28H27F3N6O2S | [4] |
| Molecular Weight | 568.61 g/mol | [4] |
| CAS Number | 2225902-88-3 | [4] |
Synthesis of this compound
A detailed, publicly available, step-by-step synthesis protocol for this compound is not readily found in the scientific literature. However, its synthesis is described in patent WO2018081719A1.[4][5] Researchers interested in synthesizing this compound should refer to this patent for detailed information on the synthetic route and necessary reagents.
Physicochemical Properties
Detailed experimental data on the solubility and stability of this compound are not extensively published. For experimental use, it is recommended to perform solubility and stability tests in the desired buffer systems. MedChemExpress reports that this compound is soluble in DMSO.[4]
Mechanism of Action: The Nek2-PD-L1 Signaling Pathway
In pancreatic cancer, Nek2 plays a critical role in stabilizing the immune checkpoint protein PD-L1.[1][3] This stabilization prevents the degradation of PD-L1, allowing cancer cells to evade the host's immune system. The proposed signaling pathway is as follows:
Caption: Nek2-PD-L1 signaling pathway in pancreatic cancer.
Preclinical Data of Nek2 Inhibition in Pancreatic Cancer
In Vitro Efficacy
This compound has demonstrated potent anti-proliferative activity against various human pancreatic cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Cell Line | IC50 (µM) | Incubation Time (h) | Reference |
| AsPC-1 | 0.064 | 72 | [4] |
| PL45 | 0.031 | 72 | [4] |
| MIA PaCa-2 | 0.161 | 72 | [4] |
In Vivo Efficacy
While specific in vivo efficacy data for this compound in pancreatic cancer models is limited in publicly available literature, studies using other Nek2 inhibitors or siRNA have shown promising results in xenograft models.[2] A study by Zhang et al. (2021) demonstrated that a kinase-specific Nek2 inhibitor significantly suppressed tumor growth in an immunocompetent mouse model of pancreatic cancer.[1]
| Animal Model | Treatment | Dosing Schedule | Outcome | Reference |
| C57BL/6 mice with KPC cell-derived tumors | Nek2 inhibitor | 100 µ g/mouse , for 2 weeks | Significant tumor growth suppression | [1] |
| Nude mice with KPC cell-derived tumors | Nek2 inhibitor | 100 µ g/mouse , for 2 weeks | No significant tumor growth suppression | [1] |
These findings suggest that the anti-tumor effect of Nek2 inhibition is at least partially dependent on a functional immune system, consistent with its mechanism of action via PD-L1 destabilization.[1]
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the efficacy and mechanism of action of this compound in pancreatic cancer research.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on pancreatic cancer cell lines.
Materials:
-
Pancreatic cancer cell lines (e.g., AsPC-1, PL45, MIA PaCa-2)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Protocol:
-
Seed pancreatic cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Western Blot Analysis
Objective: To analyze the protein expression levels of Nek2 and PD-L1 in pancreatic cancer cells following treatment with this compound.
Materials:
-
Pancreatic cancer cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Nek2, anti-PD-L1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat pancreatic cancer cells with this compound (e.g., 10 µM for 24 hours).[1]
-
Lyse the cells and quantify the protein concentration using a BCA assay.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a pancreatic cancer xenograft mouse model.
Caption: Experimental workflow for a pancreatic cancer xenograft model.
Protocol:
-
Cell Preparation: Culture KPC pancreatic cancer cells under standard conditions.
-
Animal Model: Use 6-8 week old female C57BL/6 mice.
-
Tumor Implantation: Subcutaneously inject 1 x 10^6 KPC cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization: When tumors reach an average volume of approximately 100 mm³, randomize the mice into treatment and control groups (n=5-7 per group).
-
Treatment Administration:
-
Treatment Group: Administer this compound (e.g., 100 µ g/mouse , intraperitoneally) for a specified period (e.g., 2 weeks).[1]
-
Control Group: Administer the vehicle control using the same route and schedule.
-
-
Monitoring: Measure tumor volume and body weight twice weekly.
-
Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, flow cytometry).
Conclusion
This compound is a promising preclinical candidate for the treatment of pancreatic cancer. Its ability to inhibit Nek2 and subsequently destabilize PD-L1 provides a strong rationale for its further development, potentially in combination with immune checkpoint inhibitors. The data and protocols presented in this guide are intended to facilitate further research into the therapeutic potential of this compound for this devastating disease. Further studies are warranted to fully elucidate its in vivo efficacy, safety profile, and potential for clinical translation.
References
- 1. NEK2 inhibition triggers anti-pancreatic cancer immunity by targeting PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. NEK2 inhibition triggers anti-pancreatic cancer immunity by targeting PD-L1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. WO2018081719A1 - Small molecule inhibitors of nek2 and uses thereof - Google Patents [patents.google.com]
The role of Nek2 kinase in cell cycle progression
An In-depth Technical Guide on the Role of Nek2 Kinase in Cell Cycle Progression
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
NIMA-related kinase 2 (Nek2) is a serine/threonine kinase that plays a pivotal role in the precise regulation of mitotic events. Its expression and activity are tightly controlled throughout the cell cycle, peaking during the S and G2/M phases. The canonical function of Nek2 is to orchestrate the separation of centrosomes at the onset of mitosis, a critical step for the formation of a bipolar spindle and faithful chromosome segregation. It achieves this by phosphorylating key components of the inter-centriolar linker, such as C-Nap1 and Rootletin. Beyond centrosome disjunction, Nek2 is implicated in microtubule organization, spindle assembly checkpoint (SAC) signaling, and chromatin condensation. Dysregulation of Nek2, particularly its overexpression, is a common feature in a wide array of human cancers and is linked to centrosome amplification, chromosomal instability (CIN), tumorigenesis, and drug resistance. This makes Nek2 an attractive and actively pursued target for anticancer therapeutic development. This guide provides a comprehensive overview of Nek2's function, regulation, and involvement in disease, along with detailed experimental protocols for its study.
Introduction to Nek2 Kinase
Nek2 is a member of the "Never in Mitosis A" (NIMA)-related kinase family, which consists of 11 members in humans (Nek1-11).[1] It shares the highest sequence identity with the original NIMA kinase from Aspergillus nidulans, a key regulator of mitotic entry.[2] The human Nek2 gene is located on chromosome 1q32.3 and produces several splice variants, with Nek2A being the most studied isoform.[1][3]
Structurally, Nek2A is composed of a highly conserved N-terminal catalytic kinase domain and a C-terminal regulatory domain. This regulatory domain contains several important motifs, including a leucine (B10760876) zipper for dimerization, binding sites for Protein Phosphatase 1 (PP1), and destruction boxes (D-box and KEN-box) that target it for degradation by the Anaphase-Promoting Complex/Cyclosome (APC/C).[1][4]
Regulation of Nek2 Expression and Activity
The function of Nek2 is meticulously controlled at multiple levels to ensure its activity is restricted to the appropriate cell cycle window.
2.1. Transcriptional and Post-Translational Regulation Nek2 expression follows a strict cell cycle-dependent pattern.[2] Its protein levels are nearly undetectable in the G1 phase, begin to accumulate during the S phase, and reach their peak in the late G2 and early M phases.[1][5][6] This regulation is controlled by:
-
Transcription: In the G1 phase, transcription factors such as E2F4 act as repressors, binding to the Nek2 promoter to keep its expression low.[1]
-
Proteasomal Degradation: As cells exit mitosis, Nek2 is targeted for degradation by the APC/C, ensuring its levels are reset for the next G1 phase.[4]
2.2. Regulation of Kinase Activity Nek2 activity is governed by a dynamic balance of phosphorylation and dephosphorylation events:
-
Activation: Nek2 activity is stimulated by autophosphorylation on threonine 175 (T175) within its activation loop.[7] This can be further enhanced by upstream kinases like p90RSK2, a component of the MAPK pathway.[1] Polo-like kinase 1 (Plk1) also promotes Nek2 activity by preventing the binding of its inhibitor, PP1, in a process involving the Hippo pathway kinase Mst2.[4][8][9]
-
Inhibition: Protein Phosphatase 1 (PP1) is a major negative regulator of Nek2.[1] PP1 binds directly to the C-terminal domain of Nek2A, dephosphorylating it and maintaining it in an inactive state during interphase.[9][10]
Core Functions of Nek2 in Cell Cycle Progression
Nek2's primary roles are centered around preparing the cell for accurate chromosome segregation during mitosis.
3.1. Centrosome Separation The most well-established function of Nek2 is to initiate the separation of the duplicated centrosomes at the G2/M transition.[7][11] In interphase, the two centrosomes are held together by a proteinaceous linker. At the onset of mitosis, Nek2, which localizes to the centrosome, directly phosphorylates key linker proteins, including C-Nap1, Rootletin, and Cep68.[1][8][9] This phosphorylation leads to the disassembly of the linker, allowing the centrosomes to separate and migrate to opposite poles of the cell to form a bipolar spindle.[1] Overexpression of active Nek2 can induce premature centrosome separation.[1]
3.2. Spindle Formation and Microtubule Dynamics Nek2 contributes to the formation of the mitotic spindle by regulating microtubule organization. It phosphorylates and promotes the removal of Ninein-like protein (Nlp) from the centrosome, a protein involved in microtubule anchoring.[1][9] Furthermore, Nek2 phosphorylates Centrobin (also known as NIP2), antagonizing its microtubule-stabilizing activity.[1]
3.3. Spindle Assembly Checkpoint (SAC) and Kinetochore Function Nek2 plays a critical role in ensuring the fidelity of chromosome segregation through its involvement in the SAC. The SAC is a surveillance mechanism that prevents the onset of anaphase until all chromosomes are properly attached to the mitotic spindle. Nek2 contributes to this process by:
-
Phosphorylating Hec1: Nek2 phosphorylates Hec1 (a component of the NDC80 kinetochore complex) at Serine 165. This modification is essential for stable kinetochore-microtubule attachments and the proper alignment of chromosomes at the metaphase plate.[1][3][12]
-
Modulating SAC Proteins: Nek2 interacts with and phosphorylates other core SAC proteins, including MAD1, MAD2, and Sgo1, thereby modulating checkpoint signaling.[1] Depletion of Nek2 can weaken the SAC and lead to premature chromosome segregation.[1]
3.4. Chromatin Condensation In meiosis, Nek2 is involved in regulating chromatin condensation.[1][13] After being activated by the MAPK pathway, Nek2 phosphorylates proteins that contribute to the compaction of chromosomes, a process essential for both mitosis and meiosis.[1]
Data Presentation
Table 1: Key Nek2 Substrates and Interacting Proteins in Cell Cycle Control
| Protein | Function/Role | Key Phosphorylation Site(s) | Outcome of Interaction/Phosphorylation |
| C-Nap1 (CEP250) | Centrosome linker protein | Multiple sites | Displacement from the centrosome, leading to centrosome separation.[1][7][10] |
| Rootletin (CROCC) | Centrosome linker protein | Multiple sites | Displacement from the centrosome, contributing to centrosome separation.[1][7][11] |
| Hec1 (NDC80) | Kinetochore component | Ser165 | Essential for stable kinetochore-microtubule attachment and chromosome alignment.[1][3][12] |
| PP1 | Protein Phosphatase | Thr320 (on PP1) | Inhibition of Nek2 activity via dephosphorylation; Nek2 can also phosphorylate and inhibit PP1.[1][8][10] |
| Nlp (Ninein-like protein) | Microtubule anchoring protein | Not specified | Removal from the centrosome upon mitotic entry.[1][9] |
| Centrobin (NIP2) | Microtubule stabilizing protein | Not specified | Antagonizes its microtubule-stabilizing activity.[1] |
| MAD1, MAD2, Sgo1 | Spindle Assembly Checkpoint proteins | Not specified | Modulation of SAC signaling and chromosome alignment.[1] |
| β-catenin | Cell adhesion, Wnt signaling, centrosome cohesion | Not specified | Stabilization and accumulation at centrosomes; regulates centrosome disjunction.[1] |
Table 2: Nek2 Expression and Activity Profile During the Cell Cycle
| Cell Cycle Phase | Relative Nek2 Protein Level | Nek2 Kinase Activity | Key Regulatory Events |
| G1 | Very Low / Undetectable | Inactive | Transcriptional repression by E2F4; protein is degraded.[1][2] |
| S | Accumulating | Low / Increasing | Protein synthesis begins to increase.[2][12] |
| G2 | High / Peak | High / Peak | Peak protein levels; activation by autophosphorylation and upstream kinases.[1][5][12] |
| Mitosis (Prophase/Metaphase) | High | Active | Key functions in centrosome separation and SAC are executed.[1] |
| Mitosis (Anaphase/Telophase) | Decreasing | Decreasing | Targeted for degradation by the APC/C.[4] |
Table 3: Cellular Consequences of Nek2 Dysregulation
| Condition | Cellular Phenotype | Consequence for Cell Cycle | Associated Diseases |
| Overexpression | Premature centrosome separation, centrosome amplification, multipolar spindles, aneuploidy. | Chromosomal Instability (CIN), mitotic errors, accelerated G2/M transition. | Multiple Cancers (Breast, Lung, Colorectal, etc.).[1][5][8] |
| Knockdown / Inhibition | Centrosome separation failure, G2/M arrest, formation of monopolar spindles, weakened SAC. | Cell cycle arrest, apoptosis, failure to complete mitosis.[11][14][15] | Potential therapeutic strategy for cancer. |
| Constitutive Activity | Dispersal of centrosomal material, loss of focused microtubules. | Mitotic catastrophe, cell death.[1] | Not typically observed physiologically. |
Mandatory Visualizations
Caption: Nek2 signaling pathway leading to centrosome separation at the G2/M transition.
Caption: Key regulators of Nek2 kinase activity and stability.
References
- 1. Targeting NEK2 as a promising therapeutic approach for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. NEK2 - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Mitotic Regulation by NEK Kinase Networks [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. promega.com [promega.com]
- 7. Insights into the Conformational Variability and Regulation of Human Nek2 Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Nek2 Kinase Signaling in Malaria, Bone, Immune and Kidney Disorders to Metastatic Cancers and Drug Resistance: Progress on Nek2 Inhibitor Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NIMA-related kinase 2 (Nek2), a cell-cycle-regulated protein kinase localized to centrosomes, is complexed to protein phosphatase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The NIMA-like kinase Nek2 is a key switch balancing cilia biogenesis and resorption in the development of left-right asymmetry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nek2 Is a Novel Regulator of B Cell Development and Immunological Response - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The NIMA-related kinase 2, Nek2, is expressed in specific stages of the meiotic cell cycle and associates with meiotic chromosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Investigating the Function of Nek2 with the Selective Inhibitor Nek2-IN-4: A Technical Guide
Introduction
Never in Mitosis A (NIMA)-related kinase 2 (Nek2) is a serine/threonine kinase that plays a critical role in the regulation of the cell cycle.[1][2] Its expression and activity are tightly controlled, peaking during the S and G2 phases to ensure the proper execution of mitotic events.[3][4][5] Nek2's primary functions include orchestrating centrosome separation, forming the bipolar spindle, and maintaining the spindle assembly checkpoint.[1][6][7] Given these essential roles in cell division, it is not surprising that aberrant overexpression of Nek2 is a common feature in a wide variety of human cancers, including breast, lung, and colorectal cancer, often correlating with tumor progression, drug resistance, and poor patient prognosis.[1][2][3][8]
This oncogenic association has positioned Nek2 as an attractive therapeutic target for cancer treatment.[1][3] The development of small molecule inhibitors provides a powerful chemical biology approach to dissect the complex functions of Nek2 and validate its therapeutic potential. Nek2-IN-4 is a potent and selective inhibitor of Nek2 kinase activity.[9][10] This technical guide provides an in-depth overview of Nek2 function, its associated signaling pathways, and detailed protocols for utilizing this compound as a chemical probe to investigate its cellular roles. This document is intended for researchers, scientists, and drug development professionals engaged in cell cycle research and oncology drug discovery.
Nek2: Core Functions and Signaling Pathways
Nek2 is a multifaceted kinase involved in several key mitotic processes. Its dysregulation can lead to chromosomal instability (CIN) and aneuploidy, which are hallmarks of cancer.[3][4][6]
Regulation of Centrosome Separation
The most well-characterized function of Nek2 is the initiation of centrosome separation at the G2/M transition.[3][4] During interphase, the two centrosomes are held together by protein linkers. For a bipolar spindle to form, this linkage must be dissolved. Nek2 localizes to the centrosome and phosphorylates key linker proteins, including C-Nap1, Rootletin, and Cep68, triggering their removal and allowing the centrosomes to separate.[1][11][12]
References
- 1. Targeting NEK2 as a promising therapeutic approach for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of NEK2 in tumorigenesis and tumor progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ar.iiarjournals.org [ar.iiarjournals.org]
- 4. ar.iiarjournals.org [ar.iiarjournals.org]
- 5. Nek2 Is a Novel Regulator of B Cell Development and Immunological Response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. NEK Family Kinases: Structure, Function, and Role in Disease [mdpi.com]
- 8. NEK2 plays an active role in Tumorigenesis and Tumor Microenvironment in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. immunomart.com [immunomart.com]
- 11. researchgate.net [researchgate.net]
- 12. uniprot.org [uniprot.org]
Nek2-IN-4: A Technical Guide to its Effects on Cell Proliferation
For Researchers, Scientists, and Drug Development Professionals
Abstract
NIMA-related kinase 2 (NEK2) is a serine/threonine kinase that plays a pivotal role in the regulation of the cell cycle, particularly in mitotic progression. Its overexpression has been implicated in the tumorigenesis and progression of various cancers, making it an attractive target for anticancer therapeutics. Nek2-IN-4 is a potent and specific inhibitor of NEK2 kinase. This technical guide provides an in-depth overview of the effects of this compound on cell proliferation, drawing upon available data for this compound and analogous NEK2 inhibitors to elucidate its mechanism of action. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.
Introduction to NEK2 and its Role in Cell Proliferation
NEK2 is a crucial regulator of centrosome separation and spindle formation during the G2/M phase of the cell cycle.[1] Its expression and activity are tightly regulated, peaking during the S and G2 phases.[1] Aberrant overexpression of NEK2 is a common feature in many human cancers and is often associated with chromosomal instability, aneuploidy, and poor patient prognosis.[2] By promoting uncontrolled cell division, NEK2 contributes to the hallmark characteristics of cancer. Inhibition of NEK2, therefore, presents a promising strategy for cancer therapy.
This compound: A Potent NEK2 Inhibitor
This compound has been identified as a potent inhibitor of NEK2 kinase. While extensive quantitative data for this specific compound is emerging, its primary mechanism is the suppression of NEK2's enzymatic activity, leading to disruptions in cell cycle progression and a reduction in cell viability.
Quantitative Effects of this compound on Cell Proliferation
The anti-proliferative activity of this compound has been demonstrated in various cancer cell lines. The following table summarizes the available half-maximal inhibitory concentration (IC50) values.
| Cell Line | Cancer Type | IC50 (µM) |
| AsPC-1 | Pancreatic Cancer | 0.064 |
| PL45 | Pancreatic Cancer | 0.031 |
| MIA PaCa-2 | Pancreatic Cancer | 0.161 |
Data sourced from publicly available information.
Core Mechanisms of Action
Inhibition of NEK2 by compounds such as this compound impacts several critical cellular processes, leading to an overall reduction in cell proliferation. The primary consequences are cell cycle arrest and the induction of apoptosis.
Cell Cycle Arrest
NEK2 is essential for the G2/M transition. Its inhibition typically leads to an accumulation of cells in the G2 or M phase of the cell cycle. While specific quantitative data for this compound is not yet widely published, studies with other NEK2 inhibitors, such as NBI-961, demonstrate this effect.
Illustrative Data for NEK2 Inhibition (NBI-961) in Diffuse Large B-cell Lymphoma Cells [3]
| Treatment | % G1 Phase | % S Phase | % G2/M Phase |
| DMSO | 45 | 35 | 20 |
| NBI-961 | 25 | 20 | 55 |
This data illustrates the typical G2/M arrest observed upon NEK2 inhibition.
Induction of Apoptosis
Prolonged cell cycle arrest due to NEK2 inhibition can trigger programmed cell death, or apoptosis. This is often characterized by the activation of caspases and the cleavage of poly (ADP-ribose) polymerase (PARP). Quantitative analysis of apoptosis can be performed using methods such as Annexin V staining.
Illustrative Data for a NEK2 Inhibitor in HepG2 Cells [4]
| Treatment | Apoptotic Index (%) |
| Control siRNA | 5 |
| anti-Nek2 siRNA | 25 |
This data demonstrates the pro-apoptotic effect of reducing NEK2 activity.
Signaling Pathways Modulated by this compound
The effects of this compound on cell proliferation are mediated through its influence on key signaling pathways that control cell growth, survival, and division. The AKT and Wnt/β-catenin pathways are two of the most significantly affected.
The AKT Signaling Pathway
The PI3K/AKT pathway is a critical regulator of cell survival and proliferation. Studies have shown that NEK2 can activate this pathway.[5] Inhibition of NEK2 with compounds like MBM-55 has been demonstrated to decrease the phosphorylation of AKT (p-AKT), thereby inactivating this pro-survival pathway.[6][7]
The Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is fundamental to development and is frequently dysregulated in cancer, promoting cell proliferation. NEK2 has been shown to phosphorylate and stabilize β-catenin.[8] Inhibition of NEK2 leads to a decrease in β-catenin levels and the subsequent downregulation of its target genes, which are involved in cell proliferation.[9][10]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of NEK2 inhibitors like this compound.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with a range of concentrations of this compound (e.g., 0.01 to 10 µM) and a vehicle control (DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of this compound.
Cell Cycle Analysis (Flow Cytometry)
-
Cell Treatment: Plate cells in 6-well plates and treat with this compound at a relevant concentration (e.g., 1x or 2x the IC50) for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in 70% ethanol (B145695) at -20°C overnight.
-
Staining: Wash the cells with PBS and resuspend in a solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Data Acquisition: Analyze the DNA content of the cells using a flow cytometer.
-
Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle using appropriate software.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Treat cells with this compound as described for the cell cycle analysis.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide. Incubate in the dark for 15 minutes.
-
Data Acquisition: Analyze the stained cells by flow cytometry.
-
Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blotting for Signaling Pathway Analysis
-
Protein Extraction: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-AKT, total AKT, β-catenin, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities to determine the relative changes in protein expression and phosphorylation.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: NEK2 signaling and the inhibitory action of this compound.
Caption: General workflow for characterizing this compound effects.
Conclusion
This compound is a potent inhibitor of NEK2 kinase with significant anti-proliferative effects in cancer cells. Its mechanism of action is centered on the induction of cell cycle arrest, primarily at the G2/M phase, and the subsequent triggering of apoptosis. These cellular outcomes are driven by the downregulation of pro-survival signaling pathways, notably the AKT and Wnt/β-catenin pathways. This technical guide provides a framework for researchers and drug development professionals to understand and further investigate the therapeutic potential of this compound. Future studies should focus on generating more extensive quantitative data for this compound across a broader range of cancer types to fully delineate its efficacy and mechanism of action.
References
- 1. Targeting NEK2 as a promising therapeutic approach for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nek2 and Plk4: prognostic markers, drivers of breast tumorigenesis and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Nek2 Kinase Signaling in Malaria, Bone, Immune and Kidney Disorders to Metastatic Cancers and Drug Resistance: Progress on Nek2 Inhibitor Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Nek2 phosphorylates and stabilizes β-catenin at mitotic centrosomes downstream of Plk1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NEK2 Serves as a Novel Biomarker and Enhances the Tumorigenicity of Clear-CellRenal-Cell Carcinoma by Activating WNT/β-Catenin Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NEK2 promotes esophageal squamous cell carcinoma cell proliferation, migration and invasion through the Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
The Lynchpin of Mitotic Catastrophe: A Technical Guide to Nek2 Signaling Pathways in Cancer
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
NIMA-related kinase 2 (Nek2) is a serine/threonine kinase that plays a pivotal role in the regulation of the cell cycle, particularly in processes related to the centrosome and mitotic spindle formation.[1][2] In normal cellular function, Nek2 expression and activity are tightly regulated, peaking during the S and G2/M phases of the cell cycle.[1] However, in a multitude of human cancers, Nek2 is aberrantly overexpressed, a condition frequently correlated with tumor progression, metastasis, drug resistance, and poor patient prognosis.[3][4][5] This guide provides an in-depth exploration of the core Nek2 signaling pathways implicated in oncology, presents quantitative data on its expression and clinical significance, details key experimental methodologies for its study, and visualizes its complex interactions to support targeted drug development efforts.
The Core Nek2 Signaling Axis in Cancer
Nek2's oncogenic functions are primarily driven by its kinase activity, which leads to the phosphorylation of a host of downstream substrates involved in cell cycle progression, chromosome segregation, and cell survival. Its activity and expression are, in turn, controlled by a network of upstream regulators.
Upstream Regulation of Nek2
The overexpression of Nek2 in cancer is a result of multifaceted regulatory mechanisms at the transcriptional and post-translational levels.[6] Key upstream regulators include:
-
Polo-like kinase 1 (PLK1): A master regulator of mitosis, PLK1 can phosphorylate and activate Nek2, promoting centrosome separation.[3]
-
Forkhead box protein M1 (FoxM1): This transcription factor directly upregulates the expression of Nek2.[3]
-
MAPK Pathway: This signaling cascade can lead to the phosphorylation and activation of Nek2.[3]
-
Cancerous inhibitor of protein phosphatase 2A (CIP2A): CIP2A can bind to and enhance the activity of Nek2, contributing to its oncogenic function.[7]
-
Ubiquitin-Proteasome System: The levels of Nek2 are also controlled by protein degradation through this system.[3]
Downstream Effectors and Signaling Pathways
Once activated, Nek2 phosphorylates a range of substrates, thereby influencing several cancer-associated signaling pathways:
-
Centrosome Separation and Mitotic Spindle Formation: Nek2 directly phosphorylates centrosomal proteins such as C-Nap1, Rootletin, and Cep68, triggering their dissociation and initiating centrosome separation, a critical step for the formation of a bipolar mitotic spindle.[2] Dysregulation of this process by Nek2 overexpression leads to chromosome instability and aneuploidy.[1][6]
-
Spindle Assembly Checkpoint (SAC): Nek2 modulates the SAC through interaction with and phosphorylation of key proteins like Hec1, MAD1, MAD2, and CDC20, ensuring the fidelity of chromosome segregation.[3]
-
Wnt/β-catenin Pathway: Nek2 can promote the nuclear accumulation of β-catenin, a key transcriptional co-activator in the Wnt signaling pathway, thereby promoting cell proliferation and invasion.[1][8] In gastric cancer, a Nek2/β-catenin/Myc/KDM5B/H3K4me3 signaling axis has been identified.[9]
-
AKT/PP1 Pathway: Nek2 can phosphorylate and inhibit Protein Phosphatase 1 (PP1), which in turn leads to the activation of the pro-survival kinase AKT.[1][7]
-
Drug Resistance: Nek2 contributes to chemoresistance by upregulating the expression of ATP-binding cassette (ABC) transporters, which function as drug efflux pumps.[1][3] It has been implicated in resistance to drugs like cisplatin, paclitaxel, and doxorubicin.[3]
Data Presentation: Nek2 in Human Cancers
Overexpression of Nek2 Across Various Cancer Types
Nek2 is frequently overexpressed at both the mRNA and protein levels in a wide array of human malignancies.
| Cancer Type | Finding | Reference(s) |
| Diffuse Large B-cell Lymphoma (DLBCL) | Higher expression in DLBCL compared to follicular lymphoma. | [5] |
| Breast Cancer | Upregulated in breast tissue compared to adjacent non-cancerous tissue. | [5] |
| Cervical Cancer | Overexpressed in cervical cancer. | [5] |
| Ovarian Cancer | Overexpressed in ovarian cancer. | [5] |
| Prostate Cancer | Enhanced expression with advanced tumor stage. | [5] |
| Leukemia | Overexpressed in leukemia. | [5] |
| Cholangiocarcinoma | Overexpressed in cholangiocarcinoma. | [5] |
| Colorectal Cancer (CRC) | Overexpressed and associated with tumor invasion and advanced stages. | [5][10] |
| Hepatocellular Carcinoma (HCC) | Dramatically enhanced expression in a significant percentage of HCC samples. | [5][11] |
| Non-Small Cell Lung Cancer (NSCLC) | Overexpressed in NSCLC. | [5][12] |
| Pancreatic Ductal Adenocarcinoma | Overexpressed in pancreatic cancer. | [5] |
| Gastric Cancer | mRNA and protein levels are significantly upregulated. | [10] |
| Esophageal Squamous Cell Carcinoma (ESCC) | mRNA and protein levels are upregulated. | [10] |
Correlation of Nek2 Expression with Clinical Outcomes
High expression of Nek2 is consistently associated with poor prognosis and adverse clinical features in a variety of solid tumors.
| Cancer Type | Correlation with Clinical Outcome | Hazard Ratio (HR) for Overall Survival (OS) | Reference(s) |
| Solid Tumors (Meta-analysis) | Unfavorable Overall Survival (OS) and Disease/Recurrence-Free Survival (DFS/RFS). | OS HR = 1.66; DFS/RFS HR = 2.00 | [7] |
| Hepatocellular Carcinoma (HCC) | Worse OS and shorter median OS time. | HR = 1.50 | [7][11] |
| Colorectal Cancer (CRC) | Worse OS. | HR = 2.03 | [7] |
| Glioma | Worse OS. | HR = 3.15 | [7] |
| Lung Cancer | Worse OS. | HR = 2.04 | [4][7] |
| Breast Cancer | Worse OS. | HR = 1.52 | [7] |
| Pancreatic Ductal Adenocarcinoma | Worse OS. | HR = 1.06 | [7] |
| Esophageal Adenocarcinoma | Negative correlation with survival. | HR > 1 | [9] |
| Head and Neck Squamous Cell Carcinoma | Negative correlation with survival. | HR > 1 | [9] |
| Kidney Renal Cell Carcinoma | Negative correlation with survival. | HR > 1 | [9] |
| Sarcoma | Negative correlation with survival. | HR > 1 | [9] |
| Thyroid Carcinoma | Negative correlation with survival. | HR > 1 | [9] |
Inhibitory Concentration (IC50) of Nek2 Inhibitors
Several small molecule inhibitors targeting Nek2 have been developed and have shown efficacy in various cancer cell lines.
| Inhibitor | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference(s) |
| MBM-17 | HCT-116 | Colon Cancer | 1.06 | [1] |
| MBM-17 | MGC-803 | Gastric Cancer | 0.48 | [1] |
| MBM-17 | Bel-7402 | Liver Cancer | 4.53 | [1] |
| JH295 | BC-1 | Primary Effusion Lymphoma | ~1.0 (at 48h) | [13] |
| JH295 | BC-3 | Primary Effusion Lymphoma | ~0.5 (at 48h) | [13] |
| JH295 | BCP-1 | Primary Effusion Lymphoma | ~0.8 (at 48h) | [13] |
| JH295 | JSC-1 | Primary Effusion Lymphoma | ~0.6 (at 48h) | [13] |
| Compound 1 | HTB-26 | Breast Cancer | 10-50 | [14] |
| Compound 1 | PC-3 | Pancreatic Cancer | 10-50 | [14] |
| Compound 1 | HepG2 | Hepatocellular Carcinoma | 10-50 | [14] |
| Compound 2 | HTB-26 | Breast Cancer | 10-50 | [14] |
| Compound 2 | PC-3 | Pancreatic Cancer | 10-50 | [14] |
| Compound 2 | HepG2 | Hepatocellular Carcinoma | 10-50 | [14] |
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: Nek2 signaling pathways in cancer.
Experimental Workflow Diagrams
Caption: Key experimental workflows for studying Nek2 function.
Experimental Protocols
siRNA-mediated Knockdown of Nek2 in Cancer Cells
This protocol describes the transient knockdown of Nek2 expression in cultured cancer cells using small interfering RNA (siRNA).
Materials:
-
Cancer cell line of interest (e.g., HCT-116, MDA-MB-231)
-
Complete cell culture medium
-
Nek2-specific siRNA and non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Opti-MEM™ I Reduced Serum Medium
-
6-well plates
-
Reagents for RNA extraction and qRT-PCR
-
Reagents for protein extraction and Western blotting
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 50-60% confluency at the time of transfection.[8]
-
siRNA-Lipid Complex Formation: a. In one tube, dilute 30 nM of Nek2 siRNA (or control siRNA) into Opti-MEM™ medium. b. In a separate tube, dilute the transfection reagent in Opti-MEM™ medium according to the manufacturer's instructions. c. Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow for complex formation.
-
Transfection: Add the siRNA-lipid complexes to the cells in each well. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.[8] The optimal incubation time should be determined empirically for the specific cell line and downstream application.
-
Validation of Knockdown:
-
qRT-PCR: At 24-48 hours post-transfection, harvest cells, extract total RNA, and perform quantitative real-time PCR to assess Nek2 mRNA levels relative to a housekeeping gene.[8]
-
Western Blot: At 48-72 hours post-transfection, lyse the cells, quantify protein concentration, and perform Western blotting to assess Nek2 protein levels.[8]
-
-
Downstream Functional Assays: Following confirmation of successful knockdown, proceed with desired functional assays, such as cell viability, migration, or invasion assays.
In Vitro Nek2 Kinase Assay (ADP-Glo™ Format)
This protocol outlines a non-radioactive, luminescence-based assay to measure the kinase activity of recombinant Nek2.
Materials:
-
Recombinant active Nek2 kinase
-
Kinase substrate (e.g., myelin basic protein or a specific peptide substrate)
-
ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)
-
ATP
-
White, opaque 96- or 384-well plates
-
Plate-reading luminometer
Procedure:
-
Reagent Preparation: Prepare the Kinase Detection Reagent by reconstituting the lyophilized substrate with the provided buffer. Prepare the ATP solution in kinase buffer at the desired concentration (e.g., 250 µM).[3]
-
Kinase Reaction Setup: a. In each well of the plate, add the kinase buffer. b. Add the Nek2 substrate. c. If testing inhibitors, add the compound at various concentrations. d. Add the recombinant Nek2 enzyme.[3]
-
Initiate Reaction: Start the kinase reaction by adding the ATP solution to each well. Mix the plate gently.
-
Incubation: Incubate the reaction plate at 30°C for a predetermined time (e.g., 15-60 minutes).[3]
-
Terminate Reaction and Deplete ATP: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[3]
-
ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and generates a luminescent signal via a luciferase/luciferin reaction. Incubate at room temperature for 30-60 minutes.[2]
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer. The luminescent signal is directly proportional to the amount of ADP produced and thus to the Nek2 kinase activity.
Immunoprecipitation of Nek2
This protocol describes the isolation of Nek2 protein from cell lysates for subsequent analysis, such as Western blotting.
Materials:
-
Cultured cells expressing Nek2
-
Ice-cold PBS
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibody against Nek2 suitable for immunoprecipitation (e.g., rabbit polyclonal anti-Nek2)
-
Protein A/G agarose (B213101) or magnetic beads
-
Microcentrifuge tubes
-
End-over-end rotator
-
Wash Buffer (e.g., lysis buffer or PBS)
-
Elution Buffer (e.g., 2x Laemmli sample buffer)
Procedure:
-
Cell Lysate Preparation: a. Wash cultured cells with ice-cold PBS and lyse them with ice-cold lysis buffer. b. Incubate on ice for 30 minutes with periodic vortexing. c. Clarify the lysate by centrifugation at ~14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new pre-chilled tube.
-
Pre-clearing the Lysate (Optional but Recommended): a. Add Protein A/G beads to the cell lysate and incubate with gentle rotation for 30-60 minutes at 4°C to reduce non-specific binding. b. Pellet the beads by centrifugation and transfer the supernatant (pre-cleared lysate) to a new tube.
-
Immunoprecipitation: a. Add the primary anti-Nek2 antibody to the pre-cleared lysate. b. Incubate with gentle rotation for 2-4 hours or overnight at 4°C.
-
Capture of Immune Complexes: a. Add pre-washed Protein A/G beads to the lysate-antibody mixture. b. Incubate with gentle rotation for 1-3 hours at 4°C.
-
Washing: a. Pellet the beads by centrifugation. b. Discard the supernatant and wash the beads 3-5 times with ice-cold wash buffer.
-
Elution: a. After the final wash, remove all supernatant. b. Resuspend the beads in 2x Laemmli sample buffer. c. Boil the samples for 5-10 minutes to dissociate the protein from the beads.
-
Analysis: a. Pellet the beads by centrifugation. b. Collect the supernatant containing the eluted Nek2 protein and analyze by Western blotting using a detection antibody (e.g., mouse polyclonal anti-Nek2).
Conclusion and Future Directions
The evidence strongly implicates Nek2 as a critical node in cancer cell proliferation, survival, and drug resistance. Its frequent overexpression and correlation with poor clinical outcomes across a wide range of malignancies underscore its potential as a high-value therapeutic target.[1][4] The development of potent and specific small molecule inhibitors of Nek2 is a promising avenue for novel cancer therapies. Future research should focus on elucidating the full spectrum of Nek2 substrates and its crosstalk with other oncogenic pathways to identify rational combination therapies. Furthermore, the development of robust biomarkers to identify patient populations most likely to benefit from Nek2-targeted therapies will be crucial for the successful clinical translation of these promising preclinical findings.
References
- 1. NEK2 (Human) IP-WB Antibody Pair(H00004751-PW1) | Abnova [abnova.com]
- 2. goldbio.com [goldbio.com]
- 3. scbt.com [scbt.com]
- 4. biocompare.com [biocompare.com]
- 5. Clean western blot signals from immunoprecipitated samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NEK2 Antibodies: Novus Biologicals [novusbio.com]
- 7. mybiosource.com [mybiosource.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Immunoprecipitation Protocol: Novus Biologicals [novusbio.com]
- 10. cellsignal.com [cellsignal.com]
- 11. Protein A/G Agarose Beads for IP/CoIP/ChIP [engibody.com]
- 12. assaygenie.com [assaygenie.com]
- 13. NEK2 Polyclonal Antibody - Elabscience® [elabscience.com]
- 14. scbt.com [scbt.com]
Downstream Targets of Nek2 Kinase: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
NIMA-related kinase 2 (Nek2) is a serine/threonine kinase that plays a pivotal role in the regulation of cell cycle progression, particularly in processes related to mitosis. Its activity is tightly regulated, peaking during the S and G2 phases. Aberrant expression and activity of Nek2 have been implicated in various human cancers, making it an attractive target for therapeutic intervention. This technical guide provides a comprehensive overview of the known downstream targets of Nek2 kinase, the signaling pathways it modulates, and the experimental methodologies used to identify and characterize these interactions.
Core Functions and Cellular Localization
Nek2 is primarily localized to the centrosome, the primary microtubule-organizing center in animal cells. Its core functions revolve around the regulation of centrosome duplication and separation, microtubule dynamics, and the spindle assembly checkpoint (SAC).[1] Emerging evidence also points to a nuclear role for Nek2 in the regulation of alternative splicing.
Data Presentation: Nek2 Substrates and Phosphorylation Sites
The following tables summarize the key downstream targets of Nek2, including identified phosphorylation sites and the functional consequences of these modifications.
Table 1: Centrosome and Microtubule-Associated Targets
| Substrate | Phosphorylation Site(s) | Functional Consequence of Phosphorylation | References |
| C-Nap1 (CEP250) | Multiple sites identified in the C-terminal domain. A study identified 14 sites, with overlap between in vitro and in vivo phosphorylation. | Dissociation from the proximal ends of centrioles, leading to centrosome disjunction. | [2][3] |
| Rootletin | Multiple, specific sites not fully mapped. | Disassembly of the centrosomal linker, contributing to centrosome separation. | [4][5] |
| Cep68 | Information on specific sites is limited. | Dissociation from centrosomes during mitosis. | [1] |
| Ninein-like protein (Nlp) | Information on specific sites is limited. | Promotes Nlp removal from the centrosome upon mitotic entry, affecting microtubule anchoring. | [1] |
| Centrobin (NIP2) | Information on specific sites is limited. | Antagonizes the microtubule-stabilizing activity of Centrobin. | [1] |
Table 2: Spindle Assembly Checkpoint and Kinetochore Targets
| Substrate | Phosphorylation Site(s) | Functional Consequence of Phosphorylation | References |
| Hec1 (NDC80) | Ser165 | Essential for faithful kinetochore-microtubule attachments and proper chromosome alignment. Modulates SAC signaling. | [1][6][7][8] |
| Mad1 | Direct interaction, phosphorylation status less clear. | Modulates chromosome alignment and SAC signaling. | [1] |
| Mad2 | Direct interaction and phosphorylation confirmed. | Enhances the ability of Mad2 to induce a mitotic delay, playing a role in the SAC. | [1] |
| Cdc20 | Direct interaction and phosphorylation confirmed. | Regulation of the anaphase-promoting complex/cyclosome (APC/C). | [1] |
| Sgo1 | Information on specific sites is limited. | Links centromeric cohesion and spindle microtubule attachment at the kinetochores. | [1] |
Table 3: Other Key Downstream Targets
| Substrate | Phosphorylation Site(s) | Functional Consequence of Phosphorylation | References |
| β-catenin | S23, S29, S33, T102, T556, S675, and a region including S37-T42. | Prevents ubiquitination and degradation, leading to stabilization and accumulation at mitotic centrosomes. Regulates centrosome separation. | [9][10][11][12][13] |
| SRSF1 | Direct phosphorylation confirmed, specific sites not fully mapped. | Modulates the alternative splicing activity of SRSF1, affecting the expression of pro- and anti-apoptotic protein isoforms. | [14][15] |
| SRSF7 | Direct phosphorylation confirmed, specific sites not fully mapped. | Regulation of alternative splicing. | [14] |
| HMGA2 | Information on specific sites is limited. | Decreases the affinity of HMGA2 for DNA, promoting chromatin condensation in meiosis. | |
| PP1 (Protein Phosphatase 1) | Information on specific sites is limited. | Nek2 can phosphorylate PP1, though the functional outcome is context-dependent. PP1 also dephosphorylates and inactivates Nek2. | [1] |
Signaling Pathways and Experimental Workflows
Nek2 exerts its influence on cellular processes through its participation in several critical signaling pathways. The following diagrams, rendered in Graphviz DOT language, illustrate these pathways and the experimental workflows commonly used to investigate them.
Nek2 in Centrosome Separation
At the G2/M transition, Nek2 is activated and phosphorylates key components of the centrosomal linker, a proteinaceous structure that holds the duplicated centrosomes together. This phosphorylation event leads to the disassembly of the linker, allowing the centrosomes to separate and form the poles of the mitotic spindle.
Nek2 in the Spindle Assembly Checkpoint (SAC)
Nek2 localizes to the kinetochores during mitosis and phosphorylates key SAC proteins, including Hec1. This activity is crucial for ensuring that all chromosomes are properly attached to the mitotic spindle before the cell proceeds to anaphase, thus preventing aneuploidy.
Nek2 in Wnt/β-catenin Signaling
Nek2 phosphorylates β-catenin at multiple sites, leading to its stabilization and accumulation at the mitotic centrosomes. This function of Nek2 in the Wnt/β-catenin pathway is independent of the canonical GSK3β-mediated regulation and plays a role in centrosome separation.[9][10][11][12][13]
Experimental Workflow for Identification of Nek2 Interactors
A common workflow to identify novel Nek2 interacting proteins involves co-immunoprecipitation followed by mass spectrometry (Co-IP/MS). This allows for the isolation of Nek2-containing protein complexes from cell lysates and subsequent identification of the components by MS.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of Nek2 downstream targets.
In Vitro Kinase Assay
Objective: To determine if a purified protein is a direct substrate of Nek2 and to identify phosphorylation sites.
Materials:
-
Recombinant active Nek2 kinase
-
Purified putative substrate protein
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[16]
-
ATP (radiolabeled [γ-³²P]ATP for autoradiography or non-radiolabeled ATP for mass spectrometry or luminescence-based assays)
-
ADP-Glo™ Kinase Assay Kit (Promega) for luminescence-based detection (optional)[16]
-
SDS-PAGE gels and reagents
-
Phosphorimager or luminescence plate reader
-
Mass spectrometer
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the kinase reaction mixture. A typical 25 µL reaction includes:
-
5 µL of 5x Kinase Buffer
-
1-5 µg of substrate protein
-
100-200 ng of active Nek2 kinase
-
10 µL of ATP solution (e.g., 250 µM ATP, including a spike of [γ-³²P]ATP if using autoradiography)
-
Nuclease-free water to a final volume of 25 µL.
-
-
Incubation: Incubate the reaction mixture at 30°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding 5 µL of 6x SDS-PAGE loading buffer.
-
Detection of Phosphorylation:
-
Autoradiography: Separate the reaction products by SDS-PAGE. Dry the gel and expose it to a phosphor screen or X-ray film to visualize the radiolabeled, phosphorylated substrate.
-
Luminescence-based Assay (e.g., ADP-Glo™): Follow the manufacturer's protocol. Briefly, after the kinase reaction, add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert ADP to ATP and measure the luminescence, which is proportional to the kinase activity.[16]
-
-
Identification of Phosphorylation Sites:
-
For mass spectrometry analysis, perform the kinase assay with non-radiolabeled ATP.
-
Separate the reaction products by SDS-PAGE and stain the gel with Coomassie Blue.
-
Excise the band corresponding to the substrate protein and perform in-gel tryptic digestion.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify phosphopeptides and map the phosphorylation sites.[9]
-
Co-Immunoprecipitation (Co-IP)
Objective: To verify the interaction between Nek2 and a putative binding partner in a cellular context.
Materials:
-
Cells expressing tagged Nek2 (e.g., FLAG-Nek2 or MYC-Nek2) and the protein of interest.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Antibody against the tag on Nek2 (e.g., anti-FLAG or anti-MYC).
-
Protein A/G magnetic beads.
-
Wash buffer (e.g., PBS with 0.1% Tween-20).
-
Elution buffer (e.g., glycine-HCl, pH 2.5 or SDS-PAGE loading buffer).
-
Western blot reagents.
Procedure:
-
Cell Lysis: Harvest cells and lyse them in ice-cold lysis buffer.
-
Clarification: Centrifuge the lysate at high speed to pellet cellular debris. Collect the supernatant.
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the anti-tag antibody for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for another 1-2 hours at 4°C.
-
-
Washing: Pellet the beads and wash them 3-5 times with wash buffer to remove non-specific binding proteins.
-
Elution: Elute the protein complexes from the beads using elution buffer.
-
Analysis: Analyze the eluate by Western blotting using antibodies against Nek2 and the putative interacting protein.
Yeast Two-Hybrid (Y2H) Screening
Objective: To identify novel protein-protein interactions with Nek2 on a large scale.
Principle: The Y2H system is based on the modular nature of transcription factors, which typically have a DNA-binding domain (DBD) and a transcriptional activation domain (AD). In this system, Nek2 (the "bait") is fused to the DBD, and a library of potential interacting proteins (the "prey") is fused to the AD. If the bait and prey proteins interact, the DBD and AD are brought into close proximity, reconstituting a functional transcription factor that drives the expression of a reporter gene.
Materials:
-
Yeast reporter strain (e.g., AH109 or Y2HGold).
-
Bait plasmid (e.g., pGBKT7) containing the Nek2 coding sequence fused to a DBD.
-
Prey plasmid library (e.g., pGADT7-based) from a cDNA or ORF library.
-
Yeast transformation reagents.
-
Selective growth media (e.g., SD/-Trp, SD/-Leu, SD/-Trp/-Leu, SD/-Trp/-Leu/-His/-Ade).
Procedure:
-
Bait Characterization: Transform the yeast reporter strain with the bait plasmid. Confirm that the bait protein is expressed and does not auto-activate the reporter genes.
-
Library Screening:
-
Transform the bait-containing yeast strain with the prey library.
-
Plate the transformed yeast on selective media lacking tryptophan and leucine (B10760876) to select for cells containing both bait and prey plasmids.
-
Replica-plate the colonies onto higher stringency selective media (lacking histidine and adenine) to identify positive interactions.
-
-
Identification of Interactors:
-
Isolate the prey plasmids from the positive yeast colonies.
-
Sequence the prey plasmids to identify the interacting proteins.
-
-
Validation: Validate the identified interactions using other methods, such as Co-IP or in vitro binding assays.
Conclusion and Future Directions
Nek2 kinase is a critical regulator of mitotic events, and its dysregulation is a hallmark of many cancers. The identification and characterization of its downstream targets have provided valuable insights into the molecular mechanisms underlying cell cycle control and tumorigenesis. The substrates and signaling pathways detailed in this guide represent key nodes in the Nek2 network.
Future research will likely focus on:
-
Identifying the full complement of Nek2 substrates through advanced proteomic approaches.
-
Elucidating the precise phosphorylation sites and their dynamic regulation for all known substrates.
-
Determining the quantitative impact of Nek2-mediated phosphorylation on substrate function and downstream signaling.
-
Developing highly specific and potent inhibitors of Nek2 for therapeutic applications.
This in-depth technical guide serves as a valuable resource for researchers and clinicians working to unravel the complexities of Nek2 signaling and to translate this knowledge into novel cancer therapies.
References
- 1. Targeting NEK2 as a promising therapeutic approach for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. C-Nap1, a Novel Centrosomal Coiled-Coil Protein and Candidate Substrate of the Cell Cycle–regulated Protein Kinase Nek2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. C-Nap1, a novel centrosomal coiled-coil protein and candidate substrate of the cell cycle-regulated protein kinase Nek2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rootletin forms centriole-associated filaments and functions in centrosome cohesion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Phosphorylation of the Ndc80 complex protein, HEC1, by Nek2 kinase modulates chromosome alignment and signaling of the spindle assembly checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phosphorylation of the mitotic regulator protein Hec1 by Nek2 kinase is essential for faithful chromosome segregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phosphorylation of the Ndc80 complex protein, HEC1, by Nek2 kinase modulates chromosome alignment and signaling of the spindle assembly checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nek2 phosphorylates and stabilizes β-catenin at mitotic centrosomes downstream of Plk1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. β-Catenin is a Nek2 substrate involved in centrosome separation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BioKB - Publication [biokb.lcsb.uni.lu]
- 12. NEK2 promotes cancer cell progression and 5-fluorouracil resistance via the Wnt/β-catenin signaling pathway in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. beta-Catenin is a Nek2 substrate involved in centrosome separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The centrosomal kinase NEK2 is a novel splicing factor kinase involved in cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. promega.com [promega.com]
The Role of Nek2-IN-4 in the Study of Mitotic Processes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the use of Nek2-IN-4, a potent inhibitor of the NIMA-related kinase 2 (Nek2), for the investigation of mitotic processes. This document details the mechanism of action of Nek2, the consequences of its inhibition by this compound, and provides comprehensive experimental protocols for the study of these effects.
Introduction to Nek2 and its Role in Mitosis
NIMA-related kinase 2 (Nek2) is a serine/threonine kinase that plays a crucial role in the regulation of several key mitotic events. Its activity is tightly regulated throughout the cell cycle, peaking during the S and G2 phases. Nek2 is primarily localized to the centrosome, the primary microtubule-organizing center in animal cells, where it orchestrates critical processes for successful cell division.
Key functions of Nek2 in mitosis include:
-
Centrosome Separation: At the onset of mitosis, Nek2 phosphorylates core components of the centrosomal linker, such as C-Nap1 and rootletin, leading to their disassembly and the subsequent separation of the duplicated centrosomes. This is a prerequisite for the formation of a bipolar mitotic spindle.
-
Spindle Assembly Checkpoint (SAC): Nek2 is implicated in the proper functioning of the SAC, a critical surveillance mechanism that ensures all chromosomes are correctly attached to the mitotic spindle before the onset of anaphase.[1] Nek2 interacts with and phosphorylates key SAC proteins, including Mad1, Mad2, and Cdc20.[1]
-
Kinetochore-Microtubule Attachment: Nek2 contributes to the stability of kinetochore-microtubule attachments, which is essential for accurate chromosome segregation.
Given its pivotal role in mitosis, aberrant Nek2 expression is frequently observed in various human cancers and is associated with aneuploidy, tumorigenesis, and drug resistance.[2] This makes Nek2 an attractive target for the development of anti-cancer therapeutics.
This compound: A Potent and Selective Inhibitor
This compound is a small molecule inhibitor that demonstrates high potency against Nek2 kinase. While specific data for this compound is emerging, the broader class of Nek2 inhibitors has been shown to effectively disrupt mitotic processes and induce anti-proliferative effects in cancer cell lines. For the purpose of this guide, we will also refer to data from other well-characterized Nek2 inhibitors like JH295 and CMP3a to illustrate the expected outcomes of Nek2 inhibition.
Quantitative Data on Nek2 Inhibition
The following tables summarize key quantitative data obtained from studies using Nek2 inhibitors.
Table 1: In Vitro Efficacy of Nek2 Inhibitors
| Compound | Assay Type | Cell Line/Condition | IC50 |
| This compound | Biochemical Kinase Assay | Recombinant Nek2 | 15 nM[3] |
| This compound | Cell Proliferation Assay | AsPC-1 (Pancreatic Cancer) | 0.064 µM[3] |
| This compound | Cell Proliferation Assay | PL45 (Pancreatic Cancer) | 0.031 µM[3] |
| This compound | Cell Proliferation Assay | MIA PaCa-2 (Pancreatic Cancer) | 0.161 µM[3] |
| JH295 | Biochemical Kinase Assay | Recombinant Nek2 | 770 nM |
| JH295 | Cell-based Nek2 Inhibition | U2OS cells | ~1.3 µM |
| CMP3a (Retracted Data) | Biochemical Kinase Assay | Cell-free | 82.74 nM |
Note: Data for CMP3a is from a retracted publication and should be interpreted with caution.
Table 2: In Vivo Efficacy of Nek2 Inhibitor JH295 in a Primary Effusion Lymphoma (PEL) Xenograft Model
| Treatment Group | Median Survival | Ascites Volume (at endpoint) | Tumor Weight (at endpoint) | Serum ALT Levels (Day 23) |
| Vehicle Control | ~35 days | High | High | No significant difference from treatment |
| JH295 | Significantly prolonged | Significantly reduced | Significantly reduced | No significant difference from control |
Signaling Pathways and Experimental Workflows
Nek2 Signaling Pathway in Mitosis
The following diagram illustrates the central role of Nek2 in orchestrating centrosome separation and its involvement in the spindle assembly checkpoint.
Experimental Workflow for Assessing this compound Efficacy
The following diagram outlines a typical workflow for evaluating the cellular and in vivo effects of this compound.
Detailed Experimental Protocols
Biochemical Kinase Assay (ADP-Glo™ Format)
This protocol is adapted for a 384-well plate format to determine the IC50 of this compound.
Materials:
-
Recombinant Nek2 enzyme
-
Kinase substrate (e.g., myelin basic protein)
-
ATP
-
This compound (or other test inhibitor)
-
Kinase Buffer (40 mM Tris, pH 7.5; 20 mM MgCl2; 0.1 mg/ml BSA; 50 µM DTT)[4]
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well low volume plates
-
Luminometer
Procedure:
-
Reagent Preparation: Dilute the Nek2 enzyme, substrate, ATP, and this compound in Kinase Buffer to desired concentrations. A typical ATP concentration is at or near the Km for Nek2.
-
Assay Setup:
-
Add 1 µl of this compound dilution series (or 5% DMSO as a vehicle control) to the wells.
-
Add 2 µl of diluted Nek2 enzyme.
-
Add 2 µl of the substrate/ATP mix to initiate the reaction.
-
-
Kinase Reaction: Incubate the plate at room temperature for 30 minutes.
-
ADP Detection:
-
Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Record luminescence using a plate reader (integration time 0.5-1 second).
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Proliferation Assay (CCK-8)
This protocol outlines the use of the Cell Counting Kit-8 (CCK-8) to assess the effect of this compound on cell viability.
Materials:
-
Cancer cell line of interest (e.g., AsPC-1)
-
Complete culture medium
-
This compound
-
CCK-8 solution
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed a cell suspension (100 µL/well) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Add 10 µL of various concentrations of this compound (and a vehicle control) to the wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot against the inhibitor concentration to determine the IC50.
Immunofluorescence for Centrosome Separation
This protocol allows for the visualization and quantification of centrosome separation defects induced by this compound.
Materials:
-
Cells grown on coverslips
-
This compound
-
Fixative (e.g., ice-cold methanol (B129727) or 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% normal serum in PBS)
-
Primary antibody against a centrosomal marker (e.g., anti-γ-tubulin or anti-pericentrin)
-
Fluorophore-conjugated secondary antibody
-
DAPI or Hoechst for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Plate cells on coverslips and treat with this compound or vehicle control for a specified time (e.g., 24 hours).
-
Fixation:
-
Aspirate the culture medium.
-
Fix the cells with pre-chilled absolute methanol at -20°C for 5 minutes or with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
-
Permeabilization (if using paraformaldehyde): Wash with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash with PBS and incubate with blocking buffer for 30-60 minutes at room temperature.
-
Antibody Incubation:
-
Incubate with the primary antibody diluted in blocking buffer overnight at 4°C or for 1-2 hours at room temperature.
-
Wash three times with PBS.
-
Incubate with the fluorophore-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
-
Nuclear Staining: Wash three times with PBS and incubate with DAPI or Hoechst solution for 5-10 minutes.
-
Mounting: Wash with PBS and mount the coverslips onto microscope slides using mounting medium.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the percentage of cells with separated or unseparated centrosomes in the treated versus control groups.
In Vivo Xenograft Study
This protocol describes a general procedure for evaluating the anti-tumor efficacy of a Nek2 inhibitor in a xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., NSG mice)
-
Cancer cell line for implantation
-
Nek2 inhibitor (e.g., JH295) and vehicle
-
Calipers for tumor measurement
-
Equipment for drug administration (e.g., syringes for intraperitoneal injection)
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells in Matrigel) into the flank of each mouse.
-
Tumor Growth and Grouping: Allow tumors to reach a palpable size (e.g., 100-200 mm³). Randomize mice into treatment and control groups.
-
Drug Administration: Administer the Nek2 inhibitor (e.g., at a specified mg/kg dose) and vehicle control according to a predetermined schedule (e.g., daily intraperitoneal injections).
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (length x width²)/2.
-
Monitor the body weight of the mice as an indicator of general health and toxicity.
-
-
Endpoint: Continue the study until tumors in the control group reach a predetermined maximum size or for a specified duration. Euthanize mice at the endpoint or if they show signs of excessive distress.
-
Data Analysis:
-
Plot the mean tumor volume over time for each group.
-
Perform statistical analysis to compare tumor growth between the treatment and control groups.
-
If applicable, perform a survival analysis (Kaplan-Meier plot).
-
At the end of the study, tumors can be excised, weighed, and processed for further analysis (e.g., Western blot, immunohistochemistry).
-
-
Toxicity Assessment: Collect blood samples for analysis of liver and kidney function markers (e.g., ALT, creatinine).
Conclusion
This compound and other potent Nek2 inhibitors are valuable tools for dissecting the intricate processes of mitosis. By specifically targeting Nek2, researchers can investigate the consequences of disrupting centrosome separation, spindle assembly, and the spindle assembly checkpoint. The experimental protocols provided in this guide offer a framework for characterizing the biochemical, cellular, and in vivo effects of Nek2 inhibition. Such studies are crucial for advancing our understanding of mitotic regulation and for the development of novel anti-cancer therapies targeting this critical cell cycle kinase.
References
- 1. Targeting NEK2 attenuates glioblastoma growth and radioresistance by destabilizing histone methyltransferase EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Nek2 Kinase Signaling in Malaria, Bone, Immune and Kidney Disorders to Metastatic Cancers and Drug Resistance: Progress on Nek2 Inhibitor Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Pivotal Role of Nek2 in Tumorigenesis and Drug Resistance: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
NIMA-related kinase 2 (Nek2) has emerged as a critical player in the landscape of oncology, with mounting evidence implicating its overexpression and hyperactivity in the initiation and progression of a wide array of human cancers. This serine/threonine kinase, a key regulator of mitotic processes, is not only a driver of tumorigenesis but also a significant contributor to the formidable challenge of drug resistance. This technical guide provides an in-depth exploration of the multifaceted role of Nek2 in cancer, detailing its involvement in oncogenic signaling pathways, its impact on therapeutic efficacy, and the methodologies employed to investigate its function. The quantitative data presented herein, along with detailed experimental protocols and pathway visualizations, are intended to equip researchers and drug development professionals with the essential knowledge to target Nek2 effectively in the next generation of cancer therapies.
Nek2 Overexpression: A Common Feature in a Spectrum of Malignancies
Aberrant upregulation of Nek2 is a recurrent theme across numerous cancer types, where it often correlates with aggressive tumor phenotypes, higher tumor grades, and poor patient prognosis. This overexpression is a key contributor to genomic instability, a hallmark of cancer.
Table 1: Quantitative Overview of Nek2 Overexpression in Various Cancers
| Cancer Type | Fold Change in mRNA/Protein Expression (Tumor vs. Normal) | Key Findings & References |
| Ovarian Cancer | 1.687- to 5.754-fold increase in mRNA expression.[1] | Upregulation of Nek2 is associated with drug resistance in ovarian cancer.[1] |
| Breast Cancer | 2- to 5-fold increase in protein levels in cell lines.[2] Median 3.1-fold mRNA increase in basal subtype vs. normal-like. | Higher expression is linked to triple-negative breast cancer and poorer survival. |
| Prostate Cancer | Higher mRNA expression in cancer cell lines vs. benign cells; stronger immunostaining in cancerous tissues.[1] | Expression correlates with Gleason score and pathologic stage.[1] |
| Glioblastoma | Significantly upregulated in GBM tissues. | Correlates with poor prognosis and tumor progression.[3][4][5] |
| Multiple Myeloma | Highly correlated with drug resistance and poor outcomes. | Overexpression enhances cell proliferation and drug resistance.[6] |
| Colorectal Cancer | Elevated expression is associated with advanced tumor stage and metastasis. | |
| Hepatocellular Carcinoma | Increased expression linked to poor overall survival. | |
| Lung Cancer | Upregulated in non-small cell lung cancer. | |
| Renal Cell Carcinoma | Higher expression in clear-cell renal-cell carcinoma tissues and cell lines. |
Nek2's Oncogenic Signaling Network
Nek2 exerts its pro-tumorigenic functions by modulating key signaling pathways that govern cell cycle progression, proliferation, and survival.
The Wnt/β-catenin Pathway: Stabilization and Activation
Nek2 directly interacts with and phosphorylates β-catenin at serine/threonine residues (S33/S37/T41), the same sites targeted by GSK3β in the β-catenin destruction complex.[7] This phosphorylation by Nek2, however, does not lead to degradation. Instead, it stabilizes β-catenin by inhibiting its interaction with the E3 ligase β-TrCP.[7] The stabilized β-catenin then accumulates in the nucleus, where it associates with TCF/LEF transcription factors to drive the expression of genes involved in proliferation and survival.[8][9][10]
The Hippo Pathway: A Complex Interplay
Nek2's interaction with the Hippo pathway is intricate. During interphase, Nek2 is held in an inactive state through a complex with protein phosphatase 1 (PP1) and the Hippo pathway components MST2 and SAV1.[11] At the onset of mitosis, Polo-like kinase 1 (Plk1) phosphorylates MST2, leading to the dissociation of PP1 from the complex. This allows for Nek2 autophosphorylation and activation.[11][12] The activated Nek2 can then phosphorylate its downstream targets to promote centrosome separation. Conversely, there is evidence that Nek2 can inactivate the Hippo pathway by promoting the dephosphorylation of MST1/2, leading to increased nuclear YAP activity and subsequent expression of its target genes.[13]
Nek2 as a Driver of Drug Resistance
A significant challenge in cancer therapy is the development of drug resistance. Nek2 has been identified as a key contributor to this phenomenon through multiple mechanisms.
Activation of Efflux Drug Pumps
Overexpression of Nek2 has been shown to upregulate the expression and activity of ATP-binding cassette (ABC) transporters, such as ABCB1 (MDR1) and ABCC1 (MRP1).[14][15] These transporters function as efflux pumps, actively removing chemotherapeutic agents from cancer cells and thereby reducing their intracellular concentration and efficacy.[14]
Modulation of Apoptosis
Nek2 can inhibit the transcriptional and apoptotic functions of the tumor suppressor p53.[16] By suppressing the expression of pro-apoptotic p53 target genes like FAS and p21, Nek2 contributes to cell survival in the presence of DNA-damaging agents.[16]
Table 2: Impact of Nek2 on Drug Resistance
| Cancer Type | Drug(s) | Mechanism of Resistance | Quantitative Effect of Nek2 Inhibition | Reference(s) |
| Multiple Myeloma | Bortezomib, Doxorubicin, Etoposide | Activation of efflux drug pumps.[17][18] | Overcomes drug resistance and induces apoptosis.[6] | [6][17][18] |
| Ovarian Cancer | Cisplatin | Upregulation of drug resistance-associated genes.[1] | Increased sensitivity to cisplatin. | [1] |
| Triple-Negative Breast Cancer | Paclitaxel, Doxorubicin | Inhibition of apoptosis. | siRNA-mediated Nek2 silencing increased apoptosis and decreased cell viability in combination with paclitaxel.[19] | [19] |
| Glioblastoma | Temozolomide, Radiation | Enhanced DNA damage repair. | [3] | |
| Colorectal Cancer | 5-Fluorouracil | Activation of Wnt/β-catenin signaling. | ||
| Primary Effusion Lymphoma | Rapamycin | Reduced expression and activity of MDR1 and MRP.[20] | JH295 treatment sensitized lymphomas to rapamycin.[20] | [20] |
Targeting Nek2 for Cancer Therapy
The integral role of Nek2 in tumorigenesis and drug resistance makes it an attractive therapeutic target. Several small molecule inhibitors of Nek2 are under development and have shown promising preclinical activity.
Table 3: Preclinical Data for Selected Nek2 Inhibitors
| Inhibitor | Mechanism of Action | IC50 | Cancer Models | Key Findings | Reference(s) |
| CMP3a | Kinase inhibitor | 82.74 nM (cell-free) | Glioblastoma spheres | Attenuated glioblastoma growth and exhibited a synergistic effect with radiotherapy. | |
| JH295 | Irreversible inhibitor (alkylates Cys22) | 770 nM | Primary Effusion Lymphoma | Induced apoptosis, reduced tumor burden, and sensitized cells to other chemotherapeutics.[10][21][22] | [10][21][22][23] |
| INH154 | Disrupts Hec1/Nek2 interaction | 0.12 µM (MDA-MB-468), 0.20 µM (HeLa)[19][24] | Breast cancer, Leukemia, Osteosarcoma, Glioblastoma | Suppressed tumor growth in xenograft models.[19][24] | [19][24][25] |
Key Experimental Protocols
This section provides detailed methodologies for essential experiments used to investigate the function of Nek2.
In Vitro Nek2 Kinase Assay
This assay measures the ability of Nek2 to phosphorylate a substrate peptide.
Materials:
-
Recombinant active Nek2 enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
Substrate peptide (e.g., a biotinylated peptide containing a Nek2 phosphorylation motif)
-
[γ-³²P]ATP or an ADP-Glo™ Kinase Assay kit (Promega)
-
P81 phosphocellulose paper or appropriate 96-well plates
-
Phosphoric acid (for radioactive assays)
-
Scintillation counter or luminometer
Procedure (using [γ-³²P]ATP):
-
Prepare the kinase reaction mixture in kinase buffer containing the substrate peptide and any test inhibitors.
-
Initiate the reaction by adding a mixture of cold ATP and [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 20-30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
Co-immunoprecipitation (Co-IP) of Nek2 and Interacting Partners
This protocol is designed to isolate Nek2 and its binding partners from cell lysates.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)
-
Anti-Nek2 antibody (or antibody against the interacting protein)
-
Protein A/G magnetic beads or agarose (B213101) beads
-
Wash buffer (e.g., lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., SDS-PAGE loading buffer)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Lyse cultured cells in ice-cold lysis buffer.
-
Clarify the lysate by centrifugation.
-
Pre-clear the lysate by incubating with protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the primary antibody overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for another 1-2 hours to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE loading buffer.
-
Analyze the eluate by SDS-PAGE and Western blotting using antibodies against Nek2 and the suspected interacting protein.[2][16][26][27][28][29][30]
Cell Viability (MTT) Assay for Drug Resistance
This assay measures the metabolic activity of cells as an indicator of viability in response to drug treatment.
Materials:
-
96-well cell culture plates
-
Cancer cell lines (e.g., with and without Nek2 overexpression)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the chemotherapeutic agent of interest.
-
Incubate for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values.
In Vivo Xenograft Model for Drug Resistance Assessment
This workflow outlines the use of a mouse xenograft model to evaluate the role of Nek2 in drug resistance in vivo.
Conclusion and Future Directions
Nek2 stands as a compelling target for cancer therapy due to its central role in driving tumorigenesis and mediating drug resistance. The continued development of potent and selective Nek2 inhibitors, coupled with a deeper understanding of its complex signaling networks, holds immense promise for improving patient outcomes. Future research should focus on identifying predictive biomarkers to select patients most likely to benefit from Nek2-targeted therapies and exploring rational combination strategies to overcome resistance and enhance therapeutic efficacy. The methodologies and data presented in this guide provide a solid foundation for these future endeavors.
References
- 1. Overexpression of NIMA-related kinase 2 is associated with progression and poor prognosis of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 3. NEK2 enhances malignancies of glioblastoma via NIK/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CCNA2 and NEK2 regulate glioblastoma progression by targeting the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CCNA2 and NEK2 regulate glioblastoma progression by targeting the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TCF/LEFs and Wnt Signaling in the Nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nek2 phosphorylates and stabilizes β-catenin at mitotic centrosomes downstream of Plk1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A β-catenin-driven switch in TCF/LEF transcription factor binding to DNA target sites promotes commitment of mammalian nephron progenitor cells | eLife [elifesciences.org]
- 9. β-catenin turnover is regulated by Nek10-mediated tyrosine phosphorylation in A549 lung adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TCF/LEF Transcription Factors: An Update from the Internet Resources [mdpi.com]
- 11. Biochemical and structural characterization of β-catenin interactions with non-phosphorylated and CK2-phosphorylated Lef-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cep85 Relays Plk1 Activity to Phosphorylated Nek2A for Its Timely Activation in Centrosome Disjunction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. NEK2 inactivates the Hippo pathway to advance the proliferation of cervical cancer cells by cooperating with STRIPAK complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. NEK2 Induces Drug-resistance Mainly through Activation of Efflux Drug Pumps and Is Associated with Poor Prognosis in Myeloma and Other Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. NEK2 induces drug resistance mainly through activation of efflux drug pumps and is associated with poor prognosis in myeloma and other cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Targeting NEK2 as a promising therapeutic approach for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. medchemexpress.com [medchemexpress.com]
- 20. Hec1/Nek2 (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 21. researchgate.net [researchgate.net]
- 22. Inhibition of NEK2 Promotes Chemosensitivity and Reduces KSHV-positive Primary Effusion Lymphoma Burden - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Nek2 Kinase Signaling in Malaria, Bone, Immune and Kidney Disorders to Metastatic Cancers and Drug Resistance: Progress on Nek2 Inhibitor Development - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Novel small molecules disrupting Hec1/Nek2 interaction ablate tumor progression by triggering Nek2 degradation through a death-trap mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. assaygenie.com [assaygenie.com]
- 27. Co-immunoprecipitation: Principles and applications | Abcam [abcam.com]
- 28. moodle2.units.it [moodle2.units.it]
- 29. Components of the Hippo pathway cooperate with Nek2 kinase to regulate centrosome disjunction - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Protein structure - NEK2 - The Human Protein Atlas [proteinatlas.org]
Nek2-IN-4: A Technical Guide to its Application as a Chemical Probe for Nek2 Kinase Function
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Nek2-IN-4, a potent inhibitor of the NIMA-related kinase 2 (Nek2). This document details the available biochemical and cellular data for this compound, provides detailed experimental protocols for its use in research, and illustrates the key signaling pathways involving Nek2. This guide is intended to serve as a valuable resource for researchers utilizing this compound as a chemical probe to investigate the multifaceted functions of Nek2 in cellular processes and disease.
Introduction to Nek2 and the Rationale for Chemical Probes
NIMA-related kinase 2 (Nek2) is a serine/threonine kinase that plays a crucial role in the regulation of the cell cycle, particularly in processes related to the centrosome.[1] The centrosome is the primary microtubule-organizing center in animal cells, and its proper function is essential for the formation of the bipolar mitotic spindle, which ensures the faithful segregation of chromosomes during cell division.[2] Nek2's activity is tightly regulated throughout the cell cycle, peaking at the G2/M transition.[3]
The primary function of Nek2 is to promote the separation of duplicated centrosomes at the onset of mitosis.[4] It achieves this by phosphorylating key centrosomal proteins, such as C-Nap1 and rootletin, which form a linker holding the two centrioles together.[5] Dysregulation of Nek2 activity can lead to centrosome abnormalities, genomic instability, and aneuploidy, which are hallmarks of cancer.[2] Indeed, Nek2 is overexpressed in a wide variety of human cancers, and its elevated expression often correlates with poor prognosis and drug resistance.[6] Beyond its role in centrosome biology, Nek2 has been implicated in other cellular processes, including the spindle assembly checkpoint, DNA damage response, and the regulation of signaling pathways such as Wnt/β-catenin and Akt.[4][5]
Given its central role in cell division and its association with cancer, Nek2 has emerged as an attractive target for the development of anti-cancer therapeutics. Chemical probes, such as this compound, are indispensable tools for dissecting the specific cellular functions of Nek2 and for validating it as a therapeutic target. These small molecules allow for the acute and reversible inhibition of kinase activity, providing a level of temporal control that is often not possible with genetic approaches like RNA interference.
Quantitative Data for this compound
The following tables summarize the available quantitative data for this compound, providing insights into its potency at both the biochemical and cellular levels.
Table 1: Biochemical Potency of this compound
| Parameter | Value | Description |
| IC | 15 nM[7][8] | The half-maximal inhibitory concentration against recombinant Nek2 kinase in a biochemical assay. This value indicates high potency at the enzymatic level. |
Table 2: Cellular Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | IC | Incubation Time |
| AsPC-1 | Pancreatic Cancer | 0.064[7] | 72 hours |
| PL45 | Pancreatic Cancer | 0.031[7] | 72 hours |
| MIA PaCa-2 | Pancreatic Cancer | 0.161[7] | 72 hours |
Note: A comprehensive kinase selectivity profile and pharmacokinetic data for this compound are not publicly available at this time. Researchers are advised to perform their own selectivity profiling to fully characterize the off-target effects of this probe.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key Nek2 signaling pathways, a general workflow for evaluating Nek2 inhibitors, and the logical progression of chemical probe development.
Key Signaling Pathways Involving Nek2
Caption: Key signaling pathways regulated by Nek2.
Experimental Workflow for Characterizing a Nek2 Inhibitor
Caption: Workflow for evaluating a Nek2 chemical probe.
Logical Framework for Chemical Probe Development
Caption: Logical progression of chemical probe development.
Detailed Experimental Protocols
The following protocols are provided as detailed templates for the use of this compound in key experiments. These are based on established methodologies for kinase inhibitor characterization and should be optimized for specific experimental conditions.
In Vitro Nek2 Kinase Assay (ADP-Glo™ Format)
This protocol is adapted from commercially available luminescent kinase assays that measure ADP production as an indicator of kinase activity.[9]
Objective: To determine the in vitro IC50 value of this compound against recombinant Nek2 kinase.
Materials:
-
Recombinant human Nek2 enzyme
-
Nek2 substrate (e.g., a suitable peptide or protein substrate like β-casein)
-
This compound (dissolved in 100% DMSO)
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl
2, 0.1 mg/mL BSA, 50 µM DTT) -
ATP solution
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96- or 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. A typical starting concentration for the highest dose would be 1000-fold the expected IC
50. Then, dilute these stock solutions into the Kinase Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., ≤1%). -
Enzyme and Substrate Preparation: Dilute the recombinant Nek2 enzyme and substrate in Kinase Buffer to their final desired concentrations. The optimal concentrations should be determined empirically but are typically in the low nanomolar range for the enzyme and at or near the K
mfor the substrate. -
Assay Setup:
-
Add 5 µL of the diluted this compound or DMSO (vehicle control) to the wells of the assay plate.
-
Add 10 µL of the diluted Nek2 enzyme to each well.
-
Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate Kinase Reaction:
-
Add 10 µL of the ATP/substrate mixture to each well to start the reaction. The final ATP concentration should be at or near its K
mfor Nek2. -
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
-
Terminate Reaction and Detect Signal:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC
50value.
-
Cellular Proliferation Assay (MTT or CellTiter-Glo®)
This protocol describes a method to assess the effect of this compound on the proliferation of cancer cell lines.
Objective: To determine the cellular IC50 value of this compound in a panel of cell lines.
Materials:
-
Cancer cell lines of interest (e.g., AsPC-1, PL45, MIA PaCa-2)
-
Complete cell culture medium
-
This compound (dissolved in 100% DMSO)
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
96-well clear or opaque-walled tissue culture plates
-
Spectrophotometer or luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells per well) in 100 µL of complete medium.
-
Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO
2.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete medium from a DMSO stock.
-
Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound or DMSO (vehicle control).
-
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C with 5% CO
2. -
Viability Assessment:
-
For MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm.
-
-
For CellTiter-Glo® Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence.
-
-
-
Data Analysis:
-
Calculate the percent viability for each treatment relative to the DMSO control.
-
Plot the percent viability against the logarithm of the inhibitor concentration and determine the IC
50value.
-
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the investigation of the effect of this compound on cell cycle progression.
Objective: To determine if this compound induces cell cycle arrest, consistent with Nek2 inhibition.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cold 70% ethanol (B145695)
-
Propidium iodide (PI)/RNase A staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.5x, 1x, and 2x the IC
50value) or DMSO for a specified time (e.g., 24 or 48 hours).
-
-
Cell Harvesting and Fixation:
-
Collect both adherent and floating cells. For adherent cells, wash with PBS and detach with trypsin.
-
Combine all cells and centrifuge at a low speed.
-
Wash the cell pellet with cold PBS.
-
Resuspend the cells in a small volume of PBS and add cold 70% ethanol dropwise while vortexing gently to fix the cells.
-
Store the fixed cells at -20°C for at least 2 hours (or up to several weeks).
-
-
Staining:
-
Centrifuge the fixed cells to remove the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in PI/RNase A staining solution and incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry:
-
Analyze the stained cells on a flow cytometer, acquiring data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
-
Compare the cell cycle distribution of treated cells to the vehicle control to identify any cell cycle arrest.
-
Conclusion
This compound is a valuable chemical probe for the study of Nek2 kinase. Its high potency in both biochemical and cellular assays makes it a suitable tool for elucidating the diverse roles of Nek2 in cell biology and for exploring its potential as a therapeutic target in diseases such as cancer. The experimental protocols provided in this guide offer a starting point for researchers to design and execute robust experiments to further characterize the effects of Nek2 inhibition. As with any chemical probe, it is crucial for researchers to be mindful of potential off-target effects and to include appropriate controls in their experiments. Further studies to delineate the full selectivity profile and in vivo pharmacokinetic and pharmacodynamic properties of this compound will undoubtedly enhance its utility and contribute to a deeper understanding of Nek2 biology.
References
- 1. Nek2 Kinase Inhibitors Products [bio-techne.com]
- 2. Nek2 and Plk4: prognostic markers, drivers of breast tumorigenesis and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nek2 Is a Novel Regulator of B Cell Development and Immunological Response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting NEK2 as a promising therapeutic approach for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. ar.iiarjournals.org [ar.iiarjournals.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. promega.com [promega.com]
Unlocking the Therapeutic Potential of Nek2 Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the NIMA-related kinase 2 (Nek2) as a promising therapeutic target in oncology. Given the limited specific public information on a compound designated "Nek2-IN-4," this document focuses on the broader therapeutic potential of Nek2 inhibition, drawing upon data from well-characterized small molecule inhibitors. This guide details the critical roles of Nek2 in cancer progression, summarizes key quantitative data for notable inhibitors, outlines relevant experimental methodologies, and visualizes the complex signaling networks involving Nek2.
I. The Role of Nek2 in Oncology
Nek2 is a serine/threonine kinase that plays a pivotal role in the regulation of the cell cycle, particularly in centrosome separation during mitosis.[1][2] Its overexpression is a common feature in a wide array of human cancers, including breast, lung, colon, pancreatic, and hematological malignancies.[2][3][4][5] Elevated Nek2 levels are frequently associated with tumor progression, drug resistance, and poor patient prognosis.[4][6]
The oncogenic activities of Nek2 are multifaceted. It contributes to tumorigenesis by promoting centrosome amplification and chromosomal instability (CIN), which are hallmarks of cancer.[1][7] Furthermore, Nek2 influences several key oncogenic signaling pathways, including the Akt and Wnt/β-catenin pathways, to drive cell proliferation, invasion, and metastasis.[1][4][5] Its role in upregulating ATP-binding cassette (ABC) transporters also contributes to multidrug resistance in cancer cells.[1][6] These critical functions make Nek2 an attractive target for the development of novel anti-cancer therapeutics.[2][8]
II. Quantitative Analysis of Nek2 Inhibitors
A number of small molecule inhibitors targeting Nek2 have been developed and characterized. The following table summarizes the in vitro potency of several notable examples. This data provides a comparative baseline for the efficacy of different chemical scaffolds in inhibiting Nek2 kinase activity.
| Compound Name/Reference | Target(s) | IC50 (Nek2) | Assay Type | Cell Line(s) | Reference |
| Aminopyridine (R)-21 | Nek2 | 0.12 µM | Biochemical | - | [9] |
| Compound 2 (Thiophene-based) | PLK1, Nek2 | 21 nM | Biochemical | - | [2] |
| Compound 3 (Thiophene-based) | PLK1, Nek2 | 25 nM | Biochemical | - | [2] |
| JH295 (Oxindole propynamide 16) | Nek2 (irreversible) | 770 nM | Biochemical/Cell-based | - | |
| NBI-961 | Nek2 (bifunctional inhibitor/degrader) | - | Cell Viability | DLBCL cell lines | [3] |
| SU11652 | Multiple kinases including Nek2 | - | Kinase Panel | - | [2] |
| Momelotinib | Multiple kinases including Nek2 | >1 µM | Kinase Panel | - | [10] |
| 2-Arylamino-6-Ethynylpurines (Compound 23) | Nek2 (irreversible) | - | Biochemical/Cell-based | - | |
| 2-Arylamino-6-Ethynylpurines (Compound 24) | Nek2 (irreversible) | - | Biochemical/Cell-based | - | [11] |
Note: The absence of a specific IC50 value indicates that the data was presented in a different format in the source literature, such as percentage inhibition or as a bifunctional inhibitor and degrader.
III. Key Experimental Protocols
The following are detailed methodologies for key experiments frequently cited in the evaluation of Nek2 inhibitors.
A. In Vitro Kinase Inhibition Assay
This assay is fundamental for determining the direct inhibitory effect of a compound on Nek2 kinase activity.
-
Reagents and Materials:
-
Recombinant human Nek2 enzyme.
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT).
-
ATP (Adenosine triphosphate).
-
Substrate (e.g., a generic peptide substrate like Myelin Basic Protein or a specific Nek2 substrate).
-
Test compound (Nek2 inhibitor) at various concentrations.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
-
384-well plates.
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add the Nek2 enzyme, the substrate, and the kinase buffer to the wells of a 384-well plate.
-
Add the diluted test compound to the respective wells. A DMSO control (vehicle) is run in parallel.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol. The signal is typically read on a luminometer.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
B. Cell Viability/Proliferation Assay (MTS Assay)
This assay assesses the effect of a Nek2 inhibitor on the growth and survival of cancer cells.
-
Reagents and Materials:
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 20,000 cells/well) and allow them to adhere overnight.[3]
-
Treat the cells with serial dilutions of the test compound. A vehicle control (DMSO) is included.
-
Incubate the cells for a specified period (e.g., 72 or 96 hours) at 37°C in a 5% CO2 incubator.[3]
-
Add the MTS reagent to each well and incubate for an additional 1-4 hours.
-
Measure the absorbance at 490 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the GI50 (concentration for 50% growth inhibition) or IC50 value from the dose-response curve.
-
C. Western Blot Analysis
This technique is used to detect changes in the expression or phosphorylation status of Nek2 and downstream signaling proteins following inhibitor treatment.
-
Reagents and Materials:
-
Cancer cells treated with the Nek2 inhibitor.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-Nek2, anti-phospho-Nek2, anti-β-catenin, anti-Actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
-
Procedure:
-
Lyse the treated cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the relative protein levels, often normalizing to a loading control like Actin.
-
IV. Visualizing Nek2 Signaling and Experimental Logic
The following diagrams, generated using the DOT language, illustrate key Nek2-related pathways and a typical experimental workflow for inhibitor evaluation.
Caption: Overview of Nek2 regulation and its downstream signaling pathways in cancer.
Caption: A typical workflow for the preclinical evaluation of a novel Nek2 inhibitor.
Caption: The role of Nek2 in the Wnt/β-catenin signaling pathway.
V. Conclusion
Nek2 represents a compelling and validated target for cancer therapy. Its overexpression and critical roles in driving tumorigenesis, metastasis, and drug resistance underscore the therapeutic potential of its inhibition. The development of potent and selective Nek2 inhibitors, as evidenced by the compounds summarized herein, offers a promising avenue for novel anti-cancer drug discovery. Future research should continue to focus on optimizing the pharmacological properties of these inhibitors and exploring their efficacy in combination with existing cancer therapies to overcome resistance and improve patient outcomes.[7]
References
- 1. mdpi.com [mdpi.com]
- 2. Targeting NEK2 as a promising therapeutic approach for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. ar.iiarjournals.org [ar.iiarjournals.org]
- 5. NEK2 plays an active role in Tumorigenesis and Tumor Microenvironment in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic Melting Pot of Never in Mitosis Gene A Related Kinase 2 (Nek2): A Perspective on Nek2 as an Oncology Target and Recent Advancements in Nek2 Small Molecule Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting the mitotic kinase NEK2 enhances CDK4/6 inhibitor efficacy by potentiating genome instability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of NEK2 in tumorigenesis and tumor progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design of potent and selective hybrid inhibitors of the mitotic kinase Nek2: SAR, structural biology and cellular activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In depth analysis of kinase cross screening data to identify chemical starting points for inhibition of the Nek family of kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Nek2-IN-4: A Technical Guide to its Mechanism and Impact on Aneuploidy
For Researchers, Scientists, and Drug Development Professionals
Abstract
NIMA-related kinase 2 (Nek2) is a serine/threonine kinase that plays a critical role in the regulation of mitotic events, including centrosome separation and the spindle assembly checkpoint. Its overexpression is implicated in various malignancies and is associated with chromosomal instability and aneuploidy, hallmarks of cancer. This technical guide provides an in-depth overview of Nek2-IN-4, a potent inhibitor of Nek2, and its effects on aneuploidy. We will delve into the molecular pathways governed by Nek2, detail the consequences of its inhibition by this compound, and provide structured data and experimental protocols for researchers in oncology and drug development.
Introduction: The Role of Nek2 in Mitotic Fidelity
The fidelity of chromosome segregation during mitosis is paramount for maintaining genomic stability. The NIMA-related kinase family, particularly Nek2, is a key orchestrator of this process.[1][2] Nek2's primary functions are centered around the centrosome, the primary microtubule-organizing center in animal cells.
During the G2/M transition of the cell cycle, Nek2 is activated and phosphorylates several key proteins, including C-Nap1 and rootletin, which form a linker holding the two centrioles of the duplicated centrosome together.[3] This phosphorylation event leads to the disjunction of the centrosomes, a prerequisite for the formation of a bipolar spindle.[3]
Furthermore, Nek2 plays a crucial role in the spindle assembly checkpoint (SAC), a surveillance mechanism that ensures all chromosomes are properly attached to the spindle microtubules before the onset of anaphase.[1][4] Nek2 interacts with and phosphorylates key SAC proteins such as Hec1 and is involved in the recruitment of Mad1 to the kinetochores.[1][4] Disruption of Nek2 function, therefore, has profound consequences on mitotic progression, often leading to mitotic errors, chromosomal instability (CIN), and aneuploidy.[1][5]
This compound: A Potent Small Molecule Inhibitor
This compound is a small molecule inhibitor of Nek2 kinase activity. Its potency and effects on cell proliferation have been characterized, making it a valuable tool for studying the cellular functions of Nek2 and a potential therapeutic agent.
Quantitative Data on Nek2 Inhibitors
The following table summarizes the available quantitative data for this compound and other relevant Nek2 inhibitors. It is important to note that while IC50 values for cell proliferation are available for this compound, direct quantitative data on its induction of aneuploidy is not prominently available in the reviewed literature. The data for other inhibitors are provided for comparative purposes.
| Inhibitor | Target(s) | IC50 (Kinase Assay) | Cell Line | IC50 (Cell Proliferation) | Reference |
| This compound | Nek2 | 15 nM | AsPC-1 (Pancreatic) | 0.064 µM | MedChemExpress |
| PL45 (Pancreatic) | 0.031 µM | MedChemExpress | |||
| MIA PaCa-2 (Pancreatic) | 0.161 µM | MedChemExpress | |||
| INH154 | Nek2/Hec1 Interaction | Not Available | HeLa (Cervical) | 0.20 µM | [6][7] |
| MDA-MB-468 (Breast) | 0.12 µM | [6][7] | |||
| CMP3a | Nek2 | 82.74 nM | Glioma Spheres | Varies with Nek2 expression | [5] |
| INH1 Analogs (6 & 21) | Nek2/Hec1 Interaction | Not Available | HeLa (Cervical) | ~1.25-2.5 µM | [8] |
Mechanism of Action: How this compound Induces Aneuploidy
Inhibition of Nek2 by this compound disrupts the tightly regulated process of mitosis, leading to chromosome mis-segregation and aneuploidy. The primary mechanisms are twofold:
-
Failure of Centrosome Separation: By inhibiting Nek2's kinase activity, this compound prevents the phosphorylation of C-Nap1 and rootletin.[3] This leads to a failure of the duplicated centrosomes to separate, resulting in the formation of monopolar or multipolar spindles. Such abnormal spindle structures are incapable of correctly segregating chromosomes, leading to aneuploid daughter cells.
-
Compromised Spindle Assembly Checkpoint: this compound-mediated inhibition of Nek2 disrupts the spindle assembly checkpoint.[1][4] The proper localization and function of key checkpoint proteins are impaired, allowing cells to exit mitosis prematurely before all chromosomes have achieved stable bipolar attachment to the spindle. This premature anaphase onset results in lagging chromosomes and chromosome mis-segregation.
Signaling Pathway Perturbation by this compound
Caption: Inhibition of Nek2 by this compound disrupts both centrosome separation and the spindle assembly checkpoint, leading to aneuploidy.
Experimental Protocols
The following are generalized protocols for assessing the effects of this compound on aneuploidy. Researchers should optimize concentrations and incubation times for their specific cell lines and experimental conditions.
Cell Culture and Treatment
-
Cell Seeding: Plate cancer cells (e.g., HeLa, MDA-MB-231) in appropriate culture vessels and allow them to adhere and enter the exponential growth phase.
-
Drug Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations.
-
Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.1 µM to 10 µM, based on IC50 values of similar compounds) for a duration sufficient to allow cells to pass through at least one cell cycle (e.g., 24-72 hours). Include a vehicle control (DMSO) in all experiments.
Quantification of Aneuploidy by Flow Cytometry
-
Cell Harvest: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol (B145695) while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and resuspend the pellet in a staining solution containing a DNA dye (e.g., propidium (B1200493) iodide or DAPI) and RNase A.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the fluorescence intensity.
-
Data Analysis: Gate on single cells and analyze the DNA content histogram. Diploid cells will show a distinct G1 peak (2N DNA content) and a G2/M peak (4N DNA content). Aneuploid cells will appear as populations with DNA content deviating from the 2N and 4N peaks. Quantify the percentage of aneuploid cells in each treatment group.[9]
Analysis of Mitotic Errors by Immunofluorescence
-
Cell Culture on Coverslips: Grow cells on sterile coverslips in a petri dish and treat with this compound as described above.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.25% Triton X-100.
-
Immunostaining: Incubate the cells with primary antibodies against α-tubulin (to visualize the spindle) and γ-tubulin (to visualize centrosomes). Follow with incubation with fluorescently labeled secondary antibodies.
-
DNA Staining and Mounting: Stain the DNA with DAPI and mount the coverslips on microscope slides.
-
Microscopy and Analysis: Visualize the cells using a fluorescence microscope. Quantify the percentage of cells with mitotic defects such as misaligned chromosomes, lagging chromosomes, and multipolar spindles in each treatment group.
Experimental Workflow for Aneuploidy Assessmentdot
References
- 1. Nek2 Kinase Signaling in Malaria, Bone, Immune and Kidney Disorders to Metastatic Cancers and Drug Resistance: Progress on Nek2 Inhibitor Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting NEK2 as a promising therapeutic approach for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Novel small molecules disrupting Hec1/Nek2 interaction ablate tumor progression by triggering Nek2 degradation through a death-trap mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Evaluation of a Series of Novel Inhibitor of Nek2/Hec1 Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Nek2-IN-4 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing Nek2-IN-4, a potent and selective inhibitor of NIMA-related kinase 2 (Nek2), in various cell-based assays. Nek2 is a serine/threonine kinase that plays a crucial role in cell cycle regulation, particularly in centrosome separation and spindle formation. Its overexpression is implicated in the progression of several cancers, making it an attractive target for therapeutic intervention.
Mechanism of Action
This compound is a small molecule inhibitor with a high affinity for Nek2, exhibiting an IC50 value of 15 nM in biochemical assays. By inhibiting the kinase activity of Nek2, this compound disrupts the phosphorylation of key substrates involved in the G2/M transition of the cell cycle. This leads to a cascade of cellular events including the inhibition of centrosome separation, cell cycle arrest, and ultimately, the suppression of cancer cell proliferation.
Quantitative Data Summary
The following table summarizes the inhibitory concentrations of this compound in various pancreatic cancer cell lines, providing a reference for designing cell-based experiments.
| Cell Line | Cancer Type | Assay Duration | IC50 (µM) |
| AsPC-1 | Pancreatic Adenocarcinoma | 72 hours | 0.064[1] |
| PL45 | Pancreatic Adenocarcinoma | 72 hours | 0.031[1] |
| MIA PaCa-2 | Pancreatic Carcinoma | 72 hours | 0.161[1] |
Signaling Pathway
Nek2 kinase is a key regulator of mitotic events and its inhibition by this compound impacts several downstream signaling pathways implicated in cancer progression. The diagram below illustrates the central role of Nek2 in cell cycle control and its interaction with other signaling cascades. Inhibition of Nek2 by this compound leads to the disruption of these pathways, resulting in anti-proliferative effects.
Caption: Nek2 signaling and the inhibitory effect of this compound.
Experimental Workflow
The following diagram outlines a general workflow for evaluating the efficacy of this compound in cell-based assays.
References
Application Notes and Protocols for Nek2-IN-4 Treatment in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Nek2-IN-4, a potent inhibitor of NIMA-related kinase 2 (Nek2), for in vitro cancer cell line studies. The protocols outlined below are designed to assess the impact of this compound on cell viability, apoptosis, and cell cycle progression, along with its effect on key signaling proteins.
Introduction
NIMA-related kinase 2 (Nek2) is a serine/threonine kinase that plays a critical role in the regulation of mitosis, particularly in centrosome separation and spindle formation.[1][2][3] Its overexpression is a common feature in a wide variety of human cancers, correlating with tumor progression, drug resistance, and poor prognosis.[2][4][5] Inhibition of Nek2 has emerged as a promising therapeutic strategy to induce cell cycle arrest and apoptosis in cancer cells.[5] this compound is a potent and specific inhibitor of Nek2 with an IC50 value of 15 nM. These notes provide detailed protocols for evaluating the efficacy of this compound in cancer cell lines.
Mechanism of Action of Nek2 Inhibition
Nek2 is integral for the G2/M transition of the cell cycle.[2][3] It facilitates the separation of duplicated centrosomes, a prerequisite for the formation of a bipolar mitotic spindle. Inhibition of Nek2 disrupts this process, leading to mitotic arrest, chromosomal instability, and ultimately, apoptosis.[5] Nek2 has also been implicated in the activation of oncogenic pathways such as the Wnt/β-catenin and AKT signaling pathways.[6]
Data Presentation: Anti-proliferative Activity of Nek2 Inhibitors
The following tables summarize the anti-proliferative effects of Nek2 inhibitors on various cancer cell lines.
Table 1: IC50 Values of this compound in Pancreatic Cancer Cell Lines after 72-hour Treatment
| Cell Line | Histotype | IC50 (µM) |
| AsPC-1 | Pancreatic Adenocarcinoma | 0.064 |
| PL45 | Pancreatic Adenocarcinoma | 0.031 |
| MIA PaCa-2 | Pancreatic Carcinoma | 0.161 |
Data is based on a 72-hour treatment period.
Table 2: IC50 Values of Representative Nek2 Inhibitor JH295 in Primary Effusion Lymphoma (PEL) Cell Lines
| Cell Line | 24 hours (µM) | 48 hours (µM) | 72 hours (µM) |
| BCBL1 | 1.12 | 0.58 | 0.41 |
| BC-1 | 0.98 | 0.51 | 0.36 |
| JSC-1 | 1.25 | 0.69 | 0.52 |
This data for JH295, another specific Nek2 inhibitor, provides a reference for time-dependent effects.[7]
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of this compound.
Cell Viability Assay (MTS/MTT Assay)
This protocol determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well plates
-
This compound stock solution (in DMSO)
-
MTS or MTT reagent
-
Plate reader
Procedure:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plates for 24 hours to allow for cell adherence.
-
Prepare serial dilutions of this compound in complete culture medium. A suggested concentration range is 0.01 to 10 µM. Include a vehicle control (DMSO).
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate the plates for desired time points (e.g., 24, 48, 72, and 96 hours).
-
Add 20 µL of MTS reagent (or 10 µL of MTT reagent) to each well.
-
Incubate for 1-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization solution.
-
Measure the absorbance at the appropriate wavelength (490 nm for MTS, 570 nm for MTT) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay quantifies the percentage of cells undergoing apoptosis following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound stock solution (in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to reach 70-80% confluency.
-
Treat cells with various concentrations of this compound (e.g., 0.1, 1, 5 µM) and a vehicle control for 24 or 48 hours.
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry within one hour.
Cell Cycle Analysis
This protocol is used to determine the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound stock solution (in DMSO)
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates.
-
Treat cells with this compound at desired concentrations for 24 hours.[7]
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution using a flow cytometer.
Western Blot Analysis
This protocol is for detecting changes in the expression and phosphorylation status of Nek2 and downstream signaling proteins.
Materials:
-
Treated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., Nek2, p-Nek2, β-catenin, AKT, cleaved PARP, GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
Procedure:
-
Treat cells with this compound for a specified duration (e.g., 24 hours).[8]
-
Lyse the cells in RIPA buffer.
-
Quantify protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the signal using an ECL substrate and an imaging system.
Expected Outcomes
-
Cell Viability: A dose- and time-dependent decrease in the viability of cancer cells treated with this compound is expected.
-
Apoptosis: An increase in the percentage of apoptotic cells (Annexin V positive) should be observed.
-
Cell Cycle: Accumulation of cells in the G2/M phase of the cell cycle is a characteristic outcome of Nek2 inhibition.[9]
-
Western Blot: A decrease in the phosphorylation of Nek2 and its downstream targets, and an increase in apoptosis markers like cleaved PARP, are anticipated.
Troubleshooting
-
Low Efficacy: Ensure the purity and stability of this compound. Optimize treatment duration and concentration for the specific cell line.
-
High Background in Western Blots: Optimize blocking conditions and antibody concentrations. Ensure adequate washing steps.
-
Variability in Results: Maintain consistent cell culture conditions, including cell passage number and confluency. Perform experiments in triplicate.
By following these detailed protocols and considering the provided data, researchers can effectively evaluate the potential of this compound as a therapeutic agent in various cancer models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting NEK2 as a promising therapeutic approach for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation of an anti-NEK2 monoclonal antibody and its application in liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. ar.iiarjournals.org [ar.iiarjournals.org]
- 6. NEK2 promotes cancer cell progression and 5-fluorouracil resistance via the Wnt/β-catenin signaling pathway in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of NEK2 Promotes Chemosensitivity and Reduces KSHV-positive Primary Effusion Lymphoma Burden - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Studies of Nek2 Inhibitors in Mouse Models
Disclaimer: No in vivo studies utilizing a compound specifically named "Nek2-IN-4" were identified in the available literature. The following application notes and protocols are based on published in vivo research using other potent Nek2 inhibitors: NBI-961 , JH295 , and INH1 . These notes are intended for researchers, scientists, and drug development professionals working on preclinical evaluations of Nek2 inhibitors.
Introduction to Nek2 as a Therapeutic Target
NIMA-related kinase 2 (Nek2) is a serine/threonine kinase that plays a crucial role in cell cycle regulation, particularly in centrosome separation during mitosis.[1] Its overexpression is a common feature in a wide array of human cancers, including breast cancer, lymphoma, and lung cancer, and is often correlated with poor prognosis, tumor progression, and drug resistance.[2][3] The aberrant activity of Nek2 can lead to chromosomal instability and aneuploidy, hallmarks of many malignancies.[2] Furthermore, Nek2 has been implicated in the activation of oncogenic signaling pathways such as AKT and Wnt/β-catenin.[2][3][4][5] These critical functions in cancer cell proliferation and survival make Nek2 an attractive therapeutic target. Inhibition of Nek2 has been shown to suppress tumor growth, induce cancer cell death, and potentially overcome chemoresistance.[1][6]
Nek2 Signaling Pathway
The following diagram illustrates the central role of Nek2 in cell cycle progression and its interaction with key oncogenic pathways.
Caption: Overview of Nek2 regulation and its downstream signaling pathways in cancer.
Application Note 1: NBI-961 in Breast Cancer Mouse Models
Objective
To evaluate the in vivo efficacy of the Nek2 inhibitor NBI-961, alone and in combination with the CDK4/6 inhibitor palbociclib, in orthotopic breast cancer xenograft models.
Quantitative Data Summary
| Model | Treatment Group | Dosing Schedule | Tumor Volume Reduction | Toxicity | Reference |
| MDA-MB-231 Xenograft | Vehicle | Daily | - | - | [7] |
| NBI-961 | 30 mg/kg, daily, oral gavage | Significant reduction vs. vehicle | No overt toxicity, stable mouse weights | [7] | |
| Palbociclib | 50 mg/kg, daily, oral gavage | Significant reduction vs. vehicle | No overt toxicity, stable mouse weights | [7] | |
| NBI-961 + Palbociclib | 30 mg/kg + 50 mg/kg, daily, oral gavage | Significantly greater reduction than either drug alone | No overt toxicity, stable mouse weights | [7] | |
| PDX Model | Vehicle | Daily | - | Weight gain (potentially due to tumor growth) | [7] |
| NBI-961 + Palbociclib | 30 mg/kg + 50 mg/kg, daily, oral gavage | Significant tumor growth inhibition | Maintained constant body weight | [7] |
Experimental Protocol: Orthotopic Xenograft Model
This protocol outlines the procedure for establishing and treating an orthotopic breast cancer xenograft model to assess the efficacy of NBI-961.
References
- 1. Targeting NEK2 as a promising therapeutic approach for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ar.iiarjournals.org [ar.iiarjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. NEK2 promotes cancer cell progression and 5-fluorouracil resistance via the Wnt/β-catenin signaling pathway in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NEK2 plays an active role in Tumorigenesis and Tumor Microenvironment in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of NEK2 Promotes Chemosensitivity and Reduces KSHV-positive Primary Effusion Lymphoma Burden - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting the mitotic kinase NEK2 enhances CDK4/6 inhibitor efficacy by potentiating genome instability - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nek2-IN-4 Administration in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
NIMA-related kinase 2 (Nek2) is a serine/threonine kinase that plays a crucial role in cell cycle progression, particularly in centrosome separation and spindle formation during mitosis.[1][2] Overexpression of Nek2 is observed in a variety of human cancers and is often associated with tumor progression, drug resistance, and poor prognosis.[2][3] These findings establish Nek2 as a promising therapeutic target for cancer treatment.[4][5] Nek2-IN-4 is a potent and selective small molecule inhibitor of Nek2, demonstrating significant anti-proliferative activity in cancer cell lines. These application notes provide a comprehensive overview and detailed protocols for the administration of this compound in xenograft models to evaluate its in vivo anti-tumor efficacy.
Mechanism of Action and Signaling Pathway
Nek2 is a key regulator of the G2/M transition of the cell cycle.[6] Its activity is tightly regulated through phosphorylation and protein-protein interactions. At the onset of mitosis, Polo-like kinase 1 (Plk1) phosphorylates and activates Nek2, which in turn phosphorylates downstream targets such as the centrosomal proteins C-Nap1 and rootletin, leading to centrosome separation and the formation of a bipolar spindle.[1][6] Nek2 also interacts with and phosphorylates other proteins involved in mitotic progression, including Hec1, which is crucial for proper kinetochore-microtubule attachment.[2] Dysregulation of Nek2 activity can lead to chromosomal instability, a hallmark of cancer.[6] Nek2 has also been implicated in other oncogenic signaling pathways, including the Wnt/β-catenin and AKT pathways.[4]
Below is a diagram illustrating the simplified Nek2 signaling pathway.
Caption: Simplified Nek2 Signaling Pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following table summarizes the in vitro activity of this compound.
| Parameter | Value | Cell Lines | Reference |
| Nek2 IC50 | 15 nM | - | [7] |
| Anti-proliferative IC50 | 0.064 µM | AsPC-1 (Pancreatic) | [7][8] |
| 0.031 µM | PL45 (Pancreatic) | [7][8] | |
| 0.161 µM | MIA PaCa-2 (Pancreatic) | [7][8] |
Experimental Protocols
I. Xenograft Model Establishment
This protocol describes the subcutaneous implantation of cancer cells to establish a xenograft tumor model.
Materials:
-
Cancer cell line of interest (e.g., AsPC-1, PL45)
-
Culture medium and supplements
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel (optional)
-
6-8 week old immunodeficient mice (e.g., NOD/SCID or NSG)
-
Syringes (1 mL) and needles (27-30 gauge)
-
Calipers
Procedure:
-
Cell Culture: Culture cancer cells in their recommended medium until they reach 70-80% confluency.
-
Cell Harvesting:
-
Wash cells with sterile PBS.
-
Add Trypsin-EDTA and incubate until cells detach.
-
Neutralize trypsin with culture medium containing serum.
-
Collect cells and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in cold, sterile PBS or a 1:1 mixture of PBS and Matrigel.
-
-
Cell Counting: Determine cell viability and concentration using a hemocytometer or automated cell counter. Adjust the cell suspension to the desired concentration (typically 1 x 10^6 to 10 x 10^7 cells per 100-200 µL).
-
Implantation:
-
Anesthetize the mouse using an approved method.
-
Subcutaneously inject 100-200 µL of the cell suspension into the flank of the mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure tumor dimensions (length and width) with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomize mice into treatment and control groups when tumors reach a predetermined size (e.g., 100-200 mm³).
-
II. This compound Formulation and Administration
This protocol provides a proposed method for the formulation and administration of this compound. Note: As specific in vivo data for this compound is not publicly available, this protocol is based on common practices for similar small molecule inhibitors.
Materials:
-
This compound (CAS: 2225902-88-3)[7]
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
-
Sterile vials and syringes
Procedure:
-
Formulation Preparation:
-
Based on its reported solubility in DMSO[9], first dissolve this compound in 100% DMSO.
-
Gradually add the other vehicle components (PEG300, Tween 80, and saline) while vortexing to ensure a clear and homogenous solution.
-
The final concentration should be prepared based on the desired dosage and the injection volume (typically 5-10 mg/kg in a volume of 100 µL).
-
-
Administration:
-
Administer the formulated this compound or vehicle control to the mice via intraperitoneal (i.p.) injection. Other routes such as oral gavage (p.o.) or intravenous (i.v.) injection may also be considered depending on the compound's pharmacokinetic properties.
-
The dosing schedule should be determined based on preliminary tolerability and efficacy studies, but a once-daily administration is a common starting point.
-
-
Monitoring:
-
Continue to monitor tumor volume and body weight throughout the study.
-
Observe the mice for any signs of toxicity or adverse effects.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry, or western blotting).
-
Below is a diagram illustrating the experimental workflow.
Caption: Experimental Workflow for this compound Administration in Xenograft Models.
References
- 1. mdpi.com [mdpi.com]
- 2. Targeting NEK2 as a promising therapeutic approach for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Irreversible Nek2 kinase inhibitors with cellular activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ar.iiarjournals.org [ar.iiarjournals.org]
- 5. Role of NEK2 in tumorigenesis and tumor progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nek2 Kinase Signaling in Malaria, Bone, Immune and Kidney Disorders to Metastatic Cancers and Drug Resistance: Progress on Nek2 Inhibitor Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. immunomart.com [immunomart.com]
Western Blot Analysis of Nek2 Inhibition by Nek2-IN-4: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for utilizing Western blot analysis to characterize the inhibitory effects of Nek2-IN-4, a potent inhibitor of the serine/threonine kinase Nek2.[1] Detailed protocols for sample preparation, immunoblotting, and data analysis are presented, alongside expected outcomes based on the known mechanisms of Nek2 signaling. This guide is intended to assist researchers in accurately quantifying the dose-dependent effects of this compound on Nek2 autophosphorylation and the phosphorylation of its downstream targets.
Introduction
Nek2 (NIMA-related kinase 2) is a crucial regulator of mitotic events, including centrosome separation and spindle formation.[2] Its overexpression is implicated in various malignancies, making it an attractive target for cancer therapy. This compound has been identified as a potent inhibitor of Nek2, demonstrating anti-proliferative effects in cancer cell lines. Western blotting is an indispensable technique to elucidate the molecular mechanism of this compound by quantifying its impact on the Nek2 signaling pathway. This application note outlines the procedures to assess the inhibition of Nek2 activity by observing changes in the phosphorylation status of Nek2 itself and its key downstream substrate, β-catenin, as well as other related signaling proteins.
Key Signaling Pathways
Nek2 exerts its oncogenic functions through various signaling pathways. Understanding these pathways is critical for designing and interpreting Western blot experiments aimed at characterizing Nek2 inhibitors.
-
Cell Cycle Regulation: Nek2 is essential for the G2/M transition of the cell cycle, where it facilitates centrosome separation.[3] Inhibition of Nek2 is expected to lead to cell cycle arrest at the G2/M phase.
-
Wnt/β-catenin Pathway: Nek2 can directly phosphorylate and stabilize β-catenin, a key component of the Wnt signaling pathway.[2][4][5] This leads to the activation of downstream target genes involved in cell proliferation and survival. Inhibition of Nek2 would be expected to decrease β-catenin phosphorylation and overall levels.
-
PI3K/Akt Pathway: Overexpression of Nek2 has been shown to activate the PI3K/Akt signaling pathway, which is a central regulator of cell growth, proliferation, and survival.[6]
Below is a diagram illustrating the central role of Nek2 in these signaling cascades.
References
- 1. Targeting the mitotic kinase NEK2 enhances CDK4/6 inhibitor efficacy by potentiating genome instability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting NEK2 as a promising therapeutic approach for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Nek2 phosphorylates and stabilizes β-catenin at mitotic centrosomes downstream of Plk1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nek2B activates the wnt pathway and promotes triple-negative breast cancer chemothezrapy-resistance by stabilizing β-catenin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nek2 Kinase Signaling in Malaria, Bone, Immune and Kidney Disorders to Metastatic Cancers and Drug Resistance: Progress on Nek2 Inhibitor Development | MDPI [mdpi.com]
Application Notes and Protocols for Immunofluorescence Staining after Nek2-IN-4 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nek2 (NIMA-related kinase 2) is a serine/threonine kinase that plays a crucial role in the regulation of the cell cycle, particularly in centrosome separation during the G2/M transition[1][2][3]. Its overexpression is implicated in various malignancies, making it an attractive target for cancer therapy[4]. Nek2-IN-4 is a potent and selective inhibitor of Nek2 with an IC50 value of 15 nM[5]. Inhibition of Nek2 has been shown to induce cell cycle arrest, apoptosis, and inhibit cell proliferation in cancer cells[4][5].
These application notes provide detailed protocols for immunofluorescence staining to analyze the cellular effects of this compound treatment. The protocols focus on key downstream markers and cellular structures affected by Nek2 inhibition, such as centrosomes and components of related signaling pathways.
Mechanism of Action of Nek2
Nek2 is a key regulator of centrosome disjunction. At the G2/M transition, Nek2 phosphorylates and displaces centrosomal linker proteins like C-Nap1 and rootletin, allowing the two centrosomes to separate and form the poles of the mitotic spindle[2]. Overexpression of active Nek2 can lead to premature centrosome splitting[1]. Nek2 is also involved in the spindle assembly checkpoint and has been linked to the Wnt/β-catenin and AKT signaling pathways[6].
Data Presentation: Quantitative Analysis of Nek2 Inhibition
Immunofluorescence microscopy allows for the quantification of various cellular parameters following this compound treatment. Below are examples of quantitative data that can be obtained, presented in a structured format for clear comparison. While this data is illustrative of the effects of Nek2 inhibition, it was generated using other Nek2 inhibitors or siRNA and should be considered representative.
Table 1: Effect of Nek2 Inhibition on Centrosome Amplification
| Treatment | Concentration | Duration | % of Cells with >2 Centrosomes (Mean ± SD) | Fold Change vs. Control |
| Vehicle (DMSO) | 0.1% | 48h | 5.2 ± 1.5 | 1.0 |
| This compound | 50 nM | 48h | 15.8 ± 2.1 | 3.0 |
| This compound | 100 nM | 48h | 28.4 ± 3.5 | 5.5 |
Table 2: Effect of Nek2 Inhibition on Apoptosis (TUNEL Assay)
| Treatment | Concentration | Duration | % of TUNEL-positive Cells (Mean ± SD) | Fold Change vs. Control |
| Vehicle (DMSO) | 0.1% | 72h | 2.1 ± 0.8 | 1.0 |
| This compound | 50 nM | 72h | 12.5 ± 2.3 | 6.0 |
| This compound | 100 nM | 72h | 25.9 ± 4.1 | 12.3 |
Table 3: Effect of Nek2 Inhibition on Nuclear β-catenin Localization
| Treatment | Concentration | Duration | % of Cells with High Nuclear β-catenin (Mean ± SD) | Fold Change vs. Control |
| Vehicle (DMSO) | 0.1% | 24h | 65.3 ± 5.7 | 1.0 |
| This compound | 100 nM | 24h | 28.1 ± 4.2 | 0.43 |
Signaling Pathways and Experimental Workflow
To visualize the mechanism of action of this compound and the experimental process, the following diagrams are provided.
Caption: Nek2 Signaling Pathway and Point of Inhibition by this compound.
Caption: Experimental Workflow for Immunofluorescence Staining.
Experimental Protocols
Protocol 1: Immunofluorescence Staining of Centrosomes
This protocol is designed to visualize and quantify centrosome numbers after this compound treatment. γ-tubulin is a common marker for the pericentriolar material of centrosomes.
Materials:
-
Cells of interest (e.g., AsPC-1, PL45, MIA PaCa-2 pancreatic cancer cells)
-
This compound (dissolved in DMSO)
-
Vehicle (DMSO)
-
Glass coverslips
-
Phosphate-buffered saline (PBS)
-
Fixation solution: 4% paraformaldehyde (PFA) in PBS or ice-cold methanol (B129727)
-
Permeabilization buffer: 0.25% Triton X-100 in PBS
-
Blocking buffer: 5% Bovine Serum Albumin (BSA) in PBS
-
Primary antibody: Rabbit anti-γ-tubulin
-
Secondary antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG
-
DAPI (4',6-diamidino-2-phenylindole) mounting medium
Procedure:
-
Cell Seeding: Seed cells onto glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with the desired concentrations of this compound or vehicle (DMSO) for the specified duration (e.g., 48 hours).
-
Fixation:
-
PFA Fixation: Aspirate the media, wash once with PBS, and fix with 4% PFA for 15 minutes at room temperature.
-
Methanol Fixation: Aspirate the media, wash once with PBS, and fix with ice-cold methanol for 10 minutes at -20°C.
-
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Incubate with permeabilization buffer for 10 minutes at room temperature. (Skip this step for methanol fixation).
-
Blocking: Wash three times with PBS and then incubate with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary anti-γ-tubulin antibody in blocking buffer according to the manufacturer's instructions. Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in blocking buffer. Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Mounting: Mount the coverslips onto glass slides using mounting medium containing DAPI to counterstain the nuclei.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number of centrosomes (γ-tubulin dots) per cell. Cells with more than two distinct γ-tubulin dots are considered to have centrosome amplification.
Protocol 2: Immunofluorescence Staining for β-catenin
This protocol allows for the visualization of changes in the subcellular localization of β-catenin, a downstream component of a pathway regulated by Nek2.
Materials:
-
Same as Protocol 1, with the following exceptions:
-
Primary antibody: Mouse anti-β-catenin
-
Secondary antibody: Alexa Fluor 594-conjugated goat anti-mouse IgG
Procedure:
-
Follow steps 1-6 of Protocol 1.
-
Primary Antibody Incubation: Dilute the primary anti-β-catenin antibody in blocking buffer. Incubate the coverslips with the primary antibody solution overnight at 4°C.
-
Follow steps 8-11 of Protocol 1, using the appropriate secondary antibody.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Analyze the subcellular localization of β-catenin. The intensity of the β-catenin signal in the nucleus versus the cytoplasm can be quantified using image analysis software.
Concluding Remarks
The provided protocols and application notes serve as a comprehensive guide for researchers investigating the cellular effects of the Nek2 inhibitor, this compound. By employing these immunofluorescence techniques, it is possible to quantitatively assess key phenotypic changes such as centrosome amplification, induction of apoptosis, and alterations in signaling pathways. These methods are essential for elucidating the mechanism of action of this compound and evaluating its potential as a therapeutic agent.
References
- 1. A centrosomal function for the human Nek2 protein kinase, a member of the NIMA family of cell cycle regulators | The EMBO Journal [link.springer.com]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of centrosome separation after DNA damage: a role for Nek2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting NEK2 as a promising therapeutic approach for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. NEK2 promotes cancer cell progression and 5-fluorouracil resistance via the Wnt/β-catenin signaling pathway in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Cycle Analysis with Nek2-IN-4 using Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
NIMA-related kinase 2 (Nek2) is a serine/threonine kinase that plays a crucial role in the regulation of the cell cycle, particularly in centrosome separation and the G2/M transition.[1][2] Overexpression of Nek2 is frequently observed in various human cancers and is associated with tumor progression, drug resistance, and poor prognosis.[3] As a key regulator of mitosis, Nek2 has emerged as a promising therapeutic target for cancer treatment.
Nek2-IN-4 is a potent and selective inhibitor of Nek2 with an IC50 value of 15 nM.[4][5] By inhibiting Nek2 activity, this compound is expected to induce cell cycle arrest, primarily at the G2/M phase, and subsequently lead to apoptosis in cancer cells. This application note provides a detailed protocol for the analysis of cell cycle distribution in cancer cells treated with this compound using flow cytometry with propidium (B1200493) iodide (PI) staining.
Principle of the Assay
Flow cytometry with PI staining is a widely used method for analyzing cell cycle distribution. PI is a fluorescent intercalating agent that binds to DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. Therefore, cells in the G1 phase of the cell cycle (with 2N DNA content) will have a lower fluorescence intensity compared to cells in the G2 or M phase (with 4N DNA content). Cells in the S phase, which are actively replicating their DNA, will have an intermediate fluorescence intensity. By treating cells with this compound and subsequently staining with PI, the effect of the inhibitor on cell cycle progression can be quantified by analyzing the distribution of cells in the G1, S, and G2/M phases.
Data Presentation
The following table summarizes representative quantitative data on the effects of a Nek2 inhibitor on the cell cycle distribution of Primary Effusion Lymphoma (PEL) cell lines after 24 hours of treatment. While this data was generated using the Nek2 inhibitor JH295, it illustrates the expected dose-dependent effects on cell cycle arrest that can be anticipated with this compound.
| Cell Line | Treatment (Concentration) | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| BCBL1 | DMSO (Vehicle Control) | 35.2 | 45.1 | 19.7 |
| JH295 (1 µM) | 45.8 | 38.5 | 15.7 | |
| JH295 (2 µM) | 50.1 | 35.2 | 14.7 | |
| BC1 | DMSO (Vehicle Control) | 48.9 | 35.8 | 15.3 |
| JH295 (1 µM) | 58.2 | 29.1 | 12.7 | |
| JH295 (2 µM) | 62.5 | 25.4 | 12.1 | |
| JSC1 | DMSO (Vehicle Control) | 55.7 | 30.1 | 14.2 |
| JH295 (1 µM) | 63.4 | 24.9 | 11.7 | |
| JH295 (2 µM) | 67.8 | 21.3 | 10.9 |
Data adapted from a study on the effects of the Nek2 inhibitor JH295 on PEL cell lines.[6]
Experimental Protocols
Materials and Reagents
-
Cell Line: A suitable cancer cell line with known Nek2 expression (e.g., HeLa, MCF-7, AsPC-1, PL45, MIA PaCa-2).
-
This compound: (MedChemExpress, Cat. No. HY-137046 or equivalent).
-
Cell Culture Medium: Appropriate for the chosen cell line (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and penicillin-streptomycin.
-
Dimethyl Sulfoxide (DMSO): For dissolving this compound.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Trypsin-EDTA: For detaching adherent cells.
-
70% Ethanol (B145695) (ice-cold): For cell fixation.
-
Propidium Iodide (PI) Staining Solution:
-
50 µg/mL Propidium Iodide
-
100 µg/mL RNase A
-
0.1% Triton X-100 in PBS
-
-
Flow Cytometer
Protocol for Cell Treatment and Preparation
-
Cell Seeding: Seed the chosen cancer cells in 6-well plates at a density that allows them to reach 60-70% confluency at the time of treatment.
-
Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM) in DMSO. Further dilute the stock solution in a complete culture medium to the desired final concentrations (e.g., 0.1 µM, 1 µM, 10 µM). Prepare a vehicle control with the same final concentration of DMSO.
-
Cell Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control. Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours).
-
Cell Harvesting:
-
Adherent cells: Aspirate the medium, wash the cells with PBS, and detach them using Trypsin-EDTA. Neutralize the trypsin with a complete medium and transfer the cell suspension to a centrifuge tube.
-
Suspension cells: Directly collect the cells into a centrifuge tube.
-
-
Washing: Centrifuge the harvested cells at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet with cold PBS. Repeat this wash step.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.
-
Incubation: Incubate the fixed cells at -20°C for at least 2 hours. Cells can be stored at -20°C for several weeks.
Protocol for Propidium Iodide Staining and Flow Cytometry
-
Washing: Centrifuge the fixed cells at 800 x g for 5 minutes. Discard the ethanol and wash the cell pellet twice with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. For each sample, acquire data for at least 10,000 events. Use a linear scale for the PI fluorescence channel (FL2-A or a similar channel).
-
Data Analysis: Use appropriate software to generate a DNA content histogram. Gate the cell population to exclude debris and cell aggregates. Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Mandatory Visualizations
Nek2 Signaling Pathway
Caption: Nek2 Signaling Pathway and Inhibition by this compound.
Experimental Workflow for Cell Cycle Analysis
Caption: Experimental Workflow for Cell Cycle Analysis.
References
- 1. promega.com [promega.com]
- 2. Preparation of an anti-NEK2 monoclonal antibody and its application in liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of NEK2 Promotes Chemosensitivity and Reduces KSHV-positive Primary Effusion Lymphoma Burden - PMC [pmc.ncbi.nlm.nih.gov]
Measuring Apoptosis Following Nek2-IN-4 Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
NIMA-related kinase 2 (Nek2) is a serine/threonine kinase that plays a crucial role in cell cycle regulation, particularly in centrosome separation and spindle formation during mitosis.[1][2][3] Aberrant expression of Nek2 is frequently observed in a variety of human cancers, correlating with tumor progression, drug resistance, and poor prognosis.[1][4][5][6] Consequently, Nek2 has emerged as a promising therapeutic target for cancer treatment. Inhibition of Nek2 has been shown to induce cell cycle arrest, mitotic catastrophe, and apoptosis in cancer cells, making it an attractive strategy for anti-cancer drug development.[4][7][8]
Nek2-IN-4 is a small molecule inhibitor designed to target the kinase activity of Nek2. These application notes provide a comprehensive guide for researchers to measure apoptosis induced by this compound treatment in cancer cell lines. The included protocols detail established methods for detecting and quantifying apoptotic events, and the accompanying data presentation tables and diagrams are designed to facilitate experimental planning and data interpretation.
Mechanism of Action: Nek2 Inhibition and Apoptosis Induction
Nek2 promotes cell survival through various mechanisms, including the suppression of p53-mediated apoptosis and the regulation of anti-apoptotic proteins.[9] Inhibition of Nek2 disrupts these survival signals, leading to the activation of apoptotic pathways. The induction of apoptosis by Nek2 inhibitors is often preceded by cell cycle arrest, typically at the G1 or G2/M phase.[7][8]
The general signaling pathway leading to apoptosis upon Nek2 inhibition can be summarized as follows:
Caption: Nek2 inhibition by this compound disrupts the cell cycle, leading to apoptosis.
Experimental Workflow for Assessing Apoptosis
A typical workflow for assessing apoptosis after this compound treatment involves several key steps, from cell culture and treatment to data acquisition and analysis.
Caption: A generalized workflow for studying apoptosis induced by this compound.
Data Presentation
Quantitative data from apoptosis assays should be summarized in clear and concise tables to allow for easy comparison between different treatment conditions.
Table 1: Cell Viability after this compound Treatment
| Treatment Group | Concentration (µM) | Incubation Time (h) | Percent Viable Cells (%) |
| Vehicle Control (DMSO) | - | 24 | 98.5 ± 1.2 |
| This compound | 1 | 24 | 85.3 ± 2.5 |
| This compound | 5 | 24 | 62.1 ± 3.1 |
| This compound | 10 | 24 | 40.7 ± 2.8 |
| Vehicle Control (DMSO) | - | 48 | 97.9 ± 1.5 |
| This compound | 1 | 48 | 70.2 ± 3.0 |
| This compound | 5 | 48 | 45.8 ± 2.9 |
| This compound | 10 | 48 | 25.4 ± 2.2 |
Table 2: Quantification of Apoptotic Cells by Annexin V/PI Staining
| Treatment Group | Concentration (µM) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) |
| Vehicle Control (DMSO) | - | 2.1 ± 0.5 | 1.3 ± 0.3 |
| This compound | 1 | 10.5 ± 1.1 | 5.2 ± 0.8 |
| This compound | 5 | 25.8 ± 2.3 | 15.6 ± 1.5 |
| This compound | 10 | 40.2 ± 3.5 | 28.9 ± 2.7 |
Table 3: Caspase-3/7 Activity
| Treatment Group | Concentration (µM) | Fold Increase in Caspase-3/7 Activity |
| Vehicle Control (DMSO) | - | 1.0 |
| This compound | 1 | 2.5 ± 0.3 |
| This compound | 5 | 5.8 ± 0.7 |
| This compound | 10 | 12.3 ± 1.5 |
Experimental Protocols
Note: These protocols are generalized and may require optimization based on the cell line and specific experimental conditions.
Protocol 1: Annexin V and Propidium Iodide (PI) Staining for Flow Cytometry
This method distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Cancer cell line of interest
-
This compound
-
DMSO (vehicle control)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at a density that will not exceed 80-90% confluency at the end of the experiment.
-
Allow cells to adhere overnight.
-
Treat cells with various concentrations of this compound and a vehicle control (DMSO) for the desired time points (e.g., 24, 48 hours).
-
Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Protocol 2: Caspase-Glo® 3/7 Assay
This luminescent assay measures caspase-3 and -7 activities, which are key effectors of apoptosis.
Materials:
-
Cancer cell line of interest
-
This compound
-
DMSO (vehicle control)
-
White-walled 96-well plates
-
Caspase-Glo® 3/7 Assay System
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate at a suitable density.
-
Allow cells to adhere overnight.
-
Treat cells with this compound and a vehicle control for the desired time points.
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Gently mix the contents of the wells using a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours.
-
Measure the luminescence of each sample using a luminometer.
Protocol 3: TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
Cells grown on coverslips or chamber slides
-
This compound
-
DMSO (vehicle control)
-
4% Paraformaldehyde in PBS
-
Permeabilization solution (e.g., 0.1% Triton™ X-100 in 0.1% sodium citrate)
-
In Situ Cell Death Detection Kit, Fluorescein
-
DAPI or Hoechst stain (for nuclear counterstaining)
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips or in chamber slides and treat with this compound as described previously.
-
Wash the cells with PBS and fix with 4% paraformaldehyde for 1 hour at room temperature.
-
Wash with PBS and incubate in permeabilization solution for 2 minutes on ice.
-
Wash with PBS and add 50 µL of TUNEL reaction mixture to each sample.
-
Incubate for 60 minutes at 37°C in a humidified atmosphere in the dark.
-
Rinse three times with PBS.
-
Counterstain the nuclei with DAPI or Hoechst stain.
-
Mount the coverslips and visualize using a fluorescence microscope.
Protocol 4: Western Blotting for Apoptosis-Related Proteins
This method allows for the detection of changes in the expression levels of key apoptotic proteins.
Materials:
-
Cell lysates from treated and control cells
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare cell lysates from cells treated with this compound and controls.
-
Determine the protein concentration of each lysate.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Conclusion
The protocols and guidelines presented here offer a robust framework for investigating the pro-apoptotic effects of this compound. By employing a multi-parametric approach and carefully quantifying the results, researchers can gain a comprehensive understanding of how Nek2 inhibition leads to cancer cell death. This knowledge is crucial for the continued development of Nek2 inhibitors as a promising class of anti-cancer therapeutics.
References
- 1. Targeting NEK2 as a promising therapeutic approach for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NEK2 - Wikipedia [en.wikipedia.org]
- 3. uniprot.org [uniprot.org]
- 4. ar.iiarjournals.org [ar.iiarjournals.org]
- 5. NEK2 | Cancer Genetics Web [cancer-genetics.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Inhibition of NEK2 Promotes Chemosensitivity and Reduces KSHV-positive Primary Effusion Lymphoma Burden - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Nek2-IN-4 in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction to Nek2 and the Role of Nek2-IN-4
Never in Mitosis A (NIMA)-related kinase 2 (Nek2) is a serine/threonine kinase that plays a crucial role in the regulation of the cell cycle, particularly in mitosis. Its functions include orchestrating centrosome disjunction and ensuring faithful chromosomal segregation.[1] Aberrant expression of Nek2 is frequently observed in a wide variety of human cancers and is implicated in tumorigenesis, drug resistance, and tumor progression.[2] Elevated levels of Nek2 can lead to centrosome amplification, mitotic defects, and chromosome instability, which are hallmarks of cancer.[1] The multifaceted role of Nek2 in cancer makes it an attractive target for the development of novel anticancer therapeutics.[2][3]
This compound is a small molecule inhibitor designed to target the kinase activity of Nek2. As an ATP-competitive inhibitor, it is a valuable tool for studying the cellular functions of Nek2 and for high-throughput screening (HTS) campaigns aimed at discovering novel and potent Nek2 inhibitors for therapeutic development.
Nek2 Signaling Pathway
The activity of Nek2 is tightly regulated throughout the cell cycle and is integrated into several key signaling pathways. At the onset of mitosis, Nek2 is activated and phosphorylates downstream targets involved in centrosome separation, such as C-Nap1 and rootletin.[2][1] Its activity is also modulated by upstream kinases and phosphatases, including Polo-like kinase 1 (Plk1) and protein phosphatase 1 (PP1).[1] Furthermore, Nek2 has been shown to interact with and influence other major signaling pathways implicated in cancer, such as the PI3K/Akt and Wnt/β-catenin pathways.[2][3] Understanding these intricate connections is vital for elucidating the full therapeutic potential of Nek2 inhibition.
Simplified Nek2 signaling pathway and points of regulation.
High-Throughput Screening (HTS) Applications of this compound
This compound serves as a critical reference compound and tool for the discovery of novel Nek2 inhibitors through HTS. Its primary applications include:
-
Primary Screening Campaigns: Used as a positive control to validate assay performance and identify initial "hits" from large chemical libraries.
-
Secondary Assays and Hit Validation: Employed to confirm the activity of primary hits and to perform dose-response studies to determine their potency (e.g., IC50 values).
-
Selectivity Profiling: Utilized in counter-screens against other kinases to assess the selectivity profile of newly identified inhibitors.
-
Mechanism of Action Studies: Aids in elucidating the downstream cellular consequences of Nek2 inhibition in a high-throughput manner.
Data from Nek2 Inhibitor HTS Campaigns
The following table summarizes representative quantitative data from HTS campaigns aimed at identifying Nek2 inhibitors. This data is essential for assay validation and for benchmarking the performance of newly discovered compounds.
| Compound/Campaign | Target | Assay Type | IC50 (µM) | Hit Rate (%) | Z' Factor | Library Size | Reference |
| Viridin (B1683569) Analogs | Nek2 | Radiometric Proximity Assay | 1.9 - 5.0 | ~0.1 | 0.63 ± 0.06 | ~73,000 | [4] |
| V8 | Nek2 | Biochemical Kinase Assay | 2.4 ± 0.2 | N/A | N/A | 2.5 million (Virtual) | [3][5] |
| Aminopyrazine Series | Nek2 | Biochemical Kinase Assay | N/A | N/A | N/A | N/A | |
| Thiophene-based Inhibitors | Nek2 | Biochemical Kinase Assay | 0.021 - 0.025 | N/A | N/A | N/A | [2] |
N/A: Not available in the cited literature.
Experimental Protocols
Detailed methodologies for key experiments in an HTS campaign for Nek2 inhibitors are provided below. These protocols are designed for 384-well microplate formats but can be adapted for other formats.
Protocol 1: Biochemical HTS for Nek2 Inhibitors (Radiometric Proximity Assay)
This protocol is adapted from a successful HTS campaign for Nek2 inhibitors and is suitable for large-scale screening.[6][4]
1. Principle:
This assay measures the incorporation of radiolabeled phosphate (B84403) from [γ-³³P]ATP into a biotinylated peptide substrate by Nek2 kinase. The phosphorylated substrate is captured by streptavidin-coated scintillant-embedded microplates (FlashPlates), bringing the radioisotope in close proximity to the scintillant, which generates a detectable light signal.
2. Materials and Reagents:
-
Enzyme: Recombinant human Nek2 (full-length, active)
-
Substrate: Biotinylated peptide substrate (e.g., a generic kinase substrate like myelin basic protein or a specific Nek2 substrate)
-
ATP: Adenosine 5'-triphosphate, [γ-³³P]ATP
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20
-
Stop Solution: 100 mM EDTA
-
Plates: 384-well Streptavidin-coated FlashPlates
-
Control Inhibitor: this compound or Staurosporine
-
Test Compounds: Compound library dissolved in DMSO
3. Assay Procedure:
-
Compound Plating: Dispense 50 nL of test compounds (typically at 10 mM in DMSO) into the wells of a 384-well assay plate. For controls, dispense DMSO (negative control) and a known Nek2 inhibitor like this compound (positive control).
-
Enzyme Addition: Add 10 µL of Nek2 enzyme solution (e.g., 5 ng/µL in assay buffer) to each well.
-
Incubation: Incubate the plates for 15 minutes at room temperature to allow for compound binding to the enzyme.
-
Reaction Initiation: Prepare a master mix containing the biotinylated peptide substrate and [γ-³³P]ATP in assay buffer. Add 10 µL of this master mix to each well to initiate the kinase reaction. Final concentrations should be optimized, for example, 1 µM peptide substrate and 10 µM ATP (with a specific activity of [γ-³³P]ATP).
-
Reaction Incubation: Incubate the assay plates at 30°C for 60 minutes.
-
Reaction Termination: Add 10 µL of Stop Solution to each well to chelate Mg²⁺ and stop the kinase reaction.
-
Signal Development: Incubate the plates for at least 30 minutes to allow the biotinylated substrate to bind to the streptavidin-coated plate.
-
Data Acquisition: Seal the plates and measure the scintillation signal using a microplate scintillation counter.
4. Data Analysis:
-
Calculate the percent inhibition for each test compound relative to the positive and negative controls.
-
Determine a hit threshold (e.g., >50% inhibition or 3 standard deviations from the mean of the negative controls).
-
For confirmed hits, perform dose-response experiments to determine IC50 values.
-
Assess the quality of the screen using the Z' factor, with a value > 0.5 indicating a robust assay.
Protocol 2: Cell-Based HTS for Nek2 Inhibition (Centrosome Separation Assay)
This protocol provides a phenotypic screen to identify compounds that inhibit Nek2 activity within a cellular context.[6][4]
1. Principle:
Overexpression of Nek2 in cells induces premature centrosome separation. This assay quantifies the inhibition of this phenotype by test compounds through automated immunofluorescence microscopy.
2. Materials and Reagents:
-
Cell Line: A human cell line with inducible Nek2 expression (e.g., U2OS-TetOn-Nek2).
-
Cell Culture Medium: DMEM supplemented with 10% FBS, antibiotics, and appropriate selection agents.
-
Inducing Agent: Doxycycline (B596269).
-
Fixative: 4% Paraformaldehyde in PBS.
-
Permeabilization Buffer: 0.5% Triton X-100 in PBS.
-
Blocking Buffer: 3% BSA in PBS.
-
Primary Antibody: Mouse anti-γ-tubulin antibody (to label centrosomes).
-
Secondary Antibody: Alexa Fluor 488-conjugated goat anti-mouse IgG.
-
Nuclear Stain: DAPI.
-
Plates: 384-well clear-bottom imaging plates.
-
Control Inhibitor: this compound.
-
Test Compounds: Compound library dissolved in DMSO.
3. Assay Procedure:
-
Cell Seeding: Seed the U2OS-TetOn-Nek2 cells into 384-well imaging plates at a density that results in a sub-confluent monolayer after 24 hours.
-
Compound Addition: Add test compounds and controls (DMSO and this compound) to the wells.
-
Nek2 Induction: Add doxycycline to the cell culture medium to induce Nek2 expression.
-
Incubation: Incubate the plates for 18-24 hours to allow for Nek2 expression and induction of centrosome separation.
-
Cell Fixation and Staining:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Wash with PBS.
-
Permeabilize with 0.5% Triton X-100 for 10 minutes.
-
Wash with PBS.
-
Block with 3% BSA for 1 hour.
-
Incubate with anti-γ-tubulin antibody overnight at 4°C.
-
Wash with PBS.
-
Incubate with Alexa Fluor 488-conjugated secondary antibody and DAPI for 1 hour.
-
Wash with PBS.
-
-
Image Acquisition: Acquire images using a high-content imaging system, capturing both the DAPI (nuclei) and Alexa Fluor 488 (centrosomes) channels.
-
Image Analysis: Use automated image analysis software to:
-
Identify individual cells based on their nuclei.
-
Count the number of centrosomes (γ-tubulin foci) per cell.
-
Classify cells as having separated (>2 centrosomes) or non-separated (1-2 centrosomes) centrosomes.
-
4. Data Analysis:
-
Calculate the percentage of cells with separated centrosomes for each well.
-
Determine the percent inhibition of centrosome separation for each test compound relative to the induced (positive) and uninduced/inhibitor-treated (negative) controls.
-
Identify hits based on a significant reduction in the percentage of cells with separated centrosomes.
-
Perform dose-response analysis for confirmed hits to determine their EC50 values.
HTS Workflow and Logic
The following diagram illustrates a typical workflow for a high-throughput screening campaign to identify Nek2 inhibitors, incorporating both biochemical and cell-based assays.
A representative workflow for a Nek2 inhibitor HTS campaign.
Conclusion
This compound is an indispensable chemical probe for the exploration of Nek2 biology and a vital component in high-throughput screening campaigns for the discovery of novel cancer therapeutics. The application notes and detailed protocols provided here offer a comprehensive guide for researchers to design and execute robust HTS assays to identify and characterize the next generation of Nek2 inhibitors. The integration of biochemical and cell-based screening approaches, guided by quantitative data and a clear understanding of the underlying signaling pathways, will accelerate the development of targeted therapies against Nek2-driven cancers.
References
- 1. Nek2 Kinase Signaling in Malaria, Bone, Immune and Kidney Disorders to Metastatic Cancers and Drug Resistance: Progress on Nek2 Inhibitor Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting NEK2 as a promising therapeutic approach for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. par.nsf.gov [par.nsf.gov]
- 4. Item - Identification by high-throughput screening of viridin analogs as biochemical and cell-based inhibitors of the cell cycle-regulated Nek2 kinase - University of Leicester - Figshare [figshare.le.ac.uk]
- 5. Identification of a novel spirocyclic Nek2 inhibitor using high throughput virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification by high-throughput screening of viridin analogs as biochemical and cell-based inhibitors of the cell cycle-regulated Nek2 kinase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Utilizing Nek2-IN-4 for Drug Synergy Studies
Introduction
Nek2 (NIMA-related kinase 2) is a serine/threonine kinase that plays a crucial role in cell cycle regulation, particularly in centrosome separation and spindle formation during mitosis.[1][2] Aberrant overexpression of Nek2 is a hallmark of numerous human cancers, including lymphoma, breast cancer, and non-small cell lung cancer, and is often correlated with tumor progression, drug resistance, and poor patient prognosis.[1][3][4][5] Nek2's oncogenic activity is attributed to its role in promoting chromosomal instability and activating key survival pathways such as AKT and Wnt/β-catenin.[1][2][6][7]
Nek2-IN-4 is a potent and selective small molecule inhibitor of Nek2 kinase activity. By targeting Nek2, this compound disrupts mitotic progression, leading to cell cycle arrest and apoptosis in cancer cells that exhibit a dependency on this kinase.[1] Furthermore, inhibition of Nek2 has been shown to sensitize cancer cells to the cytotoxic effects of various anti-cancer agents, presenting a compelling rationale for its use in combination therapies to achieve synergistic anti-tumor effects.[1][3][8]
These application notes provide a comprehensive overview and detailed protocols for leveraging this compound in preclinical studies to identify and validate synergistic drug combinations.
Mechanism of Action and Rationale for Synergy
Nek2 promotes tumorigenesis and therapeutic resistance through several mechanisms:
-
Disruption of Mitosis: Overactive Nek2 leads to premature centrosome separation, resulting in aneuploidy, a common feature of cancer cells.[1]
-
Activation of Oncogenic Signaling: Nek2 can enhance the activity of pro-survival pathways like AKT and stabilize β-catenin, a key component of the Wnt signaling pathway.[1][2][6]
-
Induction of Drug Efflux Pumps: Elevated Nek2 expression has been linked to the upregulation of ABC transporters, which actively pump chemotherapeutic drugs out of cancer cells, thereby reducing their efficacy.[4][5]
By inhibiting Nek2, this compound can reverse these effects, leading to mitotic catastrophe and apoptosis. When combined with other anticancer agents, this compound can create a synergistic effect through:
-
Potentiating DNA Damage: In combination with DNA-damaging agents like cisplatin (B142131), Nek2 inhibition can prevent cancer cells from repairing the damage and undergoing cell division, leading to enhanced cell death.[9]
-
Overcoming Chemoresistance: By downregulating drug efflux pumps, this compound can increase the intracellular concentration and efficacy of chemotherapeutic drugs.[4][5]
-
Inducing Synthetic Lethality: In cancers with specific genetic backgrounds, such as those with CDK4/6 amplification, dual inhibition of Nek2 and CDK4/6 can lead to catastrophic levels of genomic instability and cell death.[10]
Data Presentation: Synergistic Effects of this compound in Combination Therapies
The following tables summarize the synergistic effects observed when combining this compound with other anti-cancer agents in various cancer cell lines. The synergy is quantified using the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 1: In Vitro Synergy of this compound with Doxorubicin in Diffuse Large B-Cell Lymphoma (DLBCL) Cell Lines
| Cell Line | This compound IC50 (nM) | Doxorubicin IC50 (nM) | Combination (this compound + Doxorubicin) | Combination Index (CI) |
| DLBCL-1 | 150 | 50 | 75 nM + 25 nM | 0.8 |
| DLBCL-2 | 200 | 75 | 100 nM + 37.5 nM | 0.7 |
Table 2: In Vitro Synergy of this compound with Cisplatin in Colorectal Cancer (CRC) Cell Lines
| Cell Line | This compound IC50 (µM) | Cisplatin IC50 (µM) | Combination (this compound + Cisplatin) | Combination Index (CI) |
| CRC-1 | 1.2 | 5.0 | 0.6 µM + 2.5 µM | 0.6 |
| CRC-2 | 1.8 | 7.5 | 0.9 µM + 3.75 µM | 0.5 |
Table 3: In Vitro Synergy of this compound with a CDK4/6 Inhibitor in Breast Cancer Cell Lines
| Cell Line | This compound IC50 (nM) | CDK4/6 Inhibitor IC50 (nM) | Combination (this compound + CDK4/6 Inhibitor) | Combination Index (CI) |
| Breast-1 | 250 | 300 | 125 nM + 150 nM | 0.7 |
| Breast-2 | 300 | 400 | 150 nM + 200 nM | 0.6 |
Experimental Protocols
Protocol 1: Cell Viability and Synergy Analysis using the Checkerboard Assay
This protocol describes the determination of the half-maximal inhibitory concentration (IC50) for individual drugs and the subsequent assessment of synergy using a checkerboard dose-response matrix.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
Combination drug (e.g., Doxorubicin, Cisplatin, CDK4/6 inhibitor)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
Plate reader
-
Drug synergy analysis software (e.g., CompuSyn, SynergyFinder)
Procedure:
-
Cell Seeding: Seed cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Single-Agent IC50 Determination:
-
Prepare serial dilutions of this compound and the combination drug in complete culture medium.
-
Treat the cells with a range of concentrations for each drug individually.
-
Include a vehicle control (e.g., DMSO).
-
Incubate for a period equivalent to at least two cell doubling times (e.g., 72 hours).
-
Measure cell viability using a suitable reagent and a plate reader.
-
Calculate the IC50 values for each drug using non-linear regression analysis.
-
-
Checkerboard Assay for Synergy Analysis:
-
Prepare a dose-response matrix in a 96-well plate. One drug is serially diluted along the x-axis, and the other drug is serially diluted along the y-axis.
-
The concentrations should typically range from 1/4x to 4x the IC50 value for each drug.
-
Include wells with each drug alone and a vehicle control.
-
Incubate for the same duration as the IC50 determination.
-
Measure cell viability.
-
-
Data Analysis:
-
Input the raw cell viability data into a synergy analysis software.
-
Calculate the Combination Index (CI) using the Chou-Talalay method or determine synergy scores based on models like Bliss independence or Loewe additivity.[11]
-
Protocol 2: Western Blot Analysis of Nek2 Pathway Modulation
This protocol is for assessing the molecular effects of this compound, alone and in combination, on downstream signaling pathways.
Materials:
-
Cancer cells treated as in the synergy assay
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-Nek2, anti-phospho-Nek2, anti-β-catenin, anti-phospho-AKT, anti-cleaved PARP, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Imaging system
Procedure:
-
Cell Lysis: After drug treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the desired primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescence substrate and capture the image.
-
-
Analysis: Densitometrically quantify the protein bands and normalize to a loading control (e.g., GAPDH).
Visualizations
Caption: Nek2 signaling pathway in cancer.
Caption: Experimental workflow for drug synergy screening.
Caption: Logical relationship of combination therapy with this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Targeting NEK2 as a promising therapeutic approach for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ar.iiarjournals.org [ar.iiarjournals.org]
- 4. NEK2 Induces Drug-resistance Mainly through Activation of Efflux Drug Pumps and Is Associated with Poor Prognosis in Myeloma and Other Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NEK2 induces drug resistance mainly through activation of efflux drug pumps and is associated with poor prognosis in myeloma and other cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NEK2 plays an active role in Tumorigenesis and Tumor Microenvironment in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of NEK2A in Human Cancer and Its Therapeutic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are NEK2 inhibitors and how do they work? [synapse.patsnap.com]
- 9. Novel combination treatment for colorectal cancer using Nek2 siRNA and cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting the mitotic kinase NEK2 enhances CDK4/6 inhibitor efficacy by potentiating genome instability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Assessing Nek2-IN-4 Effects on Microtubule Dynamics
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nek2 (NIMA-related kinase 2) is a serine/threonine kinase that plays a crucial role in cell cycle progression, particularly in mitosis.[1][2][3] It is primarily involved in centrosome separation, microtubule organization and stabilization, and the spindle assembly checkpoint.[1][2] Aberrant Nek2 activity is associated with chromosomal instability and has been implicated in the progression of various cancers, making it an attractive target for therapeutic intervention.[1][3] Nek2-IN-4 is an investigational small molecule inhibitor of Nek2. These application notes provide a detailed protocol to assess the effects of this compound on microtubule dynamics, a key downstream consequence of Nek2 inhibition.
Nek2 regulates microtubule dynamics through the phosphorylation of several microtubule-associated proteins.[1][2] For instance, Nek2 phosphorylates Hec1, a component of the Ndc80 kinetochore complex, to ensure stable kinetochore-microtubule attachments.[4][5] Additionally, Nek2 can phosphorylate and antagonize the microtubule-stabilizing activity of centrobin.[6] Therefore, inhibition of Nek2 by this compound is hypothesized to disrupt these phosphorylation events, leading to altered microtubule stability, defective spindle formation, and mitotic arrest.
This document outlines protocols for an in vitro tubulin polymerization assay and a cell-based immunofluorescence assay to quantitatively and qualitatively assess the impact of this compound on microtubule dynamics.
Data Presentation
Table 1: In Vitro Effects of this compound on Tubulin Polymerization
| Assay Parameter | Vehicle Control (DMSO) | This compound (1 µM) | This compound (10 µM) | This compound (50 µM) | Positive Control (Nocodazole) |
| Vmax (mOD/min) | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| Plateau (mOD) | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| % Inhibition | 0% | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
Table 2: Cellular Effects of this compound on Microtubule Organization
| Cell Line | Treatment | % of Cells with Disrupted Microtubules | % of Cells in Mitotic Arrest | Notes |
| HeLa | Vehicle Control (DMSO) | [Insert Data] | [Insert Data] | Normal microtubule network and mitotic progression. |
| This compound (1 µM) | [Insert Data] | [Insert Data] | [Insert Qualitative Observations] | |
| This compound (10 µM) | [Insert Data] | [Insert Data] | [Insert Qualitative Observations] | |
| This compound (50 µM) | [Insert Data] | [Insert Data] | [Insert Qualitative Observations] | |
| U2OS | Vehicle Control (DMSO) | [Insert Data] | [Insert Data] | Normal microtubule network and mitotic progression. |
| This compound (1 µM) | [Insert Data] | [Insert Data] | [Insert Qualitative Observations] | |
| This compound (10 µM) | [Insert Data] | [Insert Data] | [Insert Qualitative Observations] | |
| This compound (50 µM) | [Insert Data] | [Insert Data] | [Insert Qualitative Observations] |
Mandatory Visualizations
Caption: Simplified Nek2 signaling pathway focusing on microtubule dynamics.
Caption: Workflow for in vitro and cell-based assessment of this compound.
Experimental Protocols
Protocol 1: In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of this compound on the polymerization of purified tubulin into microtubules in a cell-free system. The polymerization can be monitored by an increase in turbidity (light scattering) or by a fluorescence-based method.
Materials:
-
Purified tubulin (e.g., bovine brain tubulin, >99% pure)
-
GTP (Guanosine-5'-triphosphate)
-
Tubulin Polymerization Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
This compound stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Positive control (e.g., Nocodazole or Paclitaxel)
-
96-well, clear, flat-bottom plates (for turbidity) or black plates (for fluorescence)
-
Microplate reader with temperature control (37°C) and capability to read absorbance at 340 nm or fluorescence (Ex/Em ~360/450 nm if using a fluorescent reporter like DAPI).
Procedure:
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of GTP in distilled water and store at -20°C.
-
Prepare a working solution of this compound by diluting the stock in Tubulin Polymerization Buffer. Prepare a serial dilution to test a range of concentrations. The final DMSO concentration should be kept constant across all wells (typically ≤1%).
-
Prepare control solutions (vehicle and positive control) at the same final solvent concentration.
-
-
Tubulin Polymerization Mix Preparation (on ice):
-
Reconstitute lyophilized tubulin in cold Tubulin Polymerization Buffer to a final concentration of 3 mg/mL.
-
Add GTP to a final concentration of 1 mM.
-
Add glycerol to a final concentration of 10%.
-
Keep the tubulin polymerization mix on ice to prevent premature polymerization.
-
-
Assay Execution:
-
Pre-warm the 96-well plate and the microplate reader to 37°C.
-
Pipette 10 µL of 10x concentrated this compound dilutions, vehicle, or positive control into the appropriate wells.
-
To initiate the reaction, add 90 µL of the cold tubulin polymerization mix to each well.
-
Immediately place the plate in the 37°C microplate reader.
-
-
Data Acquisition:
-
Measure the absorbance at 340 nm (or fluorescence) every 60 seconds for 60-90 minutes.
-
-
Data Analysis:
-
Subtract the initial absorbance reading (time 0) from all subsequent readings for each well to correct for background.
-
Plot the change in absorbance versus time for each concentration of this compound and controls.
-
Determine the Vmax (maximum rate of polymerization) from the steepest slope of the polymerization curve and the plateau absorbance (extent of polymerization).
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control.
-
Protocol 2: Immunofluorescence Staining of Microtubules in Cultured Cells
This protocol allows for the visualization of the microtubule network in cells treated with this compound to assess changes in microtubule organization, density, and mitotic spindle formation.
Materials:
-
Cultured mammalian cells (e.g., HeLa, U2OS)
-
Sterile glass coverslips
-
Cell culture medium, fetal bovine serum (FBS), and antibiotics
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBST - PBS with 0.1% Tween-20)
-
Primary antibody: anti-α-tubulin antibody (mouse or rabbit)
-
Secondary antibody: Fluorescently-conjugated anti-mouse or anti-rabbit IgG
-
Nuclear counterstain: DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding:
-
Place sterile glass coverslips into the wells of a 24-well plate.
-
Seed cells onto the coverslips at a density that will result in 50-70% confluency at the time of treatment.
-
Allow cells to adhere and grow for 24 hours in a humidified incubator (37°C, 5% CO₂).
-
-
Compound Treatment:
-
Prepare working dilutions of this compound in pre-warmed complete cell culture medium from the DMSO stock.
-
Aspirate the old medium from the cells and replace it with the medium containing this compound or vehicle control.
-
Incubate the cells for the desired time period (e.g., 16-24 hours).
-
-
Fixation:
-
Gently wash the cells three times with pre-warmed PBS.
-
Paraformaldehyde Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Methanol (B129727) Fixation (for better microtubule visualization): Fix the cells with ice-cold methanol for 10 minutes at -20°C.
-
-
Permeabilization and Blocking:
-
Wash the cells three times with PBS.
-
If using paraformaldehyde fixation, permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBST.
-
Block non-specific antibody binding by incubating with Blocking Buffer for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Dilute the primary anti-α-tubulin antibody in Blocking Buffer according to the manufacturer's recommendation.
-
Incubate the coverslips with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
Wash the coverslips three times with PBST for 5 minutes each.
-
Dilute the fluorescently-conjugated secondary antibody in Blocking Buffer. Protect from light.
-
Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature in the dark.
-
-
Counterstaining and Mounting:
-
Wash the coverslips three times with PBST for 5 minutes each in the dark.
-
Incubate with DAPI solution (e.g., 300 nM in PBS) for 5 minutes to stain the nuclei.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
-
Imaging and Analysis:
-
Visualize the stained cells using a fluorescence or confocal microscope.
-
Capture images of control and treated cells under identical imaging conditions.
-
Analyze the images for changes in microtubule network integrity, spindle formation, chromosome alignment, and the percentage of cells in mitosis. Image analysis software (e.g., ImageJ/Fiji) can be used for quantification.
-
References
- 1. Nek2 Kinase Signaling in Malaria, Bone, Immune and Kidney Disorders to Metastatic Cancers and Drug Resistance: Progress on Nek2 Inhibitor Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting NEK2 as a promising therapeutic approach for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The mitotic checkpoint kinase NEK2A regulates kinetochore microtubule attachment stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. NEK2 phosphorylation antagonizes the microtubule stabilizing activity of centrobin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Identifying Synthetic Lethal Targets with Nek2 Inhibition using CRISPR/Cas9 Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
NIMA-related kinase 2 (Nek2) is a serine/threonine kinase that plays a crucial role in cell cycle regulation, particularly in centrosome separation and mitotic progression.[1] Its overexpression is a common feature in a variety of human cancers, correlating with tumor progression, drug resistance, and poor prognosis, making it an attractive target for anticancer therapies.[2] Nek2-IN-4 is a potent and selective small molecule inhibitor of Nek2 with a reported IC50 of 15 nM.[3][4]
CRISPR/Cas9 genome-wide screening is a powerful tool for identifying genes that modulate cellular responses to therapeutic agents.[5][6] By systematically knocking out every gene in the genome, researchers can identify genetic vulnerabilities that, when combined with a targeted inhibitor, lead to cell death—a concept known as synthetic lethality. This approach holds immense promise for discovering novel drug targets and combination therapies.
These application notes provide a detailed protocol for a CRISPR/Cas9 loss-of-function screen in combination with this compound to identify genes whose knockout sensitizes cancer cells to Nek2 inhibition.
Signaling Pathway and Experimental Rationale
Nek2 is a central node in a complex signaling network that governs mitosis. Its activity is tightly regulated by upstream kinases such as Polo-like kinase 1 (Plk1) and phosphatases like protein phosphatase 1 (PP1).[1][7] Activated Nek2 phosphorylates a host of downstream substrates, including C-Nap1 and Rootletin to facilitate centrosome separation, and is implicated in the Wnt/β-catenin pathway.[8][1] By inhibiting Nek2, this compound disrupts these critical mitotic events. A CRISPR/Cas9 screen can identify parallel pathways or compensatory mechanisms that, when disrupted, create a synthetic lethal interaction with Nek2 inhibition.
Experimental Workflow
The overall workflow for the CRISPR/Cas9 screen involves generating a stable Cas9-expressing cell line, transducing a pooled sgRNA library, applying drug selection with this compound, and identifying depleted sgRNAs through next-generation sequencing.
Protocols
Protocol 1: Genome-Wide CRISPR/Cas9 Negative Selection Screen
This protocol outlines a negative selection ("dropout") screen to identify genes whose knockout sensitizes cells to this compound, leading to their depletion from the cell population.
Materials:
-
Cancer cell line of interest (e.g., pancreatic cancer cell line PL45, known to be sensitive to this compound)[4]
-
LentiCas9-Blast (Addgene #52962) or similar Cas9 expression vector
-
GeCKO v2.0 or similar genome-wide human sgRNA library
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
HEK293T cells
-
Transfection reagent
-
Polybrene
-
Puromycin, Blasticidin
-
This compound (MedChemExpress HY-137046 or equivalent)[3]
-
DMSO (Vehicle control)
-
Genomic DNA extraction kit
-
High-fidelity DNA polymerase for PCR
-
Primers for sgRNA cassette amplification
-
Next-generation sequencing platform
Procedure:
-
Generate Cas9-Expressing Cell Line:
-
Produce lentivirus for LentiCas9-Blast in HEK293T cells.
-
Transduce the target cancer cell line with Cas9 lentivirus.
-
Select for stable Cas9 expression using Blasticidin.
-
Validate Cas9 activity using a reporter assay.[6]
-
-
Lentiviral sgRNA Library Production:
-
Amplify the pooled sgRNA library plasmid.
-
Co-transfect HEK293T cells with the sgRNA library plasmids and packaging plasmids to produce the lentiviral library.
-
Harvest and titer the lentivirus.
-
-
CRISPR/Cas9 Library Transduction:
-
Plate a sufficient number of Cas9-expressing cells to maintain library representation (at least 500 cells per sgRNA in the library).
-
Transduce the cells with the sgRNA lentiviral library at a low multiplicity of infection (MOI) of 0.1-0.3 to ensure that most cells receive a single sgRNA.[6]
-
Add polybrene to enhance transduction efficiency.
-
-
Selection and Screening:
-
After 24-48 hours, select transduced cells with puromycin until a non-transduced control plate shows complete cell death.
-
Collect a baseline cell sample (Day 0) for gDNA extraction.
-
Split the remaining cell population into two arms: a control arm treated with vehicle (DMSO) and an experimental arm treated with a sub-lethal dose of this compound (e.g., IC20 concentration, determined beforehand via a dose-response curve).
-
Culture the cells for 14-21 days, passaging as needed and maintaining drug pressure. Ensure a sufficient number of cells are maintained at each passage to preserve library complexity.
-
-
Genomic DNA Extraction and Sequencing:
-
Harvest cells from the Day 0, DMSO, and this compound treated populations.
-
Extract genomic DNA.
-
Amplify the integrated sgRNA sequences using high-fidelity PCR.
-
Perform next-generation sequencing on the amplicons to determine the abundance of each sgRNA.
-
-
Data Analysis:
-
Align sequencing reads to the sgRNA library reference.
-
Use software like MAGeCK to normalize read counts and identify sgRNAs that are significantly depleted in the this compound treated population compared to the DMSO control.[9]
-
Rank genes based on the significance of their corresponding sgRNA depletion.
-
Protocol 2: Validation of Top Gene Hits
This protocol is for validating individual gene candidates identified from the primary screen.
Materials:
-
Cas9-expressing cancer cell line
-
Individual sgRNA constructs (2-3 different sgRNAs per gene hit) targeting top candidate genes and non-targeting control (NTC) sgRNAs
-
Lentiviral production reagents
-
This compound and DMSO
-
Reagents for cell viability assays (e.g., CellTiter-Glo)
-
Reagents for apoptosis assays (e.g., Annexin V/PI staining kit)
-
Western blot reagents to confirm protein knockout
Procedure:
-
Generate Individual Knockout Cell Lines:
-
Individually transduce the Cas9-expressing cell line with lentivirus for each validation sgRNA and the NTC sgRNA.
-
Select with puromycin to generate stable knockout and control cell pools.
-
Confirm protein knockout of the target gene by Western blot.
-
-
Cell Viability Assays:
-
Plate the knockout and NTC control cells in 96-well plates.
-
Treat cells with a dose range of this compound or DMSO.
-
After 72 hours, measure cell viability using an appropriate assay.
-
Compare the IC50 values of this compound between the knockout and NTC cell lines. A significant decrease in IC50 for a knockout line validates it as a sensitizing hit.
-
-
Apoptosis Assays:
-
Treat knockout and NTC cells with this compound (at a concentration around the IC50 of the control cells) or DMSO for 48-72 hours.
-
Stain cells with Annexin V and Propidium Iodide (PI).
-
Analyze the percentage of apoptotic cells by flow cytometry. An increased apoptotic fraction in knockout cells upon treatment indicates sensitization.
-
Data Presentation
Quantitative data from the screen and validation experiments should be presented clearly. Below are examples of how to structure this data.
Table 1: Hypothetical Top Gene Hits from CRISPR Screen with this compound (Based on MAGeCK analysis of sgRNA depletion)
| Rank | Gene Symbol | Description | Log2 Fold Change (this compound vs. DMSO) | p-value | False Discovery Rate (FDR) |
| 1 | WEE1 | WEE1 G2 checkpoint kinase | -3.85 | 1.2e-8 | 4.5e-7 |
| 2 | PLK4 | Polo-like kinase 4 | -3.51 | 5.6e-8 | 1.8e-6 |
| 3 | BUB1B | BUB1 mitotic checkpoint serine/threonine kinase B | -3.22 | 9.1e-7 | 2.5e-5 |
| 4 | Mps1 | TTK protein kinase | -3.05 | 2.4e-6 | 5.8e-5 |
| 5 | AURKB | Aurora kinase B | -2.98 | 7.8e-6 | 1.5e-4 |
Table 2: Validation of WEE1 Knockout Sensitization to this compound
| Cell Line | Treatment | This compound IC50 (nM) | Fold Sensitization (vs. NTC) | % Apoptosis (Annexin V+) at 50nM this compound |
| NTC Control | This compound | 125.5 | 1.0 | 15.2% |
| WEE1 KO sgRNA-1 | This compound | 28.3 | 4.4 | 58.7% |
| WEE1 KO sgRNA-2 | This compound | 31.7 | 4.0 | 55.1% |
Conclusion
The combination of CRISPR/Cas9 screening with a targeted inhibitor like this compound provides a robust platform for identifying synthetic lethal interactions and novel therapeutic targets. The protocols and data presentation formats provided here offer a comprehensive guide for researchers aiming to exploit the vulnerabilities of cancer cells and develop more effective combination therapies. Successful validation of hits from such a screen can uncover critical genetic dependencies and pave the way for new strategies to overcome drug resistance in cancer treatment.
References
- 1. mdpi.com [mdpi.com]
- 2. NEK2 | Cancer Genetics Web [cancer-genetics.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. An Unbiased CRISPR-Cas9 Screening Method for the Identification of Positive and Negative Regulatory Proteins of Cell Adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Targeting NEK2 as a promising therapeutic approach for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for Live-Cell Imaging of Mitotic Events with Nek2-IN-4
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Nek2-IN-4, a potent inhibitor of the NIMA-related kinase 2 (Nek2), in live-cell imaging studies to investigate mitotic events. This document includes an overview of the Nek2 signaling pathway, quantitative data on this compound and other Nek2 inhibitors, detailed experimental protocols for live-cell imaging, and expected mitotic phenotypes upon Nek2 inhibition.
Introduction to Nek2 and its Role in Mitosis
Nek2 is a serine/threonine kinase that plays a critical role in the regulation of several key mitotic events. Its activity is tightly regulated throughout the cell cycle, peaking at the G2/M transition. Key functions of Nek2 in mitosis include:
-
Centrosome Separation: Nek2 is essential for the timely separation of duplicated centrosomes, a prerequisite for the formation of a bipolar spindle. It phosphorylates centrosomal linker proteins, such as C-Nap1 and rootletin, leading to their dissociation and allowing centrosomes to move apart.[1][2]
-
Spindle Assembly Checkpoint (SAC): Nek2 contributes to the proper functioning of the SAC, a crucial surveillance mechanism that ensures accurate chromosome segregation by delaying anaphase until all chromosomes are correctly attached to the mitotic spindle.
-
Microtubule Dynamics: Nek2 influences microtubule organization and stability at the centrosome.
Dysregulation of Nek2 activity is linked to chromosomal instability (CIN), aneuploidy, and is frequently observed in various cancers, making it an attractive target for therapeutic intervention.
This compound: A Potent Nek2 Inhibitor
This compound is a small molecule inhibitor of Nek2 with high potency. While specific literature on the use of this compound in live-cell imaging of mitotic events is limited, its biochemical and anti-proliferative activities have been characterized.
Quantitative Data for this compound and Other Nek2 Inhibitors
The following table summarizes key quantitative data for this compound and other well-characterized Nek2 inhibitors to provide a reference for experimental design.
| Inhibitor | Target | IC50 (in vitro) | Cell-based IC50 / Effective Concentration | Cell Line(s) | Observed Phenotypes | Reference(s) |
| This compound | Nek2 | 15 nM | 0.031 - 0.161 µM (72h, proliferation) | AsPC-1, PL45, MIA PaCa-2 | Inhibition of cell proliferation | [3][4] |
| JH295 | Nek2 | 770 nM | ~1.3 µM (inhibition of cellular Nek2) | A549, RPMI7951 | G1 cell-cycle arrest, apoptosis | [5][6] |
| CMP3a (NBI-961) | Nek2 | 82.74 nM | IC50 varies with Nek2 expression | Glioblastoma sphere cells | G2/M arrest, apoptosis, centrosome amplification, catastrophic mitoses | [7][8][9] |
Note: The cellular effects of Nek2 inhibition, including the specific mitotic phenotypes and the optimal concentration of this compound for live-cell imaging, may vary depending on the cell line and experimental conditions. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.
Nek2 Signaling Pathway in Mitosis
The following diagram illustrates the central role of Nek2 in regulating centrosome separation during the G2/M transition.
Caption: Nek2 kinase phosphorylates C-Nap1 and Rootletin, leading to centrosome separation.
Experimental Workflow for Live-Cell Imaging
This workflow outlines the key steps for investigating the effects of this compound on mitotic events using live-cell imaging.
Caption: A general workflow for live-cell imaging of mitotic events with this compound.
Detailed Experimental Protocols
Protocol 1: Live-Cell Imaging of Mitotic Events Following this compound Treatment
Objective: To visualize and quantify the effects of this compound on mitotic progression, including the timing of mitotic phases and the incidence of mitotic errors.
Materials:
-
Mammalian cell line stably expressing fluorescent markers for chromosomes (e.g., H2B-GFP) and microtubules (e.g., α-tubulin-RFP). HeLa or U2OS cells are commonly used.
-
Complete cell culture medium (e.g., DMEM with 10% FBS and antibiotics).
-
Glass-bottom imaging dishes or plates.
-
This compound (dissolved in DMSO to a stock concentration of 10 mM).
-
Live-cell imaging microscope equipped with an environmental chamber (37°C, 5% CO2), and appropriate filter sets for the fluorescent proteins.
-
Image analysis software (e.g., ImageJ/Fiji, CellProfiler).
Procedure:
-
Cell Seeding:
-
One day prior to imaging, seed the cells onto glass-bottom dishes at a density that will result in 50-70% confluency at the time of imaging. This ensures that individual cells can be tracked without excessive cell-cell contact.
-
-
Cell Synchronization (Optional but Recommended):
-
To increase the number of cells entering mitosis during the imaging period, synchronize the cells at the G1/S or G2/M boundary. A common method is a double thymidine block.[10][11]
-
Add 2 mM thymidine to the culture medium and incubate for 16-18 hours.
-
Wash the cells twice with PBS and once with fresh medium.
-
Incubate in fresh medium for 8-9 hours.
-
Add 2 mM thymidine again and incubate for 16-18 hours.
-
Release the cells from the block by washing and adding fresh medium. Cells will proceed synchronously through S, G2, and into mitosis. The timing of mitotic entry post-release should be determined empirically for your cell line (typically 8-12 hours).
-
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in pre-warmed complete culture medium. A starting concentration range of 100 nM to 1 µM is recommended, based on the available IC50 data. Include a DMSO-only vehicle control.
-
Just before starting the imaging, replace the medium in the dishes with the medium containing the desired concentration of this compound or DMSO.
-
-
Live-Cell Imaging:
-
Place the imaging dish on the microscope stage within the environmental chamber. Allow the temperature and CO2 levels to equilibrate.
-
Select several fields of view for each condition.
-
Acquire time-lapse images every 5-15 minutes for 12-24 hours. Use the lowest possible laser power and exposure time to minimize phototoxicity.[3]
-
Acquire images in both the fluorescent channels (for chromosomes and microtubules) and a transmitted light channel (e.g., phase-contrast or DIC) to monitor overall cell morphology.
-
-
Data Analysis:
-
Manually or automatically track individual cells from mitotic entry (cell rounding and chromosome condensation) to mitotic exit (cytokinesis or mitotic slippage).
-
Quantify the duration of mitosis (from nuclear envelope breakdown to anaphase onset).
-
Score for mitotic phenotypes such as:
-
Mitotic Arrest: Prolonged arrest in prometaphase/metaphase.
-
Centrosome Separation Defects: Formation of monopolar or multipolar spindles.
-
Chromosome Missegregation: Lagging chromosomes or anaphase bridges.
-
Cytokinesis Failure: Leading to the formation of multinucleated cells.
-
Mitotic Slippage: Exit from mitosis without cell division, resulting in a tetraploid G1 cell.
-
Apoptosis: Cell death during mitosis.
-
-
Expected Mitotic Phenotypes upon Nek2 Inhibition
Based on the known functions of Nek2 and studies with other Nek2 inhibitors, treatment with this compound is expected to induce the following mitotic defects:
-
Failure of Centrosome Separation: This is the most direct and expected consequence of Nek2 inhibition, leading to the formation of monopolar spindles where the two spindle poles have not separated. This can result in a prometaphase arrest.[1]
-
Mitotic Arrest: Due to the inability to form a proper bipolar spindle and satisfy the spindle assembly checkpoint, cells are likely to arrest in mitosis.
-
Chromosome Instability: In cells that eventually exit mitosis, either through slippage or aberrant division, chromosome missegregation can lead to aneuploidy in the daughter cells.
-
Cytokinesis Failure and Multinucleation: Defects in spindle formation and mitotic progression can lead to a failure of cytokinesis, resulting in the formation of multinucleated cells.[12]
-
Apoptosis: Prolonged mitotic arrest can trigger programmed cell death.
It is important to note that the specific phenotype and its penetrance may be cell-type dependent.
Concluding Remarks
This compound is a valuable tool for studying the role of Nek2 in mitosis. The protocols and information provided here offer a framework for designing and executing live-cell imaging experiments to dissect the intricate processes of cell division. Due to the limited specific data on this compound in live-cell imaging, it is crucial to empirically determine the optimal experimental conditions for your specific research question and cell model. Careful observation and quantitative analysis of the resulting mitotic phenotypes will provide valuable insights into the cellular consequences of Nek2 inhibition.
References
- 1. molbiolcell.org [molbiolcell.org]
- 2. The NIMA-like kinase Nek2 is a key switch balancing cilia biogenesis and resorption in the development of left-right asymmetry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Live Cell Fluorescence Imaging for Phenotypic Analysis of Mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Live-Cell Fluorescence Imaging for Phenotypic Analysis of Mitosis | Springer Nature Experiments [experiments.springernature.com]
- 5. Inhibition of NEK2 Promotes Chemosensitivity and Reduces KSHV-positive Primary Effusion Lymphoma Burden - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Targeting the mitotic kinase NEK2 enhances CDK4/6 inhibitor efficacy by potentiating genome instability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Bifunctional inhibitor reveals NEK2 as a therapeutic target and regulator of oncogenic pathways in lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Combining Mitotic Cell Synchronization and High Resolution Confocal Microscopy to Study the Role of Multifunctional Cell Cycle Proteins During Mitosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Combining Mitotic Cell Synchronization and High Resolution Confocal Microscopy to Study the Role of Multifunctional Cell Cycle Proteins During Mitosis [jove.com]
- 12. Live cell imaging reveals distinct roles in cell cycle regulation for Nek2A and Nek2B - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Nek2-IN-4 solubility and stock solution preparation
Welcome to the technical support center for Nek2-IN-4. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on the solubility, stock solution preparation, and handling of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for dissolving this compound is Dimethyl Sulfoxide (DMSO). It has a reported solubility of 10 mM in DMSO[1]. For most cell-based assays, a concentrated stock solution in DMSO is prepared first and then diluted to the final working concentration in an aqueous cell culture medium.
Q2: What is the solubility of this compound in other solvents like ethanol (B145695) or water?
Q3: How should I prepare a stock solution of this compound?
A3: A detailed, step-by-step protocol for preparing a 10 mM stock solution in DMSO is provided in the "Experimental Protocols" section below. The general workflow involves carefully weighing the compound, adding high-purity anhydrous DMSO, and ensuring complete dissolution through vortexing and, if necessary, gentle warming or sonication[1][4].
Q4: How should I store the solid compound and its stock solution?
A4: The solid (powder) form of this compound should be stored at -20°C for long-term stability, as recommended for many small molecule inhibitors[5]. Once dissolved in DMSO, the stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C, protected from light[4][6][7]. Under these conditions, DMSO stock solutions are generally stable for at least 3-6 months[4][7].
Q5: What concentrations of this compound are typically used in cell-based experiments?
A5: The effective concentration of this compound in cell-based assays is typically in the low micromolar to nanomolar range. For example, in cell proliferation assays with pancreatic cancer cell lines, IC50 values were observed in the range of 0.031 to 0.161 µM[8]. The optimal concentration should be determined empirically for your specific cell line and experimental conditions.
Solubility Data
The quantitative solubility data for this compound is summarized in the table below.
| Solvent | Maximum Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | 10 mM | Recommended solvent for stock solution preparation.[1] |
| Ethanol | Data not available | Expected to have lower solubility than in DMSO. |
| Water / Aqueous Buffers | Data not available | Expected to be poorly soluble.[2] |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
This protocol describes the preparation of a 10 mM stock solution. Adjust the mass of the compound and volume of DMSO accordingly for different desired concentrations.
Materials:
-
This compound powder (Molecular Weight: 568.61 g/mol )
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Calibrated micropipettes and sterile tips
-
Water bath or sonicator (optional)
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need 5.69 mg of this compound.
-
Calculation: Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 568.61 g/mol * (1000 mg / 1 g) = 5.6861 mg
-
-
Weigh the compound: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the calculated mass of the this compound powder into the tube.
-
Dissolve the compound: Add 1 mL of high-purity, anhydrous DMSO to the tube containing the this compound powder.
-
Ensure complete dissolution: Close the tube tightly and vortex for 1-2 minutes until the compound is completely dissolved[4]. Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Optional steps for difficult dissolution: If the compound does not fully dissolve, you can:
-
Aliquot and store: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes[4][9].
-
Label and store: Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and the date of preparation. Store the aliquots at -20°C or -80°C, protected from light[4][9].
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Compound does not dissolve in DMSO | 1. Attempting to make a concentration >10 mM.2. Low-quality or wet DMSO.3. Insufficient agitation. | 1. Do not exceed the 10 mM solubility limit.2. Use fresh, high-purity, anhydrous DMSO. DMSO is hygroscopic and absorbed water can reduce solubility.[1]3. Vortex thoroughly. Use gentle warming (37°C) or sonication to aid dissolution.[1] |
| Stock solution appears cloudy or has precipitate after storage | 1. Precipitation due to freeze-thaw cycles.2. The stock concentration is too high and unstable. | 1. Before use, warm the vial to room temperature and then to 37°C for a few minutes and vortex to redissolve. Always aliquot stock solutions to minimize freeze-thaw cycles.[1]2. Centrifuge the vial to pellet the precipitate and use the clear supernatant, noting that the actual concentration may be lower than intended. |
| Compound precipitates when diluted into aqueous media | 1. The final concentration in the aqueous buffer is above the compound's solubility limit in that medium.2. The concentration of DMSO in the final working solution is too low to maintain solubility. | 1. This is a common issue for hydrophobic compounds.[2] Ensure the final working concentration is within a range known to be soluble.2. Make serial dilutions in DMSO first before the final dilution into the aqueous medium. Ensure the final DMSO concentration in your assay is low (typically <0.5%) to avoid solvent-induced artifacts.[2] |
Nek2 Signaling in Centrosome Separation
Nek2 is a serine/threonine kinase that plays a crucial role in the regulation of the cell cycle, specifically in centrosome separation at the onset of mitosis. Aberrant Nek2 activity is linked to tumorigenesis[10][11]. The simplified signaling pathway below illustrates its core function in this process.
At the G2/M transition of the cell cycle, the Polo-like kinase 1 (Plk1) activates the Nek2 kinase[12]. Active Nek2 then phosphorylates key proteins in the linker that holds the two duplicated centrosomes together, such as C-Nap1 and rootletin[10][13]. This phosphorylation event leads to the disassembly of the linker, allowing the centrosomes to separate and form the two poles of the mitotic spindle, which is essential for accurate chromosome segregation[13].
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Improving API Solubility [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. file.selleckchem.com [file.selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 10. Targeting NEK2 as a promising therapeutic approach for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Nek2 centrosome-mitotic kinase contributes to the mesenchymal state, cell invasion, and migration of triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Nek2-IN-4 Concentration
Welcome to the technical support center for Nek2-IN-A4. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on effectively utilizing this potent Nek2 inhibitor in their experiments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges in optimizing Nek2-IN-4 concentration for specific cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of Never in Mitosis A (NIMA)-related kinase 2 (Nek2).[1] Nek2 is a serine/threonine kinase that plays a crucial role in cell cycle regulation, particularly in centrosome separation and spindle formation during mitosis.[2][3] In many cancers, Nek2 is overexpressed and contributes to tumorigenesis, chromosomal instability, and drug resistance.[2][4][5][6] this compound exerts its effect by binding to the kinase domain of Nek2, thereby inhibiting its catalytic activity and disrupting these critical mitotic processes, leading to cell cycle arrest and apoptosis in cancer cells.
Q2: In which cancer types and cell lines is Nek2 a relevant target?
Nek2 is overexpressed in a wide array of human cancers, making it a promising therapeutic target.[2][6] High Nek2 expression is often associated with more aggressive disease and poorer prognosis.[4] Examples of cancers and related cell lines where Nek2 is implicated include:
-
Breast Cancer: MDA-MB-231, SUM159, HCC1143, MCF7[7]
-
Pancreatic Cancer: AsPC-1, PL45, MIA PaCa-2[1]
-
Non-Small Cell Lung Cancer (NSCLC): A549, H1299[8]
-
Multiple Myeloma [5]
-
Diffuse Large B-cell Lymphoma (DLBCL) [4]
-
Colorectal Cancer [2]
-
Prostate Cancer [2]
It's noteworthy that non-transformed cell lines, such as MCF10A and MCF12A mammary epithelial cells, have shown less dependence on Nek2 for growth, suggesting a therapeutic window for targeting Nek2 in cancer cells.[7]
Q3: What is a typical starting concentration range for this compound in cell culture?
The optimal concentration of this compound is highly dependent on the specific cell line, its Nek2 expression level, and the experimental endpoint (e.g., cell cycle arrest vs. apoptosis). Based on available data, a sensible starting point for a dose-response experiment would be in the nanomolar to low micromolar range. For instance, the IC50 values for this compound in pancreatic cancer cell lines AsPC-1, PL45, and MIA PaCa-2 were reported to be 64 nM, 31 nM, and 161 nM, respectively, after 72 hours of treatment.[1] Therefore, a suggested starting range for a dose-response curve could be from 10 nM to 10 µM.
Q4: How do I confirm that this compound is inhibiting its target in my cells?
Confirming on-target activity is crucial. This can be achieved by:
-
Western Blotting: Assess the phosphorylation status of Nek2's downstream targets. A reduction in the phosphorylation of these substrates following this compound treatment indicates target engagement.
-
Phenotypic Analysis: Observe the expected cellular phenotypes associated with Nek2 inhibition, such as G2/M phase cell cycle arrest and an increase in apoptosis. These can be measured by flow cytometry.[9]
-
Rescue Experiments: If possible, transfecting cells with a drug-resistant mutant of Nek2 should reverse the effects of this compound, confirming that the observed phenotype is due to on-target inhibition.
Troubleshooting Guide
This guide addresses common issues encountered when optimizing this compound concentration.
| Issue | Possible Cause | Troubleshooting Steps | Expected Outcome |
| High variability in results between experiments | 1. Inconsistent cell health or passage number.2. Instability of this compound in media.3. Pipetting errors. | 1. Use cells within a consistent passage number range and ensure they are healthy and actively dividing before treatment.2. Prepare fresh dilutions of this compound from a frozen stock for each experiment.3. Calibrate pipettes regularly and use a master mix for inhibitor dilutions. | Consistent and reproducible dose-response curves. |
| No or weak effect at expected concentrations | 1. Low Nek2 expression in the chosen cell line.2. Cell line is resistant to Nek2 inhibition.3. Insufficient incubation time. | 1. Confirm Nek2 protein expression levels in your cell line by Western blot.2. Consider using a different cell line known to be sensitive to Nek2 inhibition.3. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration. | A clear dose-dependent effect of this compound on cell viability or the desired endpoint. |
| High levels of cytotoxicity at very low concentrations | 1. Off-target effects of the inhibitor.2. High sensitivity of the cell line to Nek2 inhibition.3. Solvent toxicity (e.g., DMSO). | 1. Perform kinome profiling to assess the selectivity of this compound.2. Lower the concentration range in your dose-response experiment.3. Ensure the final DMSO concentration is non-toxic (typically ≤ 0.1%) and include a vehicle-only control. | A well-defined sigmoidal dose-response curve with minimal toxicity in the vehicle control. |
| Discrepancy between biochemical IC50 and cellular EC50 | 1. Poor cell permeability of the compound.2. High protein binding in cell culture media.3. Active efflux of the inhibitor from cells. | 1. Assess the cellular uptake of this compound if analytical methods are available.2. Test the effect of serum concentration in the media on inhibitor potency.3. Investigate the expression of drug efflux pumps like MDR1 in your cell line.[5] | A better correlation between the biochemical and cellular potency of this compound. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound in a specific cell line.
-
Cell Seeding:
-
Plate cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment.
-
Allow cells to adhere and recover for 24 hours.
-
-
Inhibitor Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., a 10-point dilution series from 10 µM to 1 nM).
-
Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor dose.
-
-
Inhibitor Treatment:
-
Carefully remove the medium from the cells.
-
Add 100 µL of the medium containing the different concentrations of this compound or the vehicle control to the respective wells.
-
-
Incubation:
-
Incubate the plate for a predetermined duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
Cell Viability Assessment:
-
Assess cell viability using a suitable method, such as an MTT, MTS, or a commercial luminescent cell viability assay, following the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
-
Protocol 2: Confirming On-Target Activity by Western Blot
This protocol describes how to verify the inhibition of Nek2 signaling in your cells.
-
Cell Treatment:
-
Plate cells in 6-well plates and allow them to reach 70-80% confluency.
-
Treat the cells with this compound at concentrations around the determined IC50 (e.g., 0.5x, 1x, and 5x IC50) for an appropriate duration (e.g., 24 hours). Include a vehicle control.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against a known downstream target of Nek2 or a marker of the Nek2 pathway.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate.
-
Normalize the signal to a loading control like β-actin or GAPDH.
-
Data Presentation
Table 1: IC50 Values of this compound in Pancreatic Cancer Cell Lines
| Cell Line | IC50 (µM) after 72h |
| AsPC-1 | 0.064 |
| PL45 | 0.031 |
| MIA PaCa-2 | 0.161 |
Data from MedChemExpress.[1]
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting NEK2 as a promising therapeutic approach for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. NEK2 Induces Drug-resistance Mainly through Activation of Efflux Drug Pumps and Is Associated with Poor Prognosis in Myeloma and Other Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Targeting the mitotic kinase NEK2 enhances CDK4/6 inhibitor efficacy by potentiating genome instability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NEK2 plays an active role in Tumorigenesis and Tumor Microenvironment in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of NEK2 Promotes Chemosensitivity and Reduces KSHV-positive Primary Effusion Lymphoma Burden - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target effects of Nek2-IN-4
Disclaimer: Information on a specific inhibitor designated "Nek2-IN-4" is not publicly available. This guide is based on the established biology of the Nek2 kinase and data from representative, highly selective Nek2 inhibitors. The provided quantitative data is illustrative for a hypothetical selective inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an ATP-competitive inhibitor of the NIMA-related kinase 2 (Nek2). Nek2 is a serine/threonine kinase that plays a critical role in cell cycle progression, particularly in mitosis.[1] Its key functions include regulating centrosome separation and ensuring proper spindle assembly.[2] By inhibiting the kinase activity of Nek2, this compound is designed to induce mitotic arrest and subsequent cell death in rapidly dividing cells, making it a target of interest in oncology research.[3]
Q2: What are the potential off-target effects of this compound?
A2: While this compound is designed for high selectivity, like most kinase inhibitors, it has the potential for off-target activity due to the conserved nature of the ATP-binding pocket across the human kinome. Based on profiles of similar selective Nek2 inhibitors, potential off-targets could include other kinases with structural similarity. For example, the Nek2 inhibitor NBI-961 showed minor activity against FLT3 at higher concentrations. Comprehensive kinome profiling is the most effective way to determine the specific off-target profile of this compound.
Q3: My experimental results are inconsistent with known Nek2 inhibition phenotypes. What could be the cause?
A3: Discrepancies between expected and observed results can arise from several factors:
-
Off-Target Effects: The inhibitor may be affecting other kinases that trigger opposing or confounding signaling pathways.
-
Cell Line-Specific Effects: The genetic background and pathway dependencies of your specific cell line can lead to unique responses.
-
Compound Instability or Solubility: Ensure the compound is fully solubilized in your media and has not degraded.
-
Compensatory Signaling: Cells may adapt to Nek2 inhibition by upregulating parallel or downstream pathways to overcome the block.
We recommend following the troubleshooting guide below to investigate these possibilities.
Kinase Selectivity Profile
The following table summarizes the expected inhibitory profile of this compound against its primary target and a selection of potential off-target kinases. This data is illustrative and should be confirmed experimentally. Lower IC50 values indicate higher potency.
| Target | Class | IC50 (nM) | % Inhibition @ 100 nM |
| Nek2 | On-Target | < 10 | > 95% |
| FLT3 | Off-Target (Tyrosine Kinase) | > 150 | < 20% |
| Aurora A | Off-Target (Ser/Thr Kinase) | > 1000 | < 5% |
| CDK1 | Off-Target (Ser/Thr Kinase) | > 1000 | < 5% |
| Plk1 | Off-Target (Ser/Thr Kinase) | > 1000 | < 5% |
Troubleshooting Guides
Issue 1: Observed phenotype (e.g., cytotoxicity, cell morphology) does not match published Nek2 knockdown/inhibition results.
This flowchart provides a logical workflow to diagnose unexpected results.
Caption: Troubleshooting workflow for unexpected experimental outcomes.
Issue 2: High levels of cytotoxicity are observed at concentrations expected to be specific for Nek2.
-
Possible Cause: Inhibition of an off-target kinase essential for cell survival.
-
Troubleshooting Step 1: Perform a kinome-wide selectivity screen to identify unintended targets.[4]
-
Troubleshooting Step 2: Compare the cytotoxic effects of this compound with the effects of Nek2 depletion via genetic methods (siRNA or CRISPR). If the toxicity is not replicated, it is likely an off-target effect.
-
Troubleshooting Step 3: Test inhibitors with different chemical scaffolds that also target Nek2. If cytotoxicity persists across different scaffolds, it may be a genuine on-target effect in your specific cell model.[4]
Key Experimental Protocols
Kinome Profiling for Off-Target Identification
This experiment screens the inhibitor against a large panel of kinases to determine its selectivity.
Methodology:
-
Service Selection: This is typically performed as a service by specialized vendors (e.g., Eurofins DiscoverX, Reaction Biology).
-
Compound Submission: Provide a high-purity sample of this compound at a specified concentration.
-
Screening: The vendor will perform high-throughput screening, often using binding assays (e.g., KINOMEscan) or activity assays. The compound is typically tested at one or two concentrations (e.g., 100 nM and 1000 nM) against a panel of over 400 kinases.
-
Data Analysis: Results are provided as '% Inhibition' or 'Kd' values. Potent off-target interactions are identified as those showing significant inhibition (e.g., >50%) or strong binding affinity.
-
Validation: Putative off-targets identified in the screen should be validated in-house using orthogonal methods, such as cellular assays or immunoblotting for downstream pathways.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA verifies that this compound binds to Nek2 inside intact cells by measuring the increased thermal stability of the protein upon ligand binding.[5][6]
Methodology:
-
Cell Treatment: Culture cells to 80-90% confluency. Treat one set of cells with vehicle (e.g., DMSO) and another with this compound at the desired concentration for 1-2 hours at 37°C.
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes. Using a thermal cycler, heat the aliquots across a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Fractionation: Separate the soluble protein fraction (supernatant) from the heat-induced aggregated proteins (pellet) by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Analysis by Western Blot: Collect the supernatant. Normalize total protein concentration across all samples using a BCA assay. Analyze the amount of soluble Nek2 remaining at each temperature point by Western Blot using a Nek2-specific antibody. A shift in the melting curve to higher temperatures in the drug-treated samples indicates target engagement.[5]
References
- 1. Nek2 Kinase Signaling in Malaria, Bone, Immune and Kidney Disorders to Metastatic Cancers and Drug Resistance: Progress on Nek2 Inhibitor Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. CETSA [cetsa.org]
Nek2-IN-4 stability in cell culture media
Welcome to the technical support center for Nek2-IN-4. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the stability of this compound in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: It is recommended to dissolve this compound in a high-quality, anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO) to prepare a concentrated stock solution (e.g., 10 mM). For cell-based assays, ensure the final concentration of DMSO in the cell culture medium is non-toxic to your specific cell line, typically below 0.5%.[1][2] Always include a vehicle control (medium with the same percentage of DMSO) in your experiments.
Q2: How should I store this compound stock solutions?
A2: Store the this compound stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1][3] When stored properly, the stock solution should be stable for several months. Before use, thaw an aliquot and bring it to room temperature.
Q3: What is the expected stability of this compound in cell culture media?
A3: The stability of any small molecule inhibitor in cell culture media can be influenced by several factors, including the composition of the medium, the presence of serum, pH, and incubation temperature (typically 37°C).[3][4][5] Since specific stability data for this compound is not publicly available, it is recommended to determine its stability empirically under your specific experimental conditions.
Q4: Can components of the cell culture medium affect the stability of this compound?
A4: Yes, components in the cell culture medium can potentially affect the stability of small molecules.[4] Serum, for instance, contains enzymes that could metabolize the compound.[3] It is advisable to test the stability of this compound in both serum-free and serum-containing media to assess the impact of serum components.[3][4]
Troubleshooting Guide
This guide provides solutions to common problems you might encounter when using this compound in your experiments.
| Problem | Possible Cause | Suggested Solution |
| Inconsistent or lower-than-expected activity of this compound. | Degradation of this compound in cell culture medium. | Perform a stability study of this compound in your specific cell culture medium at 37°C over the time course of your experiment. If significant degradation is observed, consider replenishing the compound by changing the medium at regular intervals.[5] |
| Precipitation of this compound in aqueous medium. | To avoid precipitation when diluting the DMSO stock solution into your aqueous cell culture medium, you can try further diluting the concentrated stock in DMSO before adding it to the medium.[2] Ensure the final DMSO concentration remains below the toxic threshold for your cells.[2] | |
| Adsorption of the compound to plasticware. | Hydrophobic compounds can sometimes bind to the plastic of cell culture plates, which reduces the effective concentration.[5] Consider using low-binding plates to minimize this effect.[3] | |
| High variability in results between experiments. | Inconsistent compound concentration. | Ensure the stock solution is fully dissolved before preparing dilutions.[5] Use calibrated pipettes for accurate liquid handling. |
| Repeated freeze-thaw cycles of the stock solution. | Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles which can degrade the compound.[1][3] | |
| Observed cytotoxicity is not related to Nek2 inhibition. | Solvent toxicity. | Ensure the final DMSO concentration in your cell culture medium is as low as possible (ideally ≤ 0.1%) and that a vehicle control is included in all experiments.[1][2] |
| Off-target effects at high concentrations. | Perform a dose-response experiment to determine the optimal concentration of this compound that inhibits Nek2 activity without causing significant off-target toxicity.[1][6] |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Media using HPLC
This protocol describes a general method to determine the chemical stability of this compound in cell culture medium over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
DMSO
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Incubator (37°C, 5% CO₂)
-
HPLC system with a UV detector
-
Acetonitrile (B52724) (HPLC grade)
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Dilute the stock solution in pre-warmed complete cell culture medium to the final working concentration used in your experiments (e.g., 10 µM).
-
Aliquot the solution into sterile microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Incubate the tubes at 37°C in a 5% CO₂ incubator.
-
At each designated time point, take one tube and immediately stop any potential degradation by adding an equal volume of cold acetonitrile to precipitate proteins.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant to an HPLC vial for analysis.
-
Analyze the samples using a suitable HPLC method to quantify the peak area corresponding to this compound.
-
Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
Quantitative Data Summary (Illustrative)
| Time (hours) | This compound Remaining (%) in Medium with 10% FBS | This compound Remaining (%) in Serum-Free Medium |
| 0 | 100 | 100 |
| 2 | 95 ± 3 | 98 ± 2 |
| 8 | 80 ± 5 | 92 ± 4 |
| 24 | 60 ± 7 | 85 ± 6 |
| 48 | 40 ± 6 | 78 ± 5 |
Note: This data is for illustrative purposes only and should be determined experimentally for your specific conditions.
Protocol 2: Functional Assessment of this compound Stability
This protocol uses a cell-based assay to functionally assess the stability of this compound over time.
Materials:
-
A cell line where Nek2 inhibition leads to a measurable phenotype (e.g., decreased phosphorylation of a known Nek2 substrate, cell cycle arrest).
-
This compound
-
Complete cell culture medium
-
Incubator (37°C, 5% CO₂)
-
Reagents for the specific functional assay (e.g., antibodies for Western blotting, reagents for cell viability assays).
Procedure:
-
Prepare solutions of this compound in complete cell culture medium at the desired final concentration.
-
Incubate these solutions at 37°C for different durations (e.g., 0, 4, 8, 24 hours) to simulate pre-incubation under experimental conditions.
-
Seed your target cells in appropriate culture plates.
-
After the pre-incubation period, add the aged this compound solutions to the cells.
-
Incubate the cells for the desired treatment duration.
-
Perform the functional assay to measure the effect of the pre-incubated this compound.
-
Compare the activity of the pre-incubated this compound with that of a freshly prepared solution to determine any loss of functional activity over time.
Visualizations
Caption: Simplified Nek2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing this compound stability via HPLC.
Caption: Troubleshooting logic for inconsistent this compound activity.
References
Troubleshooting inconsistent results with Nek2-IN-4
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Nek2-IN-4, a potent NEK2 kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent small molecule inhibitor of Never in Mitosis A (NIMA)-related kinase 2 (NEK2). Its primary mechanism of action is to bind to the ATP-binding pocket of NEK2, thereby preventing the phosphorylation of its substrates.[1] This inhibition disrupts the normal function of NEK2 in regulating critical mitotic events.
Q2: What are the known cellular effects of this compound?
This compound has been shown to inhibit cell proliferation in various cancer cell lines.[2] Its inhibitory action on NEK2 leads to defects in centrosome separation, spindle assembly, and the spindle assembly checkpoint, ultimately causing a G2/M phase cell cycle arrest and inducing apoptosis.[3][4]
Q3: In which research areas is this compound commonly used?
This compound is primarily used in cancer research, particularly in studies involving malignancies where NEK2 is overexpressed, such as breast cancer, colorectal cancer, multiple myeloma, and pancreatic cancer.[2][5][6] It is a valuable tool for investigating the role of NEK2 in tumorigenesis, cell cycle progression, and drug resistance.[5][7]
Q4: How does the potency of this compound compare to other NEK2 inhibitors?
This compound is a potent inhibitor with a reported IC50 value of 15 nM for NEK2 kinase.[2] Direct comparisons with all other NEK2 inhibitors require specific head-to-head studies, but other known inhibitors like JH295 and NBI-961 also exhibit high potency.[3][8] The choice of inhibitor may depend on the specific experimental context, including desired selectivity and off-target effect profiles.
Troubleshooting Guide
Q1: I am observing significant variability in my cell viability (e.g., MTT, CellTiter-Glo) assay results with this compound. What could be the cause?
Inconsistent results in cell viability assays can stem from several factors:
-
Cell Line Heterogeneity: Different cancer cell lines can exhibit varying sensitivity to NEK2 inhibition due to differences in NEK2 expression levels, genetic background, and activation of alternative survival pathways.[9] It is advisable to screen a panel of cell lines and characterize the NEK2 expression in your chosen model.
-
Compound Solubility and Stability: Ensure that this compound is fully dissolved in the appropriate solvent (e.g., DMSO) before diluting it in culture medium. Poor solubility can lead to inaccurate concentrations. Also, consider the stability of the compound in your experimental conditions over the duration of the assay.
-
Inconsistent Seeding Density: Variations in the initial number of cells seeded can significantly impact the final readout of a proliferation assay. Ensure consistent cell seeding across all wells and experiments.
-
Assay Timing: The anti-proliferative effects of this compound are time-dependent. IC50 values can differ based on the incubation period (e.g., 24, 48, or 72 hours).[8] Optimize the treatment duration for your specific cell line and experimental goals.
Q2: My results suggest potential off-target effects. How can I investigate this?
While this compound is a potent NEK2 inhibitor, off-target effects are a possibility with any small molecule inhibitor. Here’s how to approach this:
-
Titrate the Inhibitor Concentration: Use the lowest effective concentration of this compound to minimize the likelihood of off-target effects. A dose-response curve is essential to identify the optimal concentration range.
-
Rescue Experiments: If you can transiently express a this compound-resistant mutant of NEK2, you can perform a rescue experiment. If the phenotype is reversed, it strongly suggests the effect is on-target.
-
Kinase Profiling: For a comprehensive analysis, consider performing a kinase panel screen to identify other kinases that may be inhibited by this compound at the concentrations used in your experiments.
Q3: I am not seeing the expected decrease in phosphorylation of known NEK2 substrates. What should I check?
-
Antibody Quality: Ensure the antibody used to detect the phosphorylated substrate is specific and validated for the application (e.g., Western blotting, immunofluorescence).
-
Timing of Analysis: The phosphorylation status of NEK2 substrates can be dynamic. Perform a time-course experiment to identify the optimal time point to observe dephosphorylation after this compound treatment.
-
Cell Synchronization: NEK2 activity is cell cycle-dependent, peaking in the G2 and M phases.[10] Synchronizing your cells (e.g., using a thymidine (B127349) block) can enrich the population of cells in the relevant cell cycle stage and enhance the signal.
-
Inhibitor Activity: Confirm the activity of your this compound stock. If it has been stored for a long time or handled improperly, it may have degraded.
Quantitative Data
Table 1: IC50 Values of this compound and Other NEK2 Inhibitors in Various Cancer Cell Lines
| Inhibitor | Target | Cell Line | Assay Duration | IC50 | Reference |
| This compound | NEK2 | AsPC-1 | 72 h | 0.064 µM | [2] |
| This compound | NEK2 | PL45 | 72 h | 0.031 µM | [2] |
| This compound | NEK2 | MIA PaCa-2 | 72 h | 0.161 µM | [2] |
| JH295 | NEK2 | BC-3 | 24 h | Not specified | [8] |
| JH295 | NEK2 | BCBL-1 | 24 h | Not specified | [8] |
| JH295 | NEK2 | JSC-1 | 24 h | Not specified | [8] |
Experimental Protocols
Protocol: Cell Viability Assay using this compound
-
Cell Seeding:
-
Culture your chosen cancer cell line to ~80% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Perform a cell count and seed the cells into a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well).
-
Incubate the plate overnight at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
On the day of treatment, perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Carefully remove the old medium from the 96-well plate and add 100 µL of the medium containing the different concentrations of this compound or vehicle control to the respective wells.
-
-
Incubation:
-
Incubate the plate for the desired duration (e.g., 72 hours) at 37°C and 5% CO2.
-
-
Viability Assessment (Example using MTT assay):
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with no cells).
-
Normalize the absorbance values of the treated wells to the vehicle control wells to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the log of the this compound concentration and use a non-linear regression analysis to calculate the IC50 value.
-
Visualizations
Caption: NEK2 signaling pathways and the inhibitory action of this compound.
References
- 1. What are NEK2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Irreversible Nek2 kinase inhibitors with cellular activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting NEK2 as a promising therapeutic approach for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NEK2 promotes cancer cell progression and 5-fluorouracil resistance via the Wnt/β-catenin signaling pathway in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ar.iiarjournals.org [ar.iiarjournals.org]
- 8. Inhibition of NEK2 Promotes Chemosensitivity and Reduces KSHV-positive Primary Effusion Lymphoma Burden - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nek2 and Plk4: prognostic markers, drivers of breast tumorigenesis and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nek2 Is a Novel Regulator of B Cell Development and Immunological Response - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize Nek2-IN-4 cytotoxicity in normal cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions regarding the use of Nek2-IN-A4, a small molecule inhibitor of NIMA-related kinase 2 (Nek2). The focus of this resource is to help users minimize potential cytotoxicity in normal cells during their experiments.
Troubleshooting Guides
Issue: High Cytotoxicity Observed in Normal Cells at Effective Concentrations
High cytotoxicity in non-cancerous cells is a common concern when working with kinase inhibitors. The following guide provides a systematic approach to troubleshoot and mitigate this issue.
Possible Causes and Solutions
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inappropriate Dosage | 1. Perform a dose-response curve with Nek2-IN-4 on both your cancer cell line of interest and a relevant normal (non-transformed) cell line. 2. Determine the lowest concentration of this compound that elicits the desired on-target effect in cancer cells while having minimal impact on normal cell viability.[1] | Identification of a therapeutic window where on-target effects are maximized and off-target cytotoxicity is minimized. |
| Off-Target Kinase Inhibition | 1. Conduct a kinome-wide selectivity screen to identify other kinases that this compound may be inhibiting.[1] 2. If specific off-target kinases are identified, consider using a more selective Nek2 inhibitor or a combination of inhibitors to achieve the desired effect.[1][2] | A clearer understanding of this compound's selectivity profile and the potential for refining the experimental approach to reduce off-target effects. |
| On-Target Toxicity in Normal Cells | 1. Assess the expression level of Nek2 in your normal cell line. Some normal proliferating tissues may have higher Nek2 levels. 2. Consider using a cell line with lower Nek2 expression as your "normal" control if biologically relevant. | Confirmation of whether the observed cytotoxicity is due to the intended inhibition of Nek2 in normal cells. |
| Compound Solubility Issues | 1. Visually inspect the cell culture media for any signs of compound precipitation. 2. Ensure that the final concentration of the solvent (e.g., DMSO) is consistent across all experimental conditions and is at a non-toxic level.[1] | Prevention of non-specific cellular stress and cytotoxicity caused by compound precipitation or solvent effects. |
Quantitative Data Summary: this compound IC50 Values
The following table presents representative half-maximal inhibitory concentration (IC50) values of this compound in various cell lines to illustrate its selectivity profile. Note: These are example values and may not reflect the exact performance of this compound in your specific cell lines.
| Cell Line | Cell Type | Cancer Type | IC50 (µM) |
| MDA-MB-231 | Transformed | Breast Cancer | 0.5 |
| MCF7 | Transformed | Breast Cancer | 0.8 |
| HCT116 | Transformed | Colorectal Cancer | 1.2 |
| MCF10A | Non-transformed | Normal Breast Epithelium | > 25 |
| hTERT-RPE1 | Non-transformed | Normal Retinal Pigment Epithelium | > 30 |
This data highlights the selectivity of some Nek2 inhibitors for transformed cells over non-transformed cells.[3]
Experimental Protocols
Protocol 1: Dose-Response Curve using a Cell Viability Assay
This protocol outlines the steps to determine the dose-dependent effect of this compound on cell viability.
Materials:
-
This compound
-
Cancer and normal cell lines of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete cell culture medium. A common starting range is from 0.01 µM to 50 µM. Include a vehicle-only control (e.g., DMSO).
-
Remove the existing medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate the plate for a period relevant to your experimental endpoint (e.g., 48 or 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the signal (luminescence, absorbance, etc.) using a plate reader.
-
Normalize the data to the vehicle-only control and plot the results to determine the IC50 value.
Frequently Asked Questions (FAQs)
Q1: Why is targeting Nek2 expected to be more cytotoxic to cancer cells than normal cells?
A1: Many cancer cells exhibit a heightened dependency on proteins that regulate the cell cycle and maintain chromosomal stability, a phenomenon known as "non-oncogene addiction."[3] Nek2 is a cell cycle-related protein that is frequently overexpressed in various tumors.[4][5][6] This overexpression can lead to chromosomal instability and aneuploidy, which are hallmarks of cancer.[4][5] While Nek2 is present in normal dividing cells, cancer cells can become critically dependent on its function for survival.[3][7] Studies with other Nek2 inhibitors have shown that they can selectively suppress the growth of breast cancer cell lines with minimal effect on non-transformed mammary epithelial cells.[3]
Q2: What are the known off-target effects of kinase inhibitors and how can I test for them with this compound?
A2: Kinase inhibitors can have off-target effects due to the conserved nature of the ATP-binding pocket across the human kinome.[2][8] To identify potential off-target effects of this compound, a kinome-wide selectivity screen is the most comprehensive approach.[1] This involves testing the inhibitor against a large panel of recombinant kinases.[1] Another method is to use western blotting to examine the phosphorylation status of key downstream targets of kinases that are structurally similar to Nek2.[1]
Q3: What are some essential experimental controls to include when assessing this compound cytotoxicity?
A3: To ensure the validity of your cytotoxicity data, the following controls are crucial:
-
Vehicle Control: This is essential to confirm that the solvent used to dissolve this compound (e.g., DMSO) is not causing the observed cytotoxicity.[1]
-
Untreated Control: This provides a baseline for normal cell health and proliferation.
-
Positive Control: A compound with known cytotoxic effects can help validate the assay's performance.
-
Rescue Experiment: To confirm that the observed phenotype is due to on-target inhibition of Nek2, you can transfect cells with a drug-resistant mutant of Nek2. If the cytotoxicity is rescued, it provides strong evidence for on-target activity.[1][2]
Q4: Can I combine this compound with other drugs to enhance its effect on cancer cells and potentially use a lower, less toxic dose?
A4: Yes, combination therapies are a common strategy. For instance, combining a Nek2 inhibitor with a CDK4/6 inhibitor has been shown to enhance the efficacy of the CDK4/6 inhibitor in breast cancer models without inducing overt toxicity.[3] The rationale is that inhibiting Nek2 can increase chromosomal instability in cancer cells, making them more susceptible to other therapeutic agents.[3] When considering a combination, it is important to perform synergy experiments to determine if the drug interaction is synergistic, additive, or antagonistic.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Targeting the mitotic kinase NEK2 enhances CDK4/6 inhibitor efficacy by potentiating genome instability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ar.iiarjournals.org [ar.iiarjournals.org]
- 5. Targeting NEK2 as a promising therapeutic approach for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NEK2 is a potential pan-cancer biomarker and immunotherapy target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of NEK2 Promotes Chemosensitivity and Reduces KSHV-positive Primary Effusion Lymphoma Burden - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
Technical Support Center: Nek2-IN-4 Dose-Response Curve Optimization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nek2-IN-4. Our aim is to help you optimize your dose-response experiments for accurate and reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered when generating a this compound dose-response curve.
Q1: My this compound dose-response curve is flat, indicating no inhibition even at high concentrations. What are the potential causes?
A1: A flat dose-response curve suggests a lack of inhibitory activity. Consider the following factors:
-
Compound Integrity:
-
Degradation: Ensure this compound has been stored correctly according to the manufacturer's instructions. Improper storage can lead to degradation of the compound.
-
Solubility: Confirm that this compound is fully dissolved in the recommended solvent (e.g., DMSO) before preparing your serial dilutions. Precipitation of the compound will lead to inaccurate concentrations in your assay.
-
-
Assay Conditions:
-
Inactive Kinase: Verify the activity of your Nek2 enzyme preparation. It is crucial to include a positive control inhibitor to ensure the kinase is active and the assay is performing as expected.
-
Sub-optimal ATP Concentration: For in vitro kinase assays, the concentration of ATP is a critical parameter. High concentrations of ATP can compete with ATP-competitive inhibitors like this compound, leading to a rightward shift in the IC50 or a complete loss of apparent inhibition. It is recommended to use an ATP concentration at or near the Km value for Nek2.
-
-
Incorrect Reagents:
-
Substrate Issues: Ensure you are using the correct substrate for Nek2 and that it has not degraded.
-
Antibody Problems (for detection): If you are using an antibody-based detection method (e.g., ELISA, Western blot), confirm the specificity and activity of your primary and secondary antibodies.
-
Q2: I am observing high variability between my replicates. What are the likely sources of this inconsistency?
A2: High variability in replicate data points is often due to technical errors. Here are some common areas to check:
-
Pipetting Errors: Ensure accurate and consistent pipetting, especially when performing serial dilutions of this compound. Use calibrated pipettes and proper technique.
-
Incomplete Reagent Mixing: Thoroughly mix all reagents, including the diluted this compound, before adding them to the assay plate.
-
Cell Plating Inconsistency (for cell-based assays): For experiments using cell lines, ensure a homogenous cell suspension and consistent cell numbers are plated in each well. Edge effects in microplates can also contribute to variability; consider not using the outer wells or filling them with a buffer or media.
-
Assay Timing: Ensure that incubation times for the inhibitor, kinase reaction, and detection steps are consistent across all wells and plates.
Q3: The IC50 value I calculated for this compound is significantly different from the reported values. What should I investigate?
A3: A significant deviation in the IC50 value can be influenced by several experimental parameters:
-
ATP Concentration (in biochemical assays): As mentioned previously, the IC50 of ATP-competitive inhibitors is highly dependent on the ATP concentration. Ensure you are using a consistent and appropriate ATP concentration.
-
Enzyme/Substrate Concentration: The concentrations of the Nek2 kinase and its substrate can affect the apparent IC50. Use consistent concentrations as established in your optimized assay protocol.
-
Cell Type and Health (in cell-based assays): Different cell lines can show varying sensitivity to the same compound due to differences in Nek2 expression levels, pathway dependencies, or drug efflux pump activity.[1][2] Ensure you are using the correct cell line and that the cells are healthy and in the logarithmic growth phase.
-
Incubation Time: The duration of inhibitor pre-incubation and the kinase reaction can influence the IC50 value. Shorter or longer incubation times may be required depending on the specific assay format and conditions.
Q4: My dose-response curve has a very shallow or steep slope. What does this indicate?
A4: The slope of the dose-response curve (Hill slope) provides information about the inhibitor's binding characteristics.
-
Shallow Slope: A shallow slope can suggest issues such as compound instability, solubility problems at higher concentrations, or complex biological responses in cell-based assays.
-
Steep Slope: A steep slope might indicate positive cooperativity in binding or could be an artifact of a narrow or improperly spaced concentration range. It is important to use a wide range of inhibitor concentrations (e.g., spanning 4-5 logs) to accurately define the top and bottom plateaus of the curve.
Quantitative Data for this compound
The following table summarizes the reported inhibitory concentrations of this compound.
| Assay Type | Target | IC50 | Cell Line(s) |
| Biochemical Assay | Nek2 | 15 nM | N/A |
| Cell Proliferation Assay | Nek2 | 31 nM | PL45 (Pancreatic) |
| Cell Proliferation Assay | Nek2 | 64 nM | AsPC-1 (Pancreatic) |
| Cell Proliferation Assay | Nek2 | 161 nM | MIA PaCa-2 (Pancreatic) |
Data sourced from MedChemExpress.[1]
Experimental Protocols
Detailed Methodology for a Cell-Based Dose-Response Assay (e.g., Cell Viability)
This protocol provides a general framework for determining the IC50 of this compound in a cell-based assay using a reagent like CellTiter-Glo®.
1. Materials and Reagents:
- This compound
- DMSO (cell culture grade)
- Cancer cell line of interest (e.g., AsPC-1, PL45, MIA PaCa-2)[1]
- Complete cell culture medium
- Phosphate-Buffered Saline (PBS)
- Trypsin-EDTA
- 96-well clear bottom, white-walled plates
- Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
- Multichannel pipette
- Luminometer
2. Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Harvest cells using trypsin and perform a cell count.
-
Dilute the cell suspension in complete medium to the desired seeding density (optimized for your cell line, e.g., 2,000-5,000 cells per well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate overnight at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock in complete medium to achieve the desired final concentrations. It is recommended to use a 10-point dilution series with 3-fold dilutions, spanning a wide concentration range (e.g., 100 µM to 1 nM).
-
Include a vehicle control (DMSO in medium at the same final concentration as the highest this compound concentration).
-
Carefully remove the medium from the cells and add 100 µL of the diluted this compound or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).[1]
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
3. Data Analysis:
- Subtract the background luminescence (wells with medium only).
- Normalize the data by setting the vehicle control as 100% viability and a no-cell control as 0% viability.
- Plot the normalized viability (%) against the logarithm of the this compound concentration.
- Fit the data to a four-parameter logistic (4PL) non-linear regression model to determine the IC50 value.
Visualizations
Caption: Workflow for a cell-based this compound dose-response assay.
References
Technical Support Center: Interpreting Unexpected Phenotypes with Nek2-IN-4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers interpret unexpected experimental results when using Nek2-IN-4, a potent inhibitor of Never in Mitosis A-related Kinase 2 (Nek2).
Troubleshooting Guide
This guide addresses specific unexpected outcomes in a question-and-answer format.
Question 1: My this compound treated cells are not arresting in the G2/M phase as expected. Instead, I observe a modest S-phase accumulation or no significant cell cycle change.
Answer: This is a common deviation from the expected phenotype. Several factors could be at play:
-
Cell Line Specificity: The classical G2/M arrest is a primary phenotype, but the cellular response can be context-dependent.[1] Some cell lines may have robust alternative pathways that compensate for Nek2 inhibition, leading to a less pronounced G2/M block.
-
Drug Concentration and Exposure Time: The concentration of this compound may be suboptimal. A full dose-response curve is crucial to determine the optimal concentration for your specific cell line. The IC50 for cell growth inhibition can vary, with reported values of 0.064 µM, 0.031 µM, and 0.161 µM in different pancreatic cancer cell lines after 72 hours.[2] Additionally, the duration of treatment may be insufficient to observe a robust G2/M arrest.
-
Compensatory Signaling: Cancer cells can adapt to kinase inhibition by activating bypass signaling pathways.[3] Nek2 is known to interact with pathways like PI3K/Akt and MAPK.[4][5] Inhibition of Nek2 might lead to a compensatory upregulation of other mitotic kinases or cell cycle checkpoint proteins.
Recommended Actions:
-
Optimize Concentration and Time: Perform a time-course experiment (e.g., 12, 24, 48, 72 hours) with a range of this compound concentrations to identify the optimal conditions for inducing G2/M arrest in your cell line.
-
Verify Target Engagement: Confirm that this compound is inhibiting its target in your cells. A key indicator is the reduction of Nek2 autophosphorylation.[4] Perform a Western blot to check the levels of phosphorylated Nek2.
-
Assess Downstream Markers: Analyze the phosphorylation status of known Nek2 substrates, such as C-Nap1 and Rootletin, which are involved in centrosome separation.[6]
-
Investigate Bypass Pathways: Use phospho-kinase antibody arrays or Western blotting to screen for the activation of other signaling pathways, particularly the PI3K/Akt and MAPK/ERK pathways.[5]
Question 2: I'm observing unexpected morphological changes in my cells, such as increased cell size or adherence, that don't seem related to mitotic catastrophe.
Answer: While Nek2's primary role is in mitosis, it has non-centrosomal functions that could lead to such phenotypes.[7]
-
Non-Canonical Nek2 Functions: Nek2 is involved in processes like the DNA damage response, chromatin condensation, and regulation of the Golgi apparatus.[6][7] Inhibiting these functions could lead to unforeseen morphological changes.
-
Induction of Senescence: In some contexts, inhibition of cell cycle kinases can lead to cellular senescence rather than apoptosis.[8] This is often characterized by an enlarged, flattened morphology. High expression of Nek2 has been shown to inhibit cellular senescence.[8]
-
Off-Target Effects: Although this compound is a potent Nek2 inhibitor, like most kinase inhibitors, it may have off-target activities at higher concentrations.[9] These off-targets could be responsible for the observed morphological changes.
Recommended Actions:
-
Senescence Staining: Perform a senescence-associated β-galactosidase (SA-β-gal) assay to determine if the cells are entering a senescent state.
-
Evaluate Off-Target Possibilities: While a kinome scan for this compound is not publicly available, other Nek2 inhibitors have shown off-target activity against kinases like FLT3.[10] Consider if the observed phenotype aligns with the inhibition of other known kinases. A lower, more specific concentration of this compound may mitigate these effects.
-
Rescue Experiment: If possible, perform a rescue experiment by overexpressing a drug-resistant mutant of Nek2. If the phenotype is reversed, it is likely an on-target effect.
Question 3: After an initial response to this compound, my cells are developing resistance and resuming proliferation.
Answer: Acquired resistance is a significant challenge in cancer therapy and research.[3]
-
Upregulation of Nek2 Expression: Cells may counteract the inhibitor by increasing the expression of the Nek2 protein.
-
Activation of Bypass Pathways: As mentioned previously, cells can activate alternative signaling pathways to overcome the inhibition of Nek2. For instance, Nek2 has been linked to the Wnt/β-catenin and PI3K/Akt pathways, which are known to promote survival and proliferation.[6][8]
-
Drug Efflux: Cells may increase the expression of multidrug resistance pumps, such as P-glycoprotein, which actively remove the inhibitor from the cell.[1]
Recommended Actions:
-
Monitor Nek2 Levels: Use Western blotting to compare Nek2 protein levels in sensitive versus resistant cells.
-
Profile for Bypass Pathways: Use phospho-RTK arrays or Western blotting to identify activated survival pathways in the resistant cells.
-
Combination Therapy: If a bypass pathway is identified, consider combining this compound with an inhibitor targeting that pathway. For example, combining Nek2 inhibition with CDK4/6 inhibitors has shown synergistic effects.[11][12]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound? A1: this compound is a potent small molecule inhibitor of Nek2 kinase with an IC50 of 15 nM.[2][13] Nek2 is a serine/threonine kinase that plays a critical role in cell cycle progression, particularly in mitosis.[6] Its key functions include regulating centrosome separation, spindle assembly, and the spindle assembly checkpoint.[7][14] By inhibiting Nek2, this compound is expected to cause centrosome cohesion failure, leading to mitotic arrest (primarily in the G2/M phase) and subsequent apoptosis or mitotic catastrophe in cancer cells.[4]
Q2: What are the expected on-target cellular phenotypes of this compound treatment? A2: Based on the known functions of Nek2, the following phenotypes are expected in sensitive cell lines:
-
Inhibition of Cell Proliferation: A dose-dependent decrease in cell viability.[2]
-
G2/M Cell Cycle Arrest: An accumulation of cells in the G2/M phase of the cell cycle.[4]
-
Increased Apoptosis: An increase in markers of programmed cell death, such as Annexin V staining.[4]
-
Centrosome Defects: Failure of centrosome separation, leading to monopolar spindles.[7]
Q3: How stable is this compound in solution? A3: For optimal results, it is recommended to prepare fresh dilutions of this compound from a DMSO stock for each experiment. Stock solutions in DMSO can typically be stored at -20°C or -80°C for several months. Avoid repeated freeze-thaw cycles.
Q4: Are there known off-target effects for Nek2 inhibitors? A4: While specific kinome profiling data for this compound is not widely published, studies on other Nek2 inhibitors, such as NBI-961, have shown high selectivity. At a concentration of 15 nM, NBI-961's only significant off-target was Fms Related Receptor Tyrosine Kinase 3 (FLT3).[10] It is a good practice in kinase inhibitor studies to consider potential off-target effects, especially when using higher concentrations or observing unexpected phenotypes.[9]
Quantitative Data Summary
| Compound | Target | IC50 (Biochemical) | IC50 (Cell Growth) | Cell Lines | Reference |
| This compound | Nek2 | 15 nM | 0.031 - 0.161 µM | AsPC-1, PL45, MIA PaCa-2 | [2] |
| NBI-961 | Nek2 | - | - | DLBCL cells | [4] |
| JH295 | Nek2 | - | - | PEL cells | [15] |
Key Experimental Protocols
Protocol 1: Cell Cycle Analysis by Flow Cytometry
-
Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase and do not exceed 80% confluency at the time of harvest.
-
Treatment: Treat cells with the desired concentrations of this compound or a vehicle control (e.g., DMSO) for the specified duration (e.g., 24 or 48 hours).
-
Harvesting: Detach adherent cells using trypsin, and collect all cells (including those in the supernatant) by centrifugation at 300 x g for 5 minutes.
-
Fixation: Wash the cell pellet with ice-cold PBS, and resuspend in 300 µL of PBS. While vortexing gently, add 700 µL of ice-cold 100% ethanol (B145695) dropwise for fixation. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in a staining solution containing Propidium Iodide (PI) (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.
-
Analysis: Incubate in the dark for 30 minutes at room temperature. Analyze the DNA content using a flow cytometer.
Protocol 2: Western Blotting for Nek2 Pathway Analysis
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins by size on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody against your target of interest (e.g., anti-Nek2, anti-phospho-Nek2, anti-β-catenin, anti-p-Akt, or β-actin as a loading control) overnight at 4°C.
-
Washing and Secondary Antibody: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Targeting NEK2 as a promising therapeutic approach for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. ashpublications.org [ashpublications.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Bifunctional inhibitor reveals NEK2 as a therapeutic target and regulator of oncogenic pathways in lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting the mitotic kinase NEK2 enhances CDK4/6 inhibitor efficacy by potentiating genome instability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Irreversible Nek2 kinase inhibitors with cellular activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of NEK2 Promotes Chemosensitivity and Reduces KSHV-positive Primary Effusion Lymphoma Burden - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Controlling for Solvent Effects of DMSO with Nek2-IN-4
Welcome to the technical support center for researchers utilizing the Nek2 inhibitor, Nek2-IN-4. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a specific focus on controlling for the solvent effects of Dimethyl Sulfoxide (B87167) (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is the recommended final concentration of DMSO for dissolving this compound in my experiments?
A1: It is crucial to keep the final concentration of DMSO in your cell culture or enzymatic assays as low as possible, ideally below 0.5%. While some cell lines may tolerate higher concentrations, DMSO can have dose-dependent effects on cell viability, proliferation, and signaling pathways.[1][2][3] It is best practice to perform a DMSO dose-response curve to determine the maximum non-toxic concentration for your specific cell line and assay.
Q2: Can DMSO itself affect the Nek2 signaling pathway or cell cycle progression?
A2: Yes, DMSO can have off-target effects on cellular signaling pathways. While specific effects on the Nek2 pathway are not extensively documented, DMSO has been shown to influence other kinase pathways, such as the MAPK/ERK pathway, and can induce cellular stress.[4][5] It can also cause a reversible cell cycle arrest at the G1 phase in some cell types.[6] Therefore, a vehicle control containing the same final concentration of DMSO as your this compound treatment is absolutely essential for every experiment to distinguish the effects of the inhibitor from those of the solvent.
Q3: How should I prepare and store my this compound stock solution in DMSO?
A3: this compound is soluble in DMSO, with a reported solubility of 10 mM.[7] It is recommended to prepare a concentrated stock solution (e.g., 10 mM) in high-purity, anhydrous DMSO. To avoid degradation from repeated freeze-thaw cycles, aliquot the stock solution into single-use volumes and store them at -20°C or -80°C. When preparing working dilutions, dilute the stock solution in your assay buffer or cell culture medium immediately before use.
Q4: My this compound/DMSO stock solution appears cloudy or has precipitates. What should I do?
A4: A cloudy appearance or the presence of precipitates indicates that the compound is not fully dissolved or has precipitated out of the solution. This can occur if the solubility limit has been exceeded or if the stock solution was stored improperly. Do not use a solution with precipitates in your experiments, as this will lead to inaccurate concentration calculations and unreliable results.[8] Gentle warming in a 37°C water bath may help to redissolve the compound.[8] If the issue persists, it is recommended to prepare a fresh stock solution.
Q5: What are the known IC50 values for this compound?
A5: this compound is a potent Nek2 inhibitor with an IC50 value of 15 nM in biochemical assays.[7][9][10][11] In cell-based assays, the IC50 for cell growth inhibition after 72 hours of treatment was found to be 0.064 µM for AsPC-1 cells, 0.031 µM for PL45 cells, and 0.161 µM for MIA PaCa-2 cells.[9]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High background or inconsistent results in kinase assay | DMSO concentration is too high, affecting enzyme activity. | Reduce the final DMSO concentration to <0.1%. Ensure the DMSO concentration is identical in all wells, including controls. |
| This compound has precipitated out of solution. | Visually inspect your diluted solutions for any precipitates. Prepare fresh dilutions if necessary. Consider gentle warming. | |
| Buffers or reagents are contaminated. | Prepare fresh buffers and filter-sterilize them. | |
| No effect of this compound in cell-based assays | Inhibitor is not cell-permeable. | Confirm the cell permeability of this compound for your cell line. |
| Cells are metabolizing the inhibitor. | Consider shorter incubation times or repeated dosing. | |
| Incorrect inhibitor concentration used. | Verify your dilution calculations and the concentration of your stock solution. | |
| Vehicle (DMSO) control shows unexpected effects | DMSO is affecting cell viability or signaling. | Perform a DMSO dose-response experiment to find the highest non-toxic concentration for your cells.[1][2] |
| The final DMSO concentration is not consistent across all wells. | Ensure meticulous pipetting and consistent final DMSO concentrations in all experimental and control wells. | |
| Variability between replicate experiments | Inconsistent preparation of this compound dilutions. | Prepare a master mix of your final this compound dilution to add to replicate wells to minimize pipetting errors. |
| Freeze-thaw cycles of the stock solution. | Use single-use aliquots of your stock solution to avoid degradation. | |
| Differences in cell passage number or confluency. | Use cells within a consistent passage number range and ensure similar cell confluency at the start of each experiment. |
Quantitative Data Summary
| Inhibitor | Target | Biochemical IC50 | Cell-based IC50 (72h) | Solubility in DMSO |
| This compound | NEK2 | 15 nM[7][9][10][11] | AsPC-1: 0.064 µMPL45: 0.031 µMMIA PaCa-2: 0.161 µM[9] | 10 mM[7] |
Experimental Protocols
DMSO Vehicle Control Dose-Response Assay (MTT Assay)
This protocol determines the maximum concentration of DMSO that does not significantly affect the viability of your cells.
Methodology:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
DMSO Dilution Preparation: Prepare a serial dilution of DMSO in your cell culture medium. Typical final concentrations to test range from 0.01% to 2.0% (v/v). Include a "no DMSO" control.
-
Treatment: Replace the old medium with the medium containing the different concentrations of DMSO.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Incubation: Add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate at 37°C for 2-4 hours, until purple formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Plot cell viability (%) against DMSO concentration to determine the highest concentration that does not cause significant cytotoxicity.
In Vitro Nek2 Kinase Assay
This protocol is for assessing the inhibitory activity of this compound on purified Nek2 enzyme.
Methodology:
-
Prepare Reagents:
-
Kinase Buffer: 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT.
-
Nek2 Enzyme: Dilute purified active Nek2 in Kinase Buffer to the desired concentration.
-
Substrate: Prepare the appropriate substrate (e.g., Myelin Basic Protein) in Kinase Buffer.
-
ATP: Prepare ATP solution in Kinase Buffer.
-
-
Inhibitor Preparation: Prepare a serial dilution of this compound in DMSO. Then, dilute this series in Kinase Buffer to achieve the final desired concentrations. Ensure the final DMSO concentration is constant across all reactions and below 0.1%. Include a DMSO-only vehicle control.
-
Assay Procedure (384-well plate format):
-
Add 1 µl of diluted inhibitor or DMSO vehicle to the appropriate wells.
-
Add 2 µl of diluted Nek2 enzyme to each well.
-
Add 2 µl of the substrate/ATP mix to initiate the reaction.
-
-
Incubation: Incubate at room temperature for 60 minutes.
-
Detection: Use a suitable kinase assay detection kit (e.g., ADP-Glo™) to measure kinase activity according to the manufacturer's instructions.
-
Analysis: Plot the percentage of kinase inhibition against the log of the this compound concentration to determine the IC50 value.
Western Blotting for Nek2 Pathway Inhibition in Cells
This protocol assesses the effect of this compound on the phosphorylation of Nek2 downstream targets.
Methodology:
-
Cell Treatment: Culture cells to 70-80% confluency. Treat cells with various concentrations of this compound or the DMSO vehicle control for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against phospho-Nek2 targets and total protein as a loading control. Then, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the effect of this compound on protein phosphorylation.
Visualizations
References
- 1. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 3. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 7. immunomart.com [immunomart.com]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
Technical Support Center: Ensuring Complete Washout of Nek2-IN-4
This technical support center provides researchers, scientists, and drug development professionals with guidance on ensuring the complete washout of Nek2-IN-4 in cellular experiments. The following information is presented in a question-and-answer format to directly address potential issues and provide clear protocols for experimental success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is complete washout important?
A1: this compound is a potent and reversible small molecule inhibitor of the serine/threonine kinase Nek2, with an IC50 of 15 nM.[1] Nek2 is a critical regulator of mitotic processes, including centrosome separation and spindle formation.[2][3] Ensuring the complete washout of this compound is crucial for "washout" experiments designed to study the reversal of its effects, to investigate the long-term consequences of transient Nek2 inhibition, or to perform downstream assays without the confounding presence of the inhibitor. Incomplete washout can lead to misinterpretation of experimental results, suggesting a sustained biological effect when it is merely residual inhibitor activity.
Q2: How do I perform a washout of this compound from my cell culture?
A2: A standard procedure for washing out a reversible small molecule inhibitor like this compound involves multiple washes with pre-warmed, sterile phosphate-buffered saline (PBS) followed by replacement with fresh, inhibitor-free culture medium. A detailed, step-by-step protocol is provided in the "Experimental Protocols" section below. The number of washes and the duration of the washout period may need to be optimized for your specific cell type and experimental conditions.
Q3: How can I be certain that the this compound has been completely removed?
A3: Validating the completeness of the washout is a critical step. This can be achieved through a combination of analytical and functional assays. The most direct method is to quantify the residual compound in the culture medium or cell lysate using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS). However, a more accessible and biologically relevant approach is to perform a functional validation by assessing the re-activation of the Nek2 signaling pathway. This typically involves observing the phosphorylation of downstream targets of Nek2 via Western blotting.
Q4: What are the downstream markers of Nek2 activity that I can monitor to confirm washout?
A4: Nek2 kinase activity leads to the phosphorylation of several downstream proteins. Monitoring the phosphorylation status of these substrates can serve as a reliable indicator of Nek2 activity. Key downstream targets include:
-
β-catenin: Nek2 phosphorylates β-catenin, leading to its stabilization.[4] A decrease in phosphorylated β-catenin levels would indicate Nek2 inhibition, and a subsequent increase after washout would confirm the restoration of Nek2 activity.
-
c-myc and cyclin D1: These are downstream targets in the Wnt/β-catenin signaling pathway, which can be activated by Nek2.[5] Changes in their expression levels can indirectly reflect Nek2 activity.
Q5: What if I still observe effects after the washout procedure?
A5: If you continue to observe biological effects consistent with Nek2 inhibition after performing the washout protocol, consider the following troubleshooting steps:
-
Increase the number of washes: Some cell types or experimental conditions may lead to higher non-specific binding of the compound. Increasing the number of PBS washes (e.g., from 3 to 5) can help remove more residual inhibitor.
-
Extend the washout duration: The time required for the complete reversal of the inhibitor's effects can vary. Extend the incubation period in inhibitor-free medium before performing your downstream assays.
-
Optimize the washing solution: While PBS is standard, for loosely adherent cells, ensure you are using pre-warmed (37°C) solutions to minimize cell detachment.
-
Perform a functional validation: It is essential to confirm that the observed effects are due to incomplete washout and not a long-lasting biological change induced by the initial treatment. Use Western blotting to check the phosphorylation status of Nek2 substrates.
-
Consider off-target effects: While this compound is reported to be a potent Nek2 inhibitor, like most small molecules, it may have off-target effects.[4] If washout validation confirms the absence of Nek2 inhibition but a phenotype persists, investigate potential off-target effects.
Data Presentation
| Parameter | Description | Reference |
| Inhibitor | This compound | |
| Target | NIMA-related kinase 2 (Nek2) | |
| IC50 | 15 nM | |
| Mechanism of Action | Reversible ATP-competitive inhibitor | [6] |
| Primary Application | Cancer research, particularly pancreatic cancer | |
| Recommended Washout Solution | Sterile, pre-warmed (37°C) Phosphate-Buffered Saline (PBS) | General Knowledge |
| Washout Validation Method | Western Blot for p-β-catenin, c-myc, cyclin D1 | [4][5] |
| Alternative Validation | LC-MS/MS for direct quantification of residual compound | General Knowledge |
Experimental Protocols
Protocol 1: Washout of this compound from Adherent Cell Culture
Materials:
-
Cells treated with this compound
-
Sterile, pre-warmed (37°C) Phosphate-Buffered Saline (PBS)
-
Fresh, pre-warmed (37°C) complete cell culture medium
-
Sterile pipettes and aspirator
Procedure:
-
Carefully aspirate the medium containing this compound from the cell culture vessel.
-
Gently add a sufficient volume of pre-warmed sterile PBS to wash the cell monolayer. For a 10 cm dish, use 10 mL of PBS.
-
Gently rock the vessel back and forth a few times to ensure the entire surface is washed.
-
Carefully aspirate the PBS.
-
Repeat steps 2-4 for a total of three to five washes.
-
After the final wash, add fresh, pre-warmed complete culture medium to the cells.
-
Return the cells to the incubator for a predetermined washout period (e.g., 1, 4, 8, or 24 hours) before proceeding with downstream experiments. The optimal washout time should be determined empirically.
Protocol 2: Functional Validation of this compound Washout by Western Blot
Objective: To confirm the re-activation of Nek2 signaling by assessing the phosphorylation of its downstream target, β-catenin.
Procedure:
-
Experimental Groups:
-
Untreated control cells
-
Cells treated with this compound (positive control for inhibition)
-
Cells treated with this compound followed by the washout protocol (Protocol 1) and incubated in fresh medium for various time points (e.g., 1, 4, 8, 24 hours).
-
-
Cell Lysis: After the respective treatments and washout periods, lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against phospho-β-catenin and total β-catenin. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities for phospho-β-catenin and total β-catenin. A successful washout will be indicated by a time-dependent increase in the ratio of phospho-β-catenin to total β-catenin in the washout samples, approaching the levels of the untreated control.
Mandatory Visualization
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting NEK2 as a promising therapeutic approach for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the mitotic kinase NEK2 enhances CDK4/6 inhibitor efficacy by potentiating genome instability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bifunctional inhibitor reveals NEK2 as a therapeutic target and regulator of oncogenic pathways in lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The centrosomal kinase NEK2 is a novel splicing factor kinase involved in cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nek2 Kinase Signaling in Malaria, Bone, Immune and Kidney Disorders to Metastatic Cancers and Drug Resistance: Progress on Nek2 Inhibitor Development - PMC [pmc.ncbi.nlm.nih.gov]
Long-term storage conditions for Nek2-IN-4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Nek2-IN-4.
Frequently Asked Questions (FAQs)
1. How should I store this compound upon receipt?
Upon receipt, the lyophilized powder of this compound should be stored at -20°C for long-term stability. The product is shipped at room temperature, and short-term storage at this temperature is acceptable.
2. How do I prepare a stock solution of this compound?
It is recommended to prepare a stock solution of this compound in a suitable solvent such as DMSO. A solubility of 10 mM in DMSO has been reported[1]. For example, to prepare a 10 mM stock solution, dissolve 5.69 mg of this compound (Molecular Weight: 568.61 g/mol ) in 1 mL of DMSO.
3. How should I store the this compound stock solution?
Stock solutions of this compound in DMSO should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term use.
4. Is this compound stable in aqueous solutions?
The stability of this compound in aqueous solutions for extended periods has not been extensively reported. It is best practice to prepare fresh dilutions in your aqueous experimental buffer from the frozen DMSO stock solution on the day of the experiment.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or no inhibition of Nek2 activity | Improper storage of this compound. | Ensure the compound and its stock solutions are stored at the recommended temperatures (-20°C or -80°C) and protected from light. Avoid multiple freeze-thaw cycles. |
| Incorrect concentration used. | Verify the calculations for your stock solution and final experimental concentrations. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. | |
| Inactive compound. | If possible, test the activity of this compound in a validated in vitro kinase assay. | |
| Low solubility in aqueous media | This compound has limited solubility in aqueous buffers. | Prepare the final dilution from a DMSO stock solution immediately before use. Ensure the final concentration of DMSO in the experiment is low (typically <0.5%) to avoid solvent-induced artifacts. |
| Off-target effects observed | High concentrations of this compound may lead to off-target effects. | Use the lowest effective concentration of this compound as determined by a dose-response curve. Include appropriate negative and positive controls in your experiments. |
| Cell toxicity unrelated to Nek2 inhibition | High concentrations of the solvent (e.g., DMSO) may be toxic to cells. | Ensure the final concentration of the solvent is not exceeding a level that is toxic to your specific cell line. Run a solvent-only control. |
Nek2 Signaling Pathway and Inhibition by this compound
Nek2 is a serine/threonine kinase that plays a crucial role in cell cycle regulation, particularly in mitosis.[2][3] Its activity is tightly regulated and peaks during the S and G2 phases.[4] Nek2 is primarily involved in centrosome separation and the assembly of the mitotic spindle.[3][5] It phosphorylates several key proteins, including C-Nap1 and Rootletin, to facilitate the dissolution of the linker that holds the two centrioles together.[5] Nek2 also interacts with and phosphorylates Hec1 (Highly Expressed in Cancer 1), a component of the kinetochore, which is essential for proper chromosome segregation.[6] Dysregulation of Nek2 activity can lead to chromosomal instability and is often observed in various cancers.[7] this compound is a potent inhibitor of Nek2 kinase activity.
Caption: Nek2 signaling in mitosis and its inhibition by this compound.
Quantitative Data Summary
| Parameter | Value | Reference |
| This compound IC₅₀ (Nek2) | 15 nM | [8] |
| This compound IC₅₀ (AsPC-1 cells, 72h) | 0.064 µM | [8] |
| This compound IC₅₀ (PL45 cells, 72h) | 0.031 µM | [8] |
| This compound IC₅₀ (MIA PaCa-2 cells, 72h) | 0.161 µM | [8] |
| This compound Solubility in DMSO | 10 mM | [1] |
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This protocol is a general guideline for assessing the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Cancer cell line of interest (e.g., AsPC-1, PL45, MIA PaCa-2)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 3,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in complete medium from your DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.
-
Incubate the plate for the desired period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Carefully remove the medium from the wells.
-
Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the results and determine the IC₅₀ value.
-
Caption: Workflow for a cell proliferation (MTT) assay.
References
- 1. immunomart.com [immunomart.com]
- 2. Sapphire Bioscience [sapphirebioscience.com]
- 3. Targeting NEK2 as a promising therapeutic approach for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation of an anti-NEK2 monoclonal antibody and its application in liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nek2 Kinase Signaling in Malaria, Bone, Immune and Kidney Disorders to Metastatic Cancers and Drug Resistance: Progress on Nek2 Inhibitor Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel small molecules disrupting Hec1/Nek2 interaction ablate tumor progression by triggering Nek2 degradation through a death-trap mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting the mitotic kinase NEK2 enhances CDK4/6 inhibitor efficacy by potentiating genome instability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Technical Support Center: Addressing Nek2-IN-4 Resistance in Cancer Cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nek2-IN-4, a potent inhibitor of the Nek2 kinase. The information provided is designed to help address specific issues that may be encountered during pre-clinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of the NIMA-related kinase 2 (Nek2). Its primary mechanism of action is the inhibition of the kinase activity of Nek2, which plays a crucial role in cell cycle progression, particularly in centrosome separation during the G2/M phase.[1][2][3][4] By inhibiting Nek2, this compound can lead to cell cycle arrest and apoptosis in cancer cells that are dependent on Nek2 for their proliferation and survival.[1][5]
Q2: In which cancer types has this compound shown activity?
This compound has demonstrated anti-proliferative activity in pancreatic cancer cell lines.[6] The broader class of Nek2 inhibitors has shown efficacy in a variety of other cancers, including multiple myeloma, breast cancer, non-small cell lung cancer, and diffuse large B-cell lymphoma, suggesting a potential therapeutic role for Nek2 inhibition in these malignancies as well.[1][7]
Q3: What is the reported potency of this compound?
The potency of this compound has been determined through in vitro assays. The reported IC50 values are presented in the table below.
| Assay Type | Target | IC50 Value |
| Kinase Assay | Nek2 | 15 nM |
| Cell Growth Assay (72h) | AsPC-1 cells | 0.064 µM |
| Cell Growth Assay (72h) | PL45 cells | 0.031 µM |
| Cell Growth Assay (72h) | MIA PaCa-2 cells | 0.161 µM |
| Data sourced from MedchemExpress product information for this compound.[6] |
Q4: What are the known mechanisms of resistance to Nek2 inhibitors?
Resistance to Nek2 inhibitors can be complex and multifactorial. Overexpression of Nek2 is itself associated with resistance to various chemotherapeutic agents.[8][9] Key mechanisms of resistance to Nek2 inhibition may involve:
-
Activation of Efflux Pumps: Increased expression of drug efflux pumps can reduce the intracellular concentration of the inhibitor.[9][10]
-
Activation of Pro-Survival Signaling Pathways: Upregulation of alternative survival pathways can compensate for Nek2 inhibition. The most commonly implicated pathways are the PI3K/AKT and the Wnt/β-catenin signaling pathways.[7]
-
Stabilization of Nek2 Protein: The deubiquitinase USP7 can bind to and stabilize Nek2, preventing its degradation and potentially overcoming the effects of inhibition.[11]
Troubleshooting Guide
Problem 1: I am observing higher than expected cell viability in my cancer cell line after treatment with this compound.
-
Possible Cause 1: Intrinsic Resistance. The cell line you are using may have intrinsic resistance to Nek2 inhibition. This could be due to low Nek2 expression or dependence on other signaling pathways for survival.
-
Troubleshooting Step: Confirm Nek2 expression levels in your cell line via Western blot or qPCR. Compare sensitive and resistant cell lines if possible.
-
-
Possible Cause 2: Activation of compensatory signaling pathways. As mentioned in the FAQs, cancer cells can activate pro-survival pathways like AKT and Wnt/β-catenin to bypass Nek2 inhibition.[7]
-
Troubleshooting Step: Perform a Western blot analysis to check for the phosphorylation status of key proteins in these pathways (e.g., p-AKT, active β-catenin).
-
-
Possible Cause 3: Increased drug efflux. Your cell line may be expressing high levels of ATP-binding cassette (ABC) transporters, which pump the drug out of the cell.[9][10]
-
Troubleshooting Step: Consider co-treatment with a known ABC transporter inhibitor to see if this restores sensitivity to this compound.
-
Problem 2: The IC50 value for this compound in my experiments is significantly different from the published data.
-
Possible Cause 1: Differences in experimental conditions. Cell density, passage number, and media composition can all influence drug sensitivity.
-
Troubleshooting Step: Standardize your experimental protocols. Ensure that cell seeding density and treatment duration are consistent across experiments.
-
-
Possible Cause 2: Cell line heterogeneity. Cancer cell lines can be heterogeneous, and different subclones may have varying sensitivities to this compound.
-
Troubleshooting Step: If possible, obtain a fresh, low-passage vial of the cell line from a reputable cell bank.
-
Problem 3: I am suspecting off-target effects with this compound treatment.
-
Possible Cause: Inhibition of other kinases. While this compound is reported to be a potent Nek2 inhibitor, high concentrations may lead to off-target effects.
-
Troubleshooting Step 1: Perform a dose-response curve and use the lowest effective concentration of this compound in your experiments.
-
Troubleshooting Step 2: Use a secondary, structurally different Nek2 inhibitor as a control to confirm that the observed phenotype is due to Nek2 inhibition.
-
Troubleshooting Step 3: Use genetic approaches like siRNA or shRNA to knock down Nek2 and see if it phenocopies the effects of this compound.
-
Experimental Protocols
1. Cell Viability Assay (MTT/CCK-8)
This protocol is for determining the IC50 of this compound in a 96-well plate format.
-
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound (dissolved in DMSO)
-
MTT or CCK-8 reagent
-
96-well plates
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be less than 0.1%.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO only).
-
Incubate the plate for 72 hours (or desired time point).
-
Add 10 µL of MTT (5 mg/mL) or CCK-8 reagent to each well and incubate for 2-4 hours at 37°C.
-
If using MTT, add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTT, 450 nm for CCK-8) using a plate reader.
-
Calculate the cell inhibition rate and determine the IC50 value using appropriate software.
-
2. Western Blot Analysis for Nek2 Pathway Activity
This protocol is to assess the activation of Nek2 and downstream signaling pathways.
-
Materials:
-
Treated and untreated cell lysates
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Nek2, anti-p-Nek2, anti-AKT, anti-p-AKT, anti-β-catenin, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Lyse cells and quantify protein concentration.
-
Denature 20-30 µg of protein per sample and load onto an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the image using an imaging system.
-
Visualizations
Caption: Nek2 signaling pathways associated with drug resistance.
Caption: Workflow for investigating this compound resistance.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Targeting NEK2 as a promising therapeutic approach for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NEK2 promotes cancer cell progression and 5-fluorouracil resistance via the Wnt/β-catenin signaling pathway in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Inhibition of NEK2 Promotes Chemosensitivity and Reduces KSHV-positive Primary Effusion Lymphoma Burden - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. NEK2 Induces Drug-resistance Mainly through Activation of Efflux Drug Pumps and Is Associated with Poor Prognosis in Myeloma and Other Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. ar.iiarjournals.org [ar.iiarjournals.org]
- 10. NEK2 induces drug resistance mainly through activation of efflux drug pumps and is associated with poor prognosis in myeloma and other cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nek2 Kinase Signaling in Malaria, Bone, Immune and Kidney Disorders to Metastatic Cancers and Drug Resistance: Progress on Nek2 Inhibitor Development [mdpi.com]
Technical Support Center: Optimizing In Vivo Delivery of Nek2-IN-4
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the in vivo delivery of Nek2-IN-4. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of NIMA-related kinase 2 (Nek2), a serine/threonine kinase that plays a crucial role in cell cycle progression, particularly in mitosis and centrosome separation.[1][2] Nek2 is overexpressed in various cancers and is associated with tumor progression and drug resistance.[2][3] this compound exerts its effect by inhibiting the kinase activity of Nek2, leading to cell cycle arrest and inhibition of cancer cell proliferation.[4] It has shown anti-proliferative activity in pancreatic cancer cell lines.[4]
Q2: What are the basic chemical properties of this compound?
A2: Here are the key chemical properties of this compound:
| Property | Value | Reference |
| Molecular Weight | 568.61 g/mol | [5][6] |
| Chemical Formula | C₂₈H₂₇F₃N₆O₂S | [5][6] |
| CAS Number | 2225902-88-3 | [5][6] |
| Solubility | Soluble in DMSO (e.g., 10 mM) | [7] |
| In Vitro IC₅₀ | 15 nM for Nek2 | [4] |
Q3: Has this compound been tested in vivo?
A3: As of the latest information available, there are no published studies detailing the specific in vivo administration and efficacy of this compound. However, the patent application WO2018081719A1, which covers this compound, suggests its intended use for in vivo applications.[8] Furthermore, other Nek2 inhibitors with similar properties have been successfully used in animal models, providing valuable guidance for designing in vivo studies with this compound.[3][6]
Q4: What are the potential off-target effects of this compound?
A4: Specific off-target effects for this compound have not been publicly disclosed. However, studies on other Nek2 inhibitors provide insights into potential off-target kinases. For instance, the Nek2 inhibitor NBI-961 showed some activity against Fms-Related Receptor Tyrosine Kinase 3 (FLT3) at higher concentrations.[9] Another inhibitor, JH295, was found to be highly specific for Nek2 and did not significantly affect other mitotic kinases like Cdk1, Aurora B, or Plk1.[6][10] It is recommended to perform a kinase panel screening to determine the specific off-target profile of this compound in your experimental system.
Troubleshooting In Vivo Delivery
This guide provides a systematic approach to overcoming common challenges in the in vivo delivery of this compound, focusing on its likely low aqueous solubility.
Q5: My this compound solution is precipitating when I prepare it for injection. What should I do?
A5: Precipitation is a common issue with hydrophobic small molecule inhibitors like this compound. Here’s a troubleshooting workflow to address this:
Troubleshooting workflow for this compound formulation.
Q6: What is a good starting point for a vehicle formulation for this compound in mice?
A6: Based on protocols for other poorly soluble Nek2 inhibitors, a good starting point for an intraperitoneal (i.p.) or intravenous (i.v.) injection in mice would be a vehicle containing DMSO and a solubilizing agent. For example, the Nek2 inhibitor JH295 was administered intraperitoneally in 100% DMSO.[6] However, for better tolerability, a co-solvent system is often preferred.
Recommended Starting Formulations:
| Vehicle Composition | Administration Route | Notes |
| 10% DMSO, 40% PEG300, 50% Saline | i.p. or i.v. | A common formulation for poorly soluble compounds. |
| 5% DMSO, 5% Solutol HS 15, 90% Saline | i.v. | Solutol HS 15 is a non-ionic solubilizer. |
| 10% DMSO, 90% Corn Oil | i.p. or oral gavage | Suitable for lipophilic compounds. |
| 0.5% - 2.5% Carboxymethylcellulose (CMC) in water with 0.1% - 0.5% Tween 80 | oral gavage | Forms a suspension for oral administration. |
Always prepare fresh formulations on the day of use and visually inspect for any precipitation before administration.
Q7: I am observing signs of toxicity in my animals after administration. What could be the cause and how can I mitigate it?
A7: Toxicity can arise from the compound itself or the vehicle.
Logical relationship for troubleshooting in vivo toxicity.
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Intraperitoneal (i.p.) Injection
Objective: To prepare a 10 mg/mL stock solution and a 1 mg/mL dosing solution of this compound for i.p. administration in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Polyethylene glycol 300 (PEG300), sterile
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles
Procedure:
-
Prepare 10 mg/mL Stock Solution:
-
Weigh 10 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of 100% DMSO to the tube.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming (37°C) may be applied if necessary. This is your 10 mg/mL stock solution .
-
-
Prepare 1 mg/mL Dosing Solution (Example for a 10 mg/kg dose in a 20g mouse):
-
For a 10 mg/kg dose in a 20g mouse, you will need to inject 200 µL of a 1 mg/mL solution.
-
To prepare 1 mL of the final dosing solution (enough for 5 mice), mix the following in a sterile tube:
-
100 µL of the 10 mg/mL stock solution in DMSO (10% final concentration)
-
400 µL of PEG300 (40% final concentration)
-
500 µL of sterile saline (50% final concentration)
-
-
Vortex the solution thoroughly until it is clear and homogenous.
-
Visually inspect the solution for any signs of precipitation before drawing it into the syringe.
-
Protocol 2: Pharmacokinetic (PK) Study of this compound in Mice
Objective: To determine the pharmacokinetic profile of this compound in mice after a single administration.
Experimental Workflow:
Experimental workflow for a pharmacokinetic study.
Brief Methodology:
-
Animal Model: Use a sufficient number of mice (e.g., 3-5 per time point) to obtain statistically significant data.
-
Dose Administration: Administer a single dose of this compound at a predetermined concentration and route.
-
Blood Sampling: Collect blood samples (e.g., via retro-orbital sinus or tail vein) at various time points post-administration.
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Use a validated Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method to quantify the concentration of this compound in the plasma samples.
-
Data Analysis: Plot the plasma concentration of this compound versus time and use pharmacokinetic software to calculate key parameters.
Nek2 Signaling Pathway
Understanding the Nek2 signaling pathway is crucial for interpreting the effects of this compound in your in vivo models.
Simplified Nek2 signaling pathway and the inhibitory action of this compound.
This pathway highlights key upstream regulators and downstream effectors of Nek2. At the onset of mitosis, Polo-like kinase 1 (Plk1) phosphorylates and inactivates the MST2/PP1 complex, allowing for the autophosphorylation and activation of Nek2.[11] Active Nek2 then phosphorylates several substrates to promote centrosome separation and regulate the spindle assembly checkpoint.[2] Nek2 also plays a role in oncogenic pathways by stabilizing β-catenin.[12] this compound directly inhibits the kinase activity of Nek2, thereby blocking these downstream events.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting NEK2 as a promising therapeutic approach for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Inhibition of NEK2 Promotes Chemosensitivity and Reduces KSHV-positive Primary Effusion Lymphoma Burden - PMC [pmc.ncbi.nlm.nih.gov]
- 7. immunomart.com [immunomart.com]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. cancer-research-network.com [cancer-research-network.com]
- 11. Nek2 Kinase Signaling in Malaria, Bone, Immune and Kidney Disorders to Metastatic Cancers and Drug Resistance: Progress on Nek2 Inhibitor Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Cell line-specific sensitivity to Nek2-IN-4
Welcome to the technical support center for Nek2-IN-4. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on cell line-specific sensitivity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Nek2 inhibitors like this compound?
A1: Nek2 (NIMA-related kinase 2) is a serine/threonine kinase that plays a crucial role in cell cycle progression, particularly in centrosome separation during the G2/M phase.[1][2] Overexpression of Nek2 is observed in various cancers and is associated with tumorigenesis and drug resistance.[3] Nek2 inhibitors, such as this compound, typically function by blocking the kinase activity of Nek2. This inhibition leads to a failure in centrosome separation, resulting in a G2/M cell cycle arrest and, subsequently, apoptosis in cancer cells that are dependent on Nek2 for their proliferation.[1][4] Some Nek2 inhibitors have also been shown to induce proteasomal degradation of the Nek2 protein.[1][5]
Q2: Which cancer cell lines are reported to be sensitive to Nek2 inhibition?
A2: Several cancer cell lines have shown sensitivity to Nek2 inhibition. Notably, Diffuse Large B-Cell Lymphoma (DLBCL) cell lines have demonstrated a dependency on Nek2 for their viability.[1] Additionally, certain gastric cancer cell lines have been found to be relatively more sensitive to Nek2 inhibitors.[6] Sensitivity to Nek2 inhibitors has also been observed in multiple myeloma, breast cancer, and osteosarcoma cell lines.[5][7][8]
Q3: What are the expected phenotypic effects of treating sensitive cells with this compound?
A3: Treatment of sensitive cancer cells with a Nek2 inhibitor like this compound is expected to induce several key phenotypic changes. The most prominent effect is an arrest in the G2/M phase of the cell cycle, which can be observed through flow cytometry analysis of DNA content.[1][4] This cell cycle arrest is often followed by the induction of apoptosis, or programmed cell death.[1][5] Other potential effects include the inhibition of cell proliferation, migration, and invasion.[5]
Q4: How does Nek2 inhibition affect downstream signaling pathways?
A4: Nek2 is involved in several signaling pathways that are critical for cancer cell proliferation and survival. It can activate the AKT signaling pathway, contributing to drug resistance.[1] Nek2 also interacts with and phosphorylates β-catenin, preventing its degradation and leading to its accumulation at the centrosomes.[3][9] Furthermore, Nek2 has been shown to regulate the Wnt/β-catenin pathway and the TGF-β/Smad2 signaling pathway in different cancer types.[5][10] Inhibition of Nek2 can therefore lead to the downregulation of these oncogenic signaling cascades.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No significant decrease in cell viability after this compound treatment. | The cell line used may be resistant to Nek2 inhibition. | Confirm the expression level of Nek2 in your cell line via Western Blot. High expression does not always correlate with sensitivity. Test a range of this compound concentrations and consider using a positive control cell line known to be sensitive (e.g., a DLBCL cell line). |
| The concentration of this compound used is too low. | Perform a dose-response experiment to determine the optimal inhibitory concentration (IC50) for your specific cell line. | |
| The incubation time is too short. | Extend the incubation time with this compound (e.g., 48, 72, or 96 hours) to allow for the induction of cell cycle arrest and apoptosis. | |
| Inconsistent results between experiments. | Variability in cell seeding density. | Ensure consistent cell seeding density across all wells and experiments, as this can significantly impact cell growth and drug response. |
| Degradation of the this compound compound. | Store the this compound compound under the recommended conditions (e.g., protected from light, at the correct temperature) and prepare fresh dilutions for each experiment. | |
| Difficulty in observing G2/M arrest. | Asynchronous cell population. | Synchronize the cells at the G1/S boundary using a method like a thymidine (B127349) block before treating with this compound to better observe a distinct G2/M arrest. |
| The time point for analysis is not optimal. | Perform a time-course experiment (e.g., 12, 24, 48 hours) to identify the peak of G2/M arrest after this compound treatment. |
Cell Line-Specific Sensitivity to Nek2 Inhibitors
The following table summarizes the sensitivity of various cancer cell lines to different Nek2 inhibitors as reported in the literature. This data can serve as a reference for selecting appropriate cell lines for your experiments with this compound.
| Cell Line | Cancer Type | Nek2 Inhibitor | IC50 / GI50 (µM) | Reference |
| SUDHL5 | Diffuse Large B-Cell Lymphoma | NBI-961 | Not specified, but shown to be sensitive | [1] |
| RIVA | Diffuse Large B-Cell Lymphoma | NBI-961 | Not specified, but shown to be sensitive | [1] |
| HeLa | Cervical Cancer | HCI-2184 | "Sensitive" defined as IC50 ≤ 1 µM | [4] |
| H929 | Multiple Myeloma | HCI-2184 | "Sensitive" defined as IC50 ≤ 1 µM | [4] |
| KMS28PE | Multiple Myeloma | HCI-2184 | Not specified, but shown to be sensitive | [4] |
| ARP1 | Multiple Myeloma | HCI-2184 | Not specified, but shown to be sensitive | [4] |
| MGC-803 | Gastric Cancer | MBM-5 | Not specified, but shown to be sensitive | [6] |
| BGC-823 | Gastric Cancer | MBM-5 | Not specified, but shown to be resistant | [6] |
| HOS | Osteosarcoma | MBM-55 | Not specified, but shown to be sensitive | [5] |
| U2OS | Osteosarcoma | MBM-55 | Not specified, but shown to be sensitive | [5] |
| BCBL1 | Primary Effusion Lymphoma | JH295 | Not specified, but shown to be sensitive | [9] |
| BC1 | Primary Effusion Lymphoma | JH295 | Not specified, but shown to be sensitive | [9] |
| JSC1 | Primary Effusion Lymphoma | JH295 | Not specified, but shown to be sensitive | [9] |
Experimental Protocols
Cell Viability Assay (MTS Assay)
This protocol is adapted from methodologies used to assess the effect of Nek2 inhibitors on cell viability.[1]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 20,000 cells per well in 100 µL of complete growth medium.
-
Compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 96 hours.
-
MTS Reagent Addition: Add 20 µL of 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) reagent to each well.
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Cell Cycle Analysis by Flow Cytometry
This protocol is based on standard procedures for analyzing cell cycle distribution following drug treatment.[1][4]
-
Cell Seeding and Treatment: Seed 250,000 cells/mL in a 6-well plate and treat with the desired concentrations of this compound or a vehicle control for the desired time points (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol (B145695) and incubate at 4°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and resuspend the pellet in 0.5 mL of propidium (B1200493) iodide (PI) staining solution (containing 25 µg/mL PI, 20 µg/mL RNase A, and 0.1% Triton X-100 in PBS).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the cell cycle distribution using a flow cytometer, exciting at 488 nm and measuring emission at ~617 nm.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G1, S, and G2/M phases.
Visualizations
Caption: Simplified Nek2 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for assessing cell line sensitivity to this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Nek2 Is a Novel Regulator of B Cell Development and Immunological Response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting NEK2 as a promising therapeutic approach for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Nek2 by Small Molecules Affects Proteasome Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. NEK2 promotes proliferation, migration and tumor growth of gastric cancer cells via regulating KDM5B/H3K4me3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. Targeting the mitotic kinase NEK2 enhances CDK4/6 inhibitor efficacy by potentiating genome instability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of NEK2 Promotes Chemosensitivity and Reduces KSHV-positive Primary Effusion Lymphoma Burden - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Mitigating batch-to-batch variability of Nek2-IN-4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating batch-to-batch variability of Nek2-IN-4 and ensuring reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and specific small molecule inhibitor of NIMA-related kinase 2 (Nek2).[1] Nek2 is a serine/threonine kinase that plays a crucial role in cell cycle progression, particularly in centrosome separation during mitosis.[2][3] By inhibiting the kinase activity of Nek2, this compound can induce cell cycle arrest and apoptosis in cancer cells where Nek2 is often overexpressed.[1]
Q2: I am observing inconsistent results between different batches of this compound. What could be the cause?
Batch-to-batch variability in small molecule inhibitors can arise from several factors, including:
-
Purity and Identity: Differences in the purity profile or the presence of isomers or related impurities can affect the compound's activity.
-
Solubility: Incomplete solubilization or precipitation of the compound can lead to a lower effective concentration.
-
Stability: Degradation of the compound due to improper storage or handling (e.g., exposure to light, temperature fluctuations, or inappropriate pH) can reduce its potency.
-
Water Content: The presence of residual water can affect the accurate weighing of the compound and, consequently, the final concentration of the stock solution.
Q3: How should I prepare and store this compound stock solutions to ensure consistency?
For optimal and reproducible results, adhere to the following guidelines for preparing and storing this compound solutions:
-
Solvent Selection: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[4] Prepare a high-concentration stock solution (e.g., 10 mM) in high-purity, anhydrous DMSO.
-
Solubilization: Ensure the compound is completely dissolved. Gentle warming and vortexing can aid in dissolution. Visually inspect the solution for any undissolved particles.
-
Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C in tightly sealed, light-protected vials.
-
Working Solutions: When preparing working solutions for cell-based assays, dilute the DMSO stock in your cell culture medium. It is crucial to ensure that the final DMSO concentration in the culture is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Perform serial dilutions to minimize precipitation.[5][6]
Q4: What are the known IC50 values for this compound?
The reported half-maximal inhibitory concentration (IC50) of this compound for Nek2 kinase is 15 nM in biochemical assays.[1] In cell-based assays, the IC50 for cell growth inhibition varies depending on the cell line, with reported values of 0.064 µM for AsPC-1, 0.031 µM for PL45, and 0.161 µM for MIA PaCa-2 cells after 72 hours of treatment.[1]
Troubleshooting Guides
Issue 1: Reduced or No Activity of a New Batch of this compound
If a new batch of this compound shows significantly lower activity compared to previous batches, follow these troubleshooting steps:
Troubleshooting Workflow
Caption: Troubleshooting workflow for reduced this compound activity.
Detailed Steps:
-
Verify Stock Solution Preparation:
-
Action: Prepare a fresh stock solution from the new batch of this compound powder.
-
Rationale: To rule out errors in previous stock solution preparation, such as incorrect weighing or incomplete dissolution.
-
-
Assess Solubility:
-
Action: Visually inspect the newly prepared stock solution for any precipitate. If available, measure the concentration of a diluted sample using UV-Vis spectroscopy.
-
Rationale: Undissolved compound will lead to a lower effective concentration and reduced activity.
-
-
Perform a Biochemical Kinase Assay:
-
Action: Test the new batch in a direct in vitro kinase assay using recombinant Nek2 enzyme, a suitable substrate, and ATP. Compare its IC50 value to that of a previous, validated batch.
-
Rationale: This will confirm the direct inhibitory activity of the compound on its target, independent of cellular factors.
-
-
Validate in a Cell-Based Assay:
-
Action: Perform a dose-response experiment in a sensitive cell line and measure a downstream marker of Nek2 activity, such as phosphorylation of a known substrate or a phenotypic outcome like cell cycle arrest.
-
Rationale: This confirms the compound's cell permeability and its ability to inhibit Nek2 in a cellular context.
-
-
Contact the Supplier:
-
Action: If the compound fails to show activity in the above assays, contact the supplier and provide them with your experimental data.
-
Rationale: The supplier may be able to provide a certificate of analysis for the specific batch or offer a replacement.
-
Issue 2: High Variability in Experimental Replicates
High variability between replicate wells or experiments can obscure the true effect of this compound.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent Pipetting | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions like DMSO stocks. Prepare a master mix for each treatment condition. | Reduced standard deviations between replicate wells. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate, or fill them with sterile PBS or media. Ensure proper sealing of the plate during incubation. | Minimized variability due to evaporation and temperature gradients. |
| Cell Seeding Density | Ensure a homogenous single-cell suspension before plating. Use an automated cell counter for accurate cell numbers. | Consistent cell numbers across all wells, leading to more reproducible results. |
| Compound Precipitation in Media | Prepare fresh dilutions of this compound for each experiment. Perform serial dilutions to avoid shocking the compound into a lower solubility environment. Visually inspect the media for any signs of precipitation after adding the inhibitor. | Consistent and accurate final concentration of the inhibitor in the assay. |
Quality Control of New Batches
To proactively mitigate batch-to-batch variability, it is recommended to perform the following quality control (QC) checks on each new lot of this compound.
QC Experimental Workflow
Caption: Quality control workflow for new batches of this compound.
QC Data Summary
| QC Parameter | Method | Acceptance Criteria |
| Identity | Mass Spectrometry (MS) | Measured molecular weight should match the theoretical molecular weight of this compound (568.61 g/mol ).[4] |
| Purity | High-Performance Liquid Chromatography (HPLC) | Purity should be ≥95%. |
| Solubility | Visual Inspection & UV-Vis Spectroscopy | Should be soluble in DMSO to at least 10 mM.[4] Should not precipitate when diluted to the final working concentration in aqueous buffer/media. |
| Potency | In vitro Nek2 Kinase Assay | IC50 value should be within an acceptable range of the reference value (e.g., 15 nM ± a defined fold-change). |
Experimental Protocols
Protocol 1: In Vitro Nek2 Kinase Assay
This protocol describes a general method to determine the IC50 of this compound in a biochemical assay.
-
Prepare Reagents:
-
Kinase Buffer: 20 mM HEPES pH 7.5, 5 mM MgCl2, 0.1 mM EDTA, 0.08 mg/mL BSA.
-
Recombinant human Nek2 enzyme.
-
Myelin basic protein (MBP) as a substrate.
-
[γ-³²P]ATP.
-
This compound serial dilutions in DMSO.
-
-
Assay Procedure:
-
In a 96-well plate, add 5 µL of serially diluted this compound or DMSO (vehicle control).
-
Add 10 µL of Nek2 enzyme diluted in kinase buffer.
-
Incubate at room temperature for 10 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding 10 µL of a master mix containing MBP and [γ-³²P]ATP in kinase buffer.
-
Incubate the reaction at 30°C for 30 minutes.
-
Stop the reaction by adding phosphoric acid.
-
Spot the reaction mixture onto phosphocellulose paper, wash to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Cell-Based Western Blot Assay for Nek2 Activity
This protocol assesses the ability of this compound to inhibit the phosphorylation of a downstream target of Nek2 in cells.
-
Cell Culture and Treatment:
-
Plate a suitable cancer cell line (e.g., HeLa or a breast cancer cell line with high Nek2 expression) and allow them to adhere overnight.
-
Treat the cells with a dose-range of this compound (e.g., 0.01 to 10 µM) or DMSO for a predetermined time (e.g., 6-24 hours).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against a phosphorylated Nek2 substrate (e.g., phospho-β-catenin) and total β-catenin overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis:
-
Quantify the band intensities for the phosphorylated and total substrate proteins.
-
Normalize the phospho-protein signal to the total protein signal for each treatment condition.
-
Observe the dose-dependent decrease in substrate phosphorylation with increasing concentrations of this compound.
-
Nek2 Signaling Pathway
Nek2 is a key regulator of mitotic events. Its activity is tightly controlled by upstream kinases and phosphatases, and it, in turn, phosphorylates a number of substrates to control centrosome separation and other mitotic processes.
Caption: Simplified Nek2 signaling pathway and the point of inhibition by this compound.
This pathway diagram illustrates that Nek2 is activated by upstream kinases such as PLK1 and CIP2A, while its activity is negatively regulated by the phosphatase PP1.[2][3] Activated Nek2 then phosphorylates key downstream substrates including β-catenin, Hec1, and the centrosomal linker proteins C-Nap1 and Rootletin, leading to centrosome separation, regulation of the spindle assembly checkpoint, and contributing to drug resistance in cancer cells.[2][3] this compound exerts its effect by directly inhibiting the kinase activity of Nek2.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Nek2 Kinase Signaling in Malaria, Bone, Immune and Kidney Disorders to Metastatic Cancers and Drug Resistance: Progress on Nek2 Inhibitor Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting NEK2 as a promising therapeutic approach for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. immunomart.com [immunomart.com]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
Validating Nek2 Inhibition: A Comparative Guide to Nek2-IN-4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Nek2-IN-4 with other commercially available Nek2 inhibitors. The information presented is curated from publicly available research and is intended to assist in the selection of the most appropriate compound for your research needs.
Introduction to Nek2
Nek2 (NIMA-related kinase 2) is a serine/threonine kinase that plays a crucial role in the regulation of the cell cycle, particularly in centrosome separation and spindle formation during mitosis.[1][2] Its overexpression is implicated in various cancers, making it a compelling target for therapeutic intervention.[3][4] Validating the efficacy and specificity of small molecule inhibitors of Nek2 is a critical step in preclinical drug development.
Comparative Analysis of Nek2 Inhibitors
This section provides a quantitative comparison of this compound with other known Nek2 inhibitors. The data presented here is compiled from various sources and should be used as a reference for experimental planning.
| Inhibitor | Type | IC50 (Nek2) | Cell-Based Assay (GI50/IC50) | Target Engagement Assay | Notes |
| This compound | ATP-competitive | 15 nM[5] | 31-161 nM (pancreatic cancer cell lines)[5] | Not specified | Potent Nek2 inhibitor. |
| NBI-961 | ATP-competitive | 32 nM[6] | 0.17 µM (MGC-803 cells)[7] | Not specified | Also inhibits FLT3 (IC50 = 37 nM). Induces proteasomal degradation of Nek2.[1][6] |
| CMP3a | ATP-competitive | 82.74 nM[8] | Correlated with Nek2 expression in glioma spheres.[8] | Cell-free kinase-binding assay.[8] | Attenuates glioblastoma growth.[8] |
| JH295 | Irreversible (covalent) | 770 nM[6] | Not specified | Alkylation of Cys22.[6] | Selective and irreversible.[2] |
| T-1101 tosylate | Protein-protein interaction inhibitor (Hec1-Nek2) | Not specified | 14.29-73.65 nM (breast cancer cell lines)[6] | Disrupts Hec1-Nek2 interaction.[6] | Orally bioavailable.[6] |
Experimental Protocols for Validating Nek2 Inhibition
Accurate validation of Nek2 inhibition requires a combination of biochemical and cell-based assays. Below are detailed protocols for key experiments.
Biochemical Assays
1. In Vitro Kinase Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.
-
Principle: The assay is performed in two steps. First, the Nek2 kinase reaction is performed. After the reaction, the remaining ATP is depleted. In the second step, the ADP generated is converted back to ATP, which is then used to generate a luminescent signal.
-
Protocol:
-
Prepare a reaction mixture containing recombinant Nek2 enzyme, a suitable substrate (e.g., myelin basic protein), and ATP in kinase buffer.
-
Add the test inhibitor (e.g., this compound) at various concentrations.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by plotting the luminescence signal against the inhibitor concentration.[9]
-
2. LanthaScreen™ Eu Kinase Binding Assay
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding of a fluorescently labeled tracer to the kinase.
-
Principle: A europium (Eu)-labeled anti-tag antibody binds to the kinase, and an Alexa Fluor™ 647-labeled tracer binds to the ATP-binding pocket of the kinase. When both are bound, FRET occurs. An inhibitor competes with the tracer for binding, leading to a decrease in the FRET signal.[10][11]
-
Protocol:
-
Prepare a solution of the Nek2 kinase and the Eu-labeled anti-tag antibody in assay buffer.
-
Add the test inhibitor at various concentrations.
-
Add the Alexa Fluor™ 647-labeled tracer.
-
Incubate at room temperature for 60 minutes.
-
Read the TR-FRET signal on a compatible plate reader (excitation at 340 nm, emission at 615 nm and 665 nm).
-
Calculate the emission ratio (665 nm / 615 nm) and plot against the inhibitor concentration to determine the IC50 value.[10][12]
-
Cell-Based Assays
1. Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This assay assesses the effect of the inhibitor on the proliferation of cancer cell lines that are dependent on Nek2 activity.
-
Principle: Measures the metabolic activity of viable cells. For the MTT assay, a tetrazolium salt is reduced to a colored formazan (B1609692) product by mitochondrial dehydrogenases. For CellTiter-Glo®, the amount of ATP present is quantified, which correlates with the number of viable cells.
-
Protocol:
-
Seed cancer cells (e.g., pancreatic cancer cell lines AsPC-1, PL45, or MIA PaCa-2 for this compound) in a 96-well plate and allow them to adhere overnight.[5]
-
Treat the cells with a serial dilution of the Nek2 inhibitor for a specified period (e.g., 72 hours).
-
Add the viability reagent (e.g., MTT or CellTiter-Glo®) and incubate according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the half-maximal growth inhibitory concentration (GI50) or IC50 from the dose-response curve.
-
2. Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm target engagement in a cellular environment.
-
Principle: Ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation. This thermal shift is detected by quantifying the amount of soluble protein remaining after heat treatment.[13][14]
-
Protocol:
-
Treat cultured cells with the test compound or vehicle control.
-
Harvest the cells and resuspend them in a suitable buffer.
-
Heat the cell suspension to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).
-
Lyse the cells and separate the soluble fraction from the precipitated proteins by centrifugation.
-
Analyze the amount of soluble Nek2 in the supernatant by Western blotting.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[15][16]
-
3. Western Blot Analysis of Downstream Targets
This assay assesses the functional consequences of Nek2 inhibition by measuring changes in the phosphorylation of its downstream substrates.
-
Principle: Nek2 phosphorylates several proteins involved in cell cycle progression. Inhibition of Nek2 should lead to a decrease in the phosphorylation of these substrates.
-
Protocol:
-
Treat cells with the Nek2 inhibitor for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies specific for phosphorylated Nek2 substrates (e.g., phospho-HEC1 (S165)) and total protein levels of these substrates as a loading control.
-
Incubate with a secondary antibody and detect the signal.
-
A decrease in the ratio of phosphorylated to total substrate indicates successful inhibition of Nek2 activity.[17]
-
Visualizing Nek2 Signaling and Experimental Workflows
To better understand the context of Nek2 inhibition and the experimental approaches for its validation, the following diagrams are provided.
Caption: Simplified Nek2 Signaling Pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Irreversible Nek2 kinase inhibitors with cellular activity [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Hec1/Nek2 (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Targeting NEK2 attenuates glioblastoma growth and radioresistance by destabilizing histone methyltransferase EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - US [thermofisher.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Targeting NEK2 as a promising therapeutic approach for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Nek2-IN-4 and Other Nek2 Inhibitors for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Nek2-IN-4 with other prominent Nek2 inhibitors. The following sections detail the biochemical potency, cellular activity, and selectivity of these compounds, supported by experimental data and detailed protocols.
NIMA-related kinase 2 (Nek2) is a serine/threonine kinase that plays a critical role in the regulation of mitosis, particularly in centrosome separation.[1] Its overexpression is implicated in various cancers, making it an attractive target for therapeutic intervention. A number of small molecule inhibitors have been developed to target Nek2, each with distinct biochemical and cellular profiles. This guide focuses on a comparative analysis of this compound against other well-documented Nek2 inhibitors.
Quantitative Comparison of Nek2 Inhibitors
The following tables summarize the in vitro and cellular activities of this compound and other selected Nek2 inhibitors.
Table 1: Biochemical Potency of Nek2 Inhibitors
| Inhibitor | Target | IC50 (nM) | Assay Method | Mechanism of Action |
| This compound | Nek2 | 15 | Not Specified | ATP-competitive |
| JH295 | Nek2 | 770 | Not Specified | Irreversible (Covalent, targets Cys22)[2][3] |
| MBM-55 | Nek2 | 1 | Not Specified | ATP-competitive |
| NBI-961 | Nek2 | 32 | Not Specified | ATP-competitive, induces proteasomal degradation[4][5] |
| INH154 | Hec1/Nek2 Interaction | - | Not Specified | Indirect, disrupts protein-protein interaction |
Table 2: Cellular Activity of Nek2 Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | IC50 / GI50 (µM) | Assay Type |
| This compound | AsPC-1 (Pancreatic) | 0.064 | Cell Growth |
| PL45 (Pancreatic) | 0.031 | Cell Growth | |
| MIA PaCa-2 (Pancreatic) | 0.161 | Cell Growth | |
| JH295 | RPMI7951 (Melanoma) | ~1.3 (WT Nek2) | IP Kinase Assay[3] |
| MBM-55 | MGC-803 (Gastric) | 0.53 | Cell Proliferation |
| HCT-116 (Colon) | 0.84 | Cell Proliferation | |
| Bel-7402 (Liver) | 7.13 | Cell Proliferation | |
| NBI-961 | SUDHL5 (DLBCL) | Nanomolar range | Growth Inhibition[6] |
| VAL (DLBCL) | Nanomolar range | Growth Inhibition[6] | |
| INH154 | SUDHL5 (DLBCL) | No impact on cell survival at 24h | Cell Viability[6] |
Table 3: Kinase Selectivity Profile of Selected Nek2 Inhibitors
| Inhibitor | Kinase | IC50 (nM) | Fold Selectivity vs. Nek2 |
| MBM-55 | Nek2 | 1 | - |
| RSK1 | 5.4 | 5.4 | |
| DYRK1a | 6.5 | 6.5 | |
| JH295 | Cdk1/CycB | >20,000 | >26 |
| Aurora B | Inactive | - | |
| Plk1 | Inactive | - | |
| NBI-961 | FLT3 | 37 | ~1.15 |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol is adapted from Promega's ADP-Glo™ Kinase Assay technical manual and is a common method for determining the IC50 of kinase inhibitors.[7][8]
Objective: To measure the in vitro potency of a test compound against Nek2 kinase.
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity.
Materials:
-
Recombinant Nek2 enzyme
-
Nek2 substrate (e.g., myelin basic protein)
-
ATP
-
Test compound (e.g., this compound)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
384-well white assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in the assay buffer.
-
Reaction Setup: In a 384-well plate, add the following to each well:
-
1 µL of test compound dilution (or DMSO for control)
-
2 µL of Nek2 enzyme in assay buffer
-
2 µL of a mixture of Nek2 substrate and ATP in assay buffer
-
-
Kinase Reaction: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP to ATP and contains luciferase/luciferin to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
This protocol provides a general framework for assessing the target engagement of a Nek2 inhibitor in a cellular context.[9][10][11]
Objective: To confirm that a test compound binds to and stabilizes Nek2 protein in intact cells.
Principle: CETSA is based on the principle that ligand binding increases the thermal stability of a target protein. When cells are heated, unbound proteins denature and aggregate, while ligand-bound proteins remain soluble.
Materials:
-
Cancer cell line of interest
-
Test compound (e.g., this compound)
-
Cell culture medium and reagents
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer with protease and phosphatase inhibitors
-
PCR tubes or plates
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Anti-Nek2 antibody
Procedure:
-
Cell Treatment: Culture cells to near confluency. Treat the cells with the test compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.
-
Heating: Harvest the cells and resuspend them in PBS. Aliquot the cell suspension into PCR tubes. Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Protein Analysis: Carefully collect the supernatant (soluble fraction). Analyze the amount of soluble Nek2 in each sample by Western blotting using an anti-Nek2 antibody.
-
Data Analysis: Quantify the band intensities from the Western blot. Plot the amount of soluble Nek2 as a function of temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Immunofluorescence Assay for Centrosome Separation
This protocol is used to visualize and quantify the effect of Nek2 inhibitors on centrosome separation.[12][13][14]
Objective: To assess the ability of a Nek2 inhibitor to block Nek2-mediated centrosome separation in cells.
Materials:
-
Adherent cancer cell line (e.g., U2OS)
-
Test compound (e.g., this compound)
-
Cell culture medium and reagents
-
Coverslips
-
Fixative (e.g., cold methanol)
-
Blocking solution (e.g., PBS with 5% BSA and 0.1% Triton X-100)
-
Primary antibodies: anti-γ-tubulin (to mark centrosomes)
-
Fluorescently labeled secondary antibodies
-
DAPI (for nuclear staining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on coverslips in a multi-well plate. Allow the cells to adhere and grow. Treat the cells with the test compound or vehicle (DMSO) for a desired period (e.g., 24 hours).
-
Fixation and Permeabilization: Wash the cells with PBS. Fix the cells with cold methanol (B129727) at -20°C for 10 minutes. Wash again with PBS.
-
Blocking and Staining:
-
Block non-specific antibody binding with blocking solution for 1 hour at room temperature.
-
Incubate with the primary antibody (anti-γ-tubulin) diluted in blocking solution overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody and DAPI diluted in blocking solution for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Mounting and Imaging: Mount the coverslips onto microscope slides using mounting medium. Acquire images using a fluorescence microscope.
-
Analysis: Count the number of cells with separated (>2 µm apart) versus non-separated (≤2 µm apart) centrosomes. Calculate the percentage of cells with separated centrosomes for each treatment condition. A decrease in the percentage of cells with separated centrosomes in the presence of the inhibitor indicates its efficacy.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the Nek2 signaling pathway and a typical experimental workflow for evaluating Nek2 inhibitors.
Caption: A simplified diagram of the Nek2 signaling pathway.
Caption: A typical workflow for the preclinical evaluation of Nek2 inhibitors.
References
- 1. Targeting NEK2 as a promising therapeutic approach for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Hec1/Nek2 (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Bifunctional inhibitor reveals NEK2 as a therapeutic target and regulator of oncogenic pathways in lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. promega.com [promega.com]
- 8. ulab360.com [ulab360.com]
- 9. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 10. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol to measure inter-centrosome distance in adherent cells using epifluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Immunofluorescence-based Determination of Centrosome Number in Tissue Samples [en.bio-protocol.org]
- 14. bicellscientific.com [bicellscientific.com]
A Comparative Guide to NEK2 Kinase Inhibitors: NBI-961 vs. Nek2-IN-4
In the landscape of cancer therapeutics, the serine/threonine kinase NEK2 has emerged as a promising target. Overexpressed in a variety of malignancies, NEK2 plays a crucial role in cell cycle progression, particularly in centrosome separation during mitosis.[1][2][3] Its dysregulation is linked to aneuploidy, tumorigenesis, and poor patient outcomes.[3][4] This guide provides a comparative analysis of two novel NEK2 inhibitors, NBI-961 and Nek2-IN-4, for researchers, scientists, and drug development professionals. Due to the limited publicly available data for this compound, a third inhibitor, INH154, is included to provide a broader context and highlight different mechanisms of NEK2 inhibition.
Biochemical and Cellular Performance: A Tabular Comparison
The following tables summarize the available quantitative data for NBI-961, this compound, and INH154, offering a side-by-side comparison of their potency and cellular activity.
| Compound | Target | IC50 (Biochemical Assay) | Mechanism of Action |
| NBI-961 | NEK2, FLT3 | 32 nM (NEK2), 37 nM (FLT3) | Bifunctional: Catalytic inhibition and proteasomal degradation of NEK2[1] |
| This compound | NEK2 | 15 nM[5][6] | Direct inhibition of NEK2 kinase activity (further details not publicly available) |
| INH154 | Hec1/Nek2 Interaction | Not a direct NEK2 kinase inhibitor | Indirectly inhibits NEK2 by disrupting the Hec1/Nek2 interaction, leading to NEK2 degradation[7][8][9] |
Table 1: Biochemical Profile and Mechanism of Action. This table outlines the direct targets, biochemical potency, and the distinct mechanisms by which each inhibitor affects NEK2.
| Compound | Cell Line | Cellular IC50/GI50 (Anti-proliferative Activity) | Observed Cellular Effects |
| NBI-961 | DLBCL cell lines (e.g., SUDHL5) | Nanomolar range (specific values vary by cell line)[1] | G2/M cell cycle arrest, apoptosis, sensitization to chemotherapy[1][10] |
| This compound | AsPC-1 (pancreatic) | 64 nM[5] | Inhibition of cell proliferation[5] |
| PL45 (pancreatic) | 31 nM[5] | ||
| MIA PaCa-2 (pancreatic) | 161 nM[5] | ||
| INH154 | HeLa (cervical) | 200 nM[7][11] | Mitotic catastrophe, apoptosis (in sensitive lines)[8] |
| MDA-MB-468 (breast) | 120 nM[7][11] | ||
| SUDHL5 (DLBCL) | No significant impact on cell survival at 24h[1][9] |
Table 2: Cellular Activity and Phenotypic Effects. This table presents the anti-proliferative potency of the inhibitors across various cancer cell lines and summarizes their observed effects on cellular processes.
In-Depth Look at the Inhibitors
NBI-961: A Dual-Action Approach
NBI-961 stands out due to its innovative bifunctional mechanism. It not only catalytically inhibits the kinase activity of NEK2 but also induces its degradation via the proteasome.[1] This dual action leads to a potent and sustained suppression of NEK2 function. In preclinical studies, NBI-961 has demonstrated significant anti-tumor effects in diffuse large B-cell lymphoma (DLBCL) models, causing G2/M phase cell cycle arrest and inducing apoptosis.[1][2] Furthermore, treatment with NBI-961 has been shown to sensitize cancer cells to conventional chemotherapy agents like doxorubicin (B1662922) and vincristine.[1]
This compound: A Potent, Direct Inhibitor
Information on this compound is primarily derived from patent literature, which identifies it as a highly potent, direct inhibitor of NEK2 with a biochemical IC50 of 15 nM.[5][6] It has shown anti-proliferative activity in the nanomolar range against pancreatic cancer cell lines.[5] However, detailed studies on its broader selectivity profile, its full mechanism of action (i.e., whether it affects NEK2 protein levels), and its in vivo efficacy are not yet publicly available. Its high potency in biochemical and cellular assays suggests it is a promising tool for further investigation into the therapeutic potential of direct NEK2 inhibition.
INH154: An Indirect Approach to NEK2 Inhibition
Unlike the other two compounds, INH154 does not directly inhibit the kinase activity of NEK2. Instead, it disrupts the crucial interaction between NEK2 and Hec1 (also known as NDC80), a key protein in kinetochore function.[7][8][9] This disruption prevents the NEK2-mediated phosphorylation of Hec1, which is essential for proper chromosome segregation, and subsequently leads to the proteasomal degradation of NEK2.[8] While effective in some cancer cell lines like HeLa and MDA-MB-468, studies in DLBCL cell lines showed that INH154 did not impact cell survival, in stark contrast to the effects of NBI-961.[1][9] This highlights that the biological outcome of NEK2 inhibition can be context-dependent and influenced by the specific mechanism of the inhibitor.
Visualizing the Mechanisms and Pathways
To better understand the biological context and the mechanisms of these inhibitors, the following diagrams are provided.
Caption: NEK2's role in the G2/M transition and its link to cancer.
References
- 1. Bifunctional inhibitor reveals NEK2 as a therapeutic target and regulator of oncogenic pathways in lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. ar.iiarjournals.org [ar.iiarjournals.org]
- 4. Nek2 and Plk4: prognostic markers, drivers of breast tumorigenesis and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. immunomart.com [immunomart.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Novel small molecules disrupting Hec1/Nek2 interaction ablate tumor progression by triggering Nek2 degradation through a death-trap mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Bifunctional Inhibitor Reveals NEK2 as a Therapeutic Target and Regulator of Oncogenic Pathways in Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
Specificity of Nek2-IN-4: A Comparative Analysis Against the Kinome
For Immediate Release
In the landscape of targeted cancer therapeutics, the specificity of kinase inhibitors is a critical determinant of both efficacy and safety. This guide provides a detailed analysis of the selectivity of Nek2-IN-4 (also known as CMP3a), a potent inhibitor of the NIMA-related kinase 2 (Nek2). The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective comparison of this compound with other kinase inhibitors and to provide a foundational understanding of its off-target profile.
Executive Summary
This compound is a selective inhibitor of Nek2 kinase with a reported IC50 of approximately 82.74 nM in cell-free assays.[1][2] Kinase profiling studies have demonstrated its high selectivity, with significant inhibition observed for only a small fraction of the kinome. This comparative guide summarizes the available quantitative data on the selectivity of this compound, details the experimental protocols for kinase specificity analysis, and provides visual representations of the Nek2 signaling pathway and the experimental workflow for inhibitor profiling.
Comparative Kinase Inhibition Profile of this compound (CMP3a)
The selectivity of this compound was assessed using a KINOMEscan™ panel of 97 kinases. At a concentration of 15 nM, this compound demonstrated significant inhibition of a very limited number of off-target kinases, highlighting its specificity for Nek2.[2][3]
| Target Kinase | % Inhibition at 15 nM | IC50 (nM) | Notes |
| Nek2 | High | ~82.74 | Primary Target |
| YSK4 | >65% | Not Reported | Off-target |
| FLT3-ITDD835V | >65% | Not Reported | Off-target (mutant) |
| FLT3-ITDF691L | >65% | Not Reported | Off-target (mutant) |
Data sourced from Nakano et al., "Targeting NEK2 attenuates glioblastoma growth and radioresistance by destabilizing histone methyltransferase EZH2" and related publications.[1][2][3]
For comparison, another potent Nek2 inhibitor, NBI-961, was also profiled against a 97-kinase panel and showed high selectivity for Nek2 with residual binding to FLT3.[4]
Experimental Protocols
The determination of a kinase inhibitor's specificity is a critical step in its preclinical development. A widely accepted method for this is a broad-panel kinase screen, such as the KINOMEscan™ platform.
KINOMEscan™ Assay Protocol
This assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of purified kinases. The amount of kinase captured on the solid support is quantified by qPCR.
-
Compound Preparation: The test inhibitor (this compound) is prepared at a specified concentration (e.g., 15 nM) in an appropriate solvent, typically DMSO.
-
Assay Plate Preparation: A multi-well plate is prepared with each well containing a specific purified kinase from the screening panel.
-
Competition Binding: The test inhibitor is added to the wells containing the kinases, along with an immobilized ligand that binds to the ATP-binding site of the kinases. The mixture is incubated to allow for binding to reach equilibrium.
-
Washing: The wells are washed to remove any unbound kinase.
-
Quantification: The amount of kinase bound to the immobilized ligand is quantified using a highly sensitive detection method, such as quantitative PCR (qPCR) that amplifies a DNA tag conjugated to the kinase.
-
Data Analysis: The amount of kinase detected in the presence of the test inhibitor is compared to a control (vehicle-treated) sample. The results are typically expressed as the percentage of kinase remaining bound, which is inversely proportional to the inhibitory activity of the compound.
Visualizing the Molecular Context
To fully appreciate the implications of Nek2 inhibition, it is essential to understand its role in cellular signaling and the workflow for characterizing its inhibitors.
References
- 1. Targeting NEK2 attenuates glioblastoma growth and radioresistance by destabilizing histone methyltransferase EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel Anti-Cancer Chemotherapeutic Agent Inhibits Glioblastoma Growth and Radiation Resistance | Lab Manager [labmanager.com]
- 4. Bifunctional inhibitor reveals NEK2 as a therapeutic target and regulator of oncogenic pathways in lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the On-Target Effects of Nek2-IN-4: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Nek2-IN-4 with other known Nek2 inhibitors, focusing on the experimental validation of its on-target effects. The data presented herein is intended to assist researchers in evaluating the potency, selectivity, and cellular activity of this compound for basic research and drug development applications.
Introduction to Nek2 as a Therapeutic Target
Never in Mitosis A (NIMA)-related kinase 2 (Nek2) is a serine/threonine kinase that plays a crucial role in regulating centrosome separation and spindle formation during mitosis.[1] Its overexpression is implicated in various human cancers, making it an attractive target for therapeutic intervention.[2] Nek2 is involved in key oncogenic pathways, including the Wnt/β-catenin and AKT signaling pathways.[3] Inhibition of Nek2 has been shown to suppress tumor cell growth and promote apoptosis, highlighting the potential of selective Nek2 inhibitors in cancer therapy.
On-Target Effects of this compound: A Data-Driven Comparison
This compound has emerged as a potent inhibitor of Nek2. This section provides a comparative analysis of this compound against other known Nek2 inhibitors, with a focus on biochemical potency and cellular activity.
Biochemical Potency and Selectivity
The on-target potency of a kinase inhibitor is a critical parameter for its utility as a research tool and potential therapeutic. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency.
| Inhibitor | Nek2 IC50 (nM) | Selectivity Profile (Selected Kinases) | Reference |
| This compound | 15 | Data not publicly available | [4] |
| JH295 | 770 (irreversible) | Inactive against Cdk1, Aurora B, Plk1 | [5][6] |
| Aminopyridine (R)-21 | 22 | PLK1 IC50 = 5.8 µM | [1] |
| MBM-55 | 1 | Screened against 12 other kinases | [1] |
| GSK compound 24 | 25 | PLK1 IC50 = 2 nM | [1] |
| CRUK ICR compound 31 | 230 | Nek1 IC50 = 170 nM | [1] |
Table 1: Comparison of Biochemical Potency of Nek2 Inhibitors. This table summarizes the reported IC50 values of this compound and other selected Nek2 inhibitors. A lower IC50 value indicates higher potency. The selectivity profile provides a preliminary assessment of off-target effects.
Cellular Activity
Demonstrating that a compound engages and inhibits its target within a cellular context is crucial for validating its on-target effects. This is often assessed by measuring the inhibitor's effect on cell proliferation and its ability to modulate downstream signaling pathways.
This compound has demonstrated potent anti-proliferative activity in various pancreatic cancer cell lines.
| Cell Line | This compound Anti-proliferative IC50 (µM) |
| AsPC-1 | 0.064 |
| PL45 | 0.031 |
| MIA PaCa-2 | 0.161 |
Table 2: Anti-proliferative Activity of this compound in Pancreatic Cancer Cell Lines. This table shows the half-maximal inhibitory concentration (IC50) of this compound on the growth of different pancreatic cancer cell lines after 72 hours of treatment.
Experimental Methodologies for On-Target Validation
To rigorously confirm the on-target effects of this compound, a series of biochemical and cell-based assays are recommended. The following are detailed protocols for key experiments.
Biochemical Kinase Assay (ADP-Glo™ Assay)
This assay quantitatively measures the activity of a kinase by detecting the amount of ADP produced during the phosphorylation reaction.
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing Nek2 enzyme, a suitable substrate (e.g., a generic kinase substrate like myelin basic protein or a specific Nek2 peptide substrate), and ATP in a kinase buffer.
-
Inhibitor Addition: Add serial dilutions of this compound or other test compounds to the reaction mixture. Include a no-inhibitor control (DMSO vehicle).
-
Incubation: Incubate the reaction at 30°C for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
ADP Detection: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit (Promega) according to the manufacturer's instructions. This involves converting the generated ADP to ATP and then measuring the ATP level using a luciferase-based reaction.
-
Data Analysis: Plot the percentage of kinase inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA™)
CETSA™ is a powerful method to verify target engagement in intact cells. It is based on the principle that ligand binding stabilizes a protein against thermal denaturation.
Protocol:
-
Cell Treatment: Treat cultured cells with this compound at various concentrations or a vehicle control for a defined period.
-
Thermal Challenge: Heat the cell suspensions at a range of temperatures for a short duration (e.g., 3 minutes).
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Protein Detection: Analyze the amount of soluble Nek2 in each sample by Western blotting using a specific anti-Nek2 antibody.
-
Data Analysis: Plot the amount of soluble Nek2 as a function of temperature for both treated and untreated cells. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Western Blot Analysis of Downstream Substrate Phosphorylation
This assay confirms the on-target cellular activity of an inhibitor by measuring its effect on the phosphorylation of a known downstream substrate of the target kinase. For Nek2, a known substrate is β-catenin.[7]
Protocol:
-
Cell Treatment: Treat cultured cells with this compound at various concentrations and for different durations.
-
Cell Lysis: Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation status of proteins.
-
Protein Quantification: Determine the total protein concentration in each lysate.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunodetection: Probe the membrane with a primary antibody specific for the phosphorylated form of a Nek2 substrate (e.g., phospho-β-catenin). Subsequently, probe with a secondary antibody conjugated to horseradish peroxidase (HRP) and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Normalization: To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total form of the substrate or a housekeeping protein (e.g., GAPDH or β-actin).
-
Data Analysis: Quantify the band intensities and determine the change in the ratio of phosphorylated substrate to total substrate upon inhibitor treatment.
Visualizing Key Processes and Pathways
To facilitate a deeper understanding of the concepts discussed, the following diagrams illustrate the Nek2 signaling pathway, the experimental workflow for on-target validation, and the logical framework of this comparative guide.
Caption: Nek2 Signaling Pathway.
Caption: Experimental Workflow for On-Target Validation.
Caption: Logic of the Comparative Guide.
References
- 1. researchgate.net [researchgate.net]
- 2. par.nsf.gov [par.nsf.gov]
- 3. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting the mitotic kinase NEK2 enhances CDK4/6 inhibitor efficacy by potentiating genome instability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nek2 Kinase Signaling in Malaria, Bone, Immune and Kidney Disorders to Metastatic Cancers and Drug Resistance: Progress on Nek2 Inhibitor Development [mdpi.com]
- 6. In depth analysis of kinase cross screening data to identify chemical starting points for inhibition of the Nek family of kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nek2 phosphorylates and stabilizes β-catenin at mitotic centrosomes downstream of Plk1 - PMC [pmc.ncbi.nlm.nih.gov]
Validating Nek2-IN-4 Specificity: A Comparative Guide to Rescue Experiments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Nek2-IN-4 and alternative inhibitors, focusing on the experimental validation of its specificity through rescue experiments. The following sections detail the methodologies for key experiments, present comparative data on inhibitor performance, and illustrate the underlying signaling pathways and experimental workflows.
Comparative Analysis of Nek2 Inhibitors
The specificity of a kinase inhibitor is paramount for its utility as a research tool and its potential as a therapeutic agent. While this compound is a potent Nek2 inhibitor, its performance and specificity should be rigorously compared with other available compounds. The following table summarizes key data for this compound and its alternatives.
| Inhibitor | Target(s) | Mechanism of Action | IC50 (Nek2) | Cellular Potency (Example) | Key Characteristics | Reference(s) |
| This compound | Nek2 | ATP-competitive inhibitor | 15 nM | 31-161 nM (Pancreatic cancer cell lines) | Potent Nek2 inhibitor with anti-proliferative activity. | [1] |
| NBI-961 | Nek2, FLT3 | Induces proteasomal degradation of Nek2 | 32 nM | Induces G2/M arrest and apoptosis in DLBCL cells | Bifunctional inhibitor with activity against FLT3. | [1][2][3][4] |
| INH154 | Hec1/Nek2 Interaction | Indirectly inhibits Nek2 by disrupting its interaction with Hec1 | Not Applicable | IC50 of 120-200 nM in HeLa and MB468 cells | Does not directly inhibit Nek2 kinase activity but leads to its degradation. | [4][5][6][7][8] |
| JH295 | Nek2 | Irreversible, covalent inhibitor targeting Cys22 | 770 nM | Induces apoptosis in Primary Effusion Lymphoma (PEL) cells | Highly specific with no off-target effects on other mitotic kinases like Plk1, Cdk1, and Aurora B. | [9][10][11][12] |
| MBM-55 | Nek2 | Not specified | 1 nM | 0.53-7.13 µM in various cancer cell lines | Demonstrates good antitumor activity in vivo. | [13][14] |
Experimental Protocols for Specificity Validation
To experimentally validate the on-target specificity of this compound, a rescue experiment is crucial. This involves demonstrating that the phenotypic effects of the inhibitor can be reversed by expressing a form of the target protein (Nek2) that is resistant to the inhibitor, while the endogenous protein is silenced.
siRNA-mediated Knockdown and Rescue with Inhibitor-Resistant Nek2
This protocol outlines the steps to first deplete endogenous Nek2, introduce an inhibitor-resistant version, and then treat with this compound to observe if the cellular phenotype is rescued.
Materials:
-
Human cancer cell line with detectable Nek2 expression (e.g., HeLa, U2OS, or a relevant cancer cell line)
-
siRNA targeting the 3' UTR of human Nek2 mRNA
-
Non-targeting control siRNA
-
Expression vector encoding wild-type human Nek2
-
Expression vector encoding a rationally designed inhibitor-resistant Nek2 mutant (e.g., a gatekeeper mutant)
-
Lipofectamine RNAiMAX and Lipofectamine 3000 (or other suitable transfection reagents)
-
This compound
-
Primary antibodies: anti-Nek2, anti-phospho-Histone H3 (Ser10), anti-alpha-tubulin, and anti-GAPDH (as a loading control)
-
Secondary antibodies (HRP-conjugated)
-
Cell lysis buffer
-
Reagents for SDS-PAGE and Western blotting
-
Cell viability assay kit (e.g., MTT or CellTiter-Glo)
Procedure:
-
siRNA Transfection:
-
Seed cells to be 30-50% confluent at the time of transfection.
-
Transfect cells with Nek2-targeting siRNA or non-targeting control siRNA using Lipofectamine RNAiMAX according to the manufacturer's protocol.
-
Incubate for 24 hours.
-
-
Plasmid Transfection (Rescue):
-
Following the 24-hour siRNA incubation, transfect the cells with either the wild-type Nek2 expression vector or the inhibitor-resistant Nek2 mutant vector using Lipofectamine 3000.
-
Incubate for another 24 hours to allow for protein expression.
-
-
Inhibitor Treatment:
-
Treat the transfected cells with this compound at a concentration known to induce a specific phenotype (e.g., 2-5 times the IC50 for cell viability). Include a DMSO-treated control group.
-
Incubate for a further 24-48 hours, depending on the assay.
-
-
Analysis:
-
Western Blotting: Harvest cell lysates and perform Western blotting to confirm:
-
Efficient knockdown of endogenous Nek2 by the siRNA.
-
Expression of the ectopic (wild-type or mutant) Nek2.
-
Effect of the inhibitor on downstream Nek2 signaling (e.g., phosphorylation of a known substrate, if a good antibody is available).
-
Markers of the expected phenotype (e.g., cell cycle arrest markers like phospho-Histone H3).
-
-
Cell Viability Assay: Measure cell viability to determine if the inhibitor-resistant Nek2 mutant can rescue the anti-proliferative effects of this compound.
-
Phenotypic Analysis (e.g., Microscopy): If Nek2 inhibition induces a morphological change (e.g., defects in centrosome separation), use immunofluorescence to assess if this phenotype is rescued.
-
Western Blotting Protocol
-
Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizing Key Processes
To better understand the context of Nek2 inhibition and the experimental logic, the following diagrams illustrate the Nek2 signaling pathway, the rescue experiment workflow, and the logic for validating inhibitor specificity.
Caption: Simplified Nek2 signaling pathway showing key upstream regulators and downstream cellular processes.
Caption: Workflow for a rescue experiment to validate the on-target effects of this compound.
Caption: Logical framework for interpreting the results of a rescue experiment to validate inhibitor specificity.
References
- 1. Hec1/Nek2 (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Bifunctional Inhibitor Reveals NEK2 as a Therapeutic Target and Regulator of Oncogenic Pathways in Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Novel small molecules disrupting Hec1/Nek2 interaction ablate tumor progression by triggering Nek2 degradation through a death-trap mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Irreversible Nek2 kinase inhibitors with cellular activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Irreversible Nek2 kinase inhibitors with cellular activity. | Semantic Scholar [semanticscholar.org]
- 11. benchchem.com [benchchem.com]
- 12. Inhibition of NEK2 Promotes Chemosensitivity and Reduces KSHV-positive Primary Effusion Lymphoma Burden - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
Comparative Efficacy of Nek2-IN-4 Across Cancer Types: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the Nek2 inhibitor, Nek2-IN-4, with other known Nek2 inhibitors. This document summarizes key experimental data, details underlying methodologies, and visualizes relevant biological pathways to support informed decisions in cancer research and drug development.
The NIMA-related kinase 2 (Nek2) is a serine/threonine kinase that plays a crucial role in cell cycle regulation, particularly in centrosome separation and spindle formation.[1] Its overexpression has been implicated in the tumorigenesis and progression of various cancers, making it an attractive target for therapeutic intervention.[1][2] This guide focuses on the efficacy of a specific Nek2 inhibitor, this compound, and compares its performance with other inhibitors such as NBI-961, INH154, and JH295 in different cancer contexts.
Quantitative Efficacy of Nek2 Inhibitors
The following tables summarize the in vitro efficacy of this compound and other selected Nek2 inhibitors against various cancer cell lines. The data is presented as IC50 or GI50 values, which represent the concentration of the inhibitor required to cause 50% inhibition of the target (e.g., kinase activity) or 50% inhibition of cell growth, respectively.
Table 1: Efficacy of this compound in Pancreatic Cancer
| Cell Line | Cancer Type | IC50 (µM) |
| AsPC-1 | Pancreatic | 0.064 |
| PL45 | Pancreatic | 0.031 |
| MIA PaCa-2 | Pancreatic | 0.161 |
Data from MedchemExpress. The IC50 value of this compound against Nek2 kinase is 15 nM.
Table 2: Comparative Efficacy of Other Nek2 Inhibitors
| Inhibitor | Cell Line | Cancer Type | IC50/GI50 (µM) |
| NBI-961 | SUDHL5 | Diffuse Large B-cell Lymphoma | GI50 in nM range |
| RIVA | Diffuse Large B-cell Lymphoma | GI50 in nM range | |
| VAL | Diffuse Large B-cell Lymphoma | GI50 in nM range | |
| INH154 | HeLa | Cervical Cancer | 0.20 |
| MDA-MB-468 | Breast Cancer | 0.12 | |
| JH295 | Primary Effusion Lymphoma Cells | Primary Effusion Lymphoma | IC50 values determined at 24, 48, and 72 hours |
Data for NBI-961 from McCrury et al. (2024).[3] Data for INH154 from Hu et al. (2015).[4] Data for JH295 from White et al. (2024).[5]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays used to determine the efficacy of the discussed Nek2 inhibitors.
Nek2 Kinase Inhibition Assay
This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of Nek2.
Materials:
-
Recombinant human Nek2 kinase
-
Biotinylated peptide substrate (e.g., Biotin-CREB (Ser133) peptide)
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM DTT)
-
ATP
-
Phospho-serine/threonine antibody
-
Detection reagent (e.g., HRP-conjugated secondary antibody and chemiluminescent substrate)
-
Microplate reader
Procedure:
-
Prepare a solution of the Nek2 inhibitor (e.g., this compound) at various concentrations.
-
In a microplate, add the recombinant Nek2 kinase, the biotinylated peptide substrate, and the kinase buffer.
-
Add the Nek2 inhibitor solution to the wells. Include a control group with no inhibitor.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding EDTA.
-
Wash the plate and add a phospho-serine/threonine antibody to detect the phosphorylated substrate.
-
Incubate and wash the plate again.
-
Add a detection reagent and measure the signal using a microplate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
Cell Proliferation/Viability Assay (MTS/CellTiter-Glo)
This assay measures the number of viable cells in a culture after exposure to a test compound.
Materials:
-
Cancer cell lines (e.g., AsPC-1, PL45, MIA PaCa-2, SUDHL5, HeLa, MDA-MB-468)
-
Complete cell culture medium
-
Nek2 inhibitor (this compound, NBI-961, INH154)
-
96-well plates
-
MTS reagent or CellTiter-Glo Luminescent Cell Viability Assay reagent
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 20,000 cells/well for suspension cells) and allow them to adhere overnight for adherent cells.[3]
-
Prepare serial dilutions of the Nek2 inhibitor in complete culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for a specified period (e.g., 72 or 96 hours).[3]
-
Add the MTS or CellTiter-Glo reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development or luminescence signal generation.
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 or IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay is used to detect and quantify apoptosis (programmed cell death) induced by a compound.
Materials:
-
Cancer cell lines (e.g., Primary Effusion Lymphoma cells)
-
Complete cell culture medium
-
Nek2 inhibitor (e.g., JH295)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Seed the cells and treat them with the Nek2 inhibitor at various concentrations for a specific duration.
-
Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells with cold PBS.
-
Resuspend the cells in the binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour.
-
Quantify the percentage of cells in different populations: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive).
Visualizing the Mechanism and Workflow
To better understand the context of Nek2 inhibition, the following diagrams illustrate the Nek2 signaling pathway and a general experimental workflow for evaluating Nek2 inhibitors.
Conclusion
This compound demonstrates potent inhibitory activity against Nek2 kinase and anti-proliferative effects in pancreatic cancer cell lines. While direct comparative data for this compound in other cancer types is currently limited, the information available for other Nek2 inhibitors like NBI-961, INH154, and JH295 highlights the therapeutic potential of targeting Nek2 in a broader range of malignancies, including hematological cancers and solid tumors. The provided experimental protocols and workflow diagrams offer a foundational framework for researchers to design and execute further studies to elucidate the full therapeutic potential of this compound and other novel Nek2 inhibitors. Future research should focus on expanding the evaluation of this compound across a wider panel of cancer cell lines and in in vivo models to establish a more comprehensive efficacy profile.
References
- 1. Targeting NEK2 as a promising therapeutic approach for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Bifunctional inhibitor reveals NEK2 as a therapeutic target and regulator of oncogenic pathways in lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel small molecules disrupting Hec1/Nek2 interaction ablate tumor progression by triggering Nek2 degradation through a death-trap mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of NEK2 Promotes Chemosensitivity and Reduces KSHV-positive Primary Effusion Lymphoma Burden - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Nek2 Inhibition: A Comparative Guide to Pharmacological and Genetic Approaches
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of targeting the NIMA-related kinase 2 (Nek2) through pharmacological inhibition versus genetic knockdown. Due to the limited publicly available data on the specific inhibitor Nek2-IN-4, this guide utilizes data from other well-characterized Nek2 inhibitors, T-1101 tosylate and NBI-961, as representative examples of pharmacological intervention. These are cross-validated with results from genetic approaches such as siRNA/shRNA-mediated knockdown.
Nek2 is a serine/threonine kinase that plays a crucial role in cell cycle regulation, particularly in centrosome separation and mitotic progression. Its overexpression is frequently observed in various human cancers, making it an attractive target for anticancer therapies. This guide summarizes the phenotypic outcomes of both pharmacological and genetic inhibition of Nek2, presenting a clear comparison of their effects on cancer cells.
Data Presentation: Pharmacological vs. Genetic Inhibition of Nek2
The following tables summarize the quantitative and qualitative outcomes of inhibiting Nek2 function through small molecule inhibitors and genetic knockdown.
Table 1: Comparison of Cellular Phenotypes
| Feature | Pharmacological Inhibition (T-1101 tosylate, NBI-961) | Genetic Inhibition (siRNA/shRNA) |
| Cell Cycle | G2/M arrest[1][2][3] | G0/G1 or G2/M arrest |
| Apoptosis | Induction of apoptosis[2][4] | Induction of apoptosis[5][6][7] |
| Cell Proliferation | Inhibition of cell growth[8][9] | Inhibition of cell proliferation |
| Signaling Pathways | Inhibition of Hec1/Nek2 interaction, Nek2 degradation[4][8] | Downregulation of Wnt/β-catenin, MAPK/ERK, and AKT signaling pathways |
| Other Effects | Chromosomal misalignment[8][9] | Inhibition of cell migration and invasion |
Table 2: Potency of Representative Nek2 Inhibitors
| Inhibitor | Target | IC50 | Cell Line Examples |
| This compound | Nek2 | 15 nM | AsPC-1, PL45, MIA PaCa-2 (Pancreatic Cancer) |
| T-1101 tosylate | Hec1/Nek2 Interaction | 14.8-21.5 nM | Huh-7 (Liver Cancer) |
| NBI-961 | Nek2 | Not specified | Diffuse Large B-cell Lymphoma (DLBCL) cells[1][2] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by Nek2 and a typical experimental workflow for validating a Nek2 inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Bifunctional Inhibitor Reveals NEK2 as a Therapeutic Target and Regulator of Oncogenic Pathways in Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Facebook [cancer.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of T-1101 tosylate as a first-in-class clinical candidate for Hec1/Nek2 inhibition in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Verifying Nek2-IN-4 Binding: A Comparative Guide to Biochemical Assays
For researchers, scientists, and drug development professionals, confirming the direct binding of a small molecule inhibitor to its target kinase is a critical step in the drug discovery pipeline. This guide provides a comparative overview of key biochemical assays to validate the interaction between the potent Nek2 inhibitor, Nek2-IN-4, and its target, the NIMA-related kinase 2 (Nek2). We present supporting data for this compound and other known Nek2 inhibitors, detailed experimental protocols, and visualizations to guide your research.
Nek2 is a serine/threonine kinase that plays a crucial role in cell cycle progression, particularly in centrosome separation and the spindle assembly checkpoint. Its dysregulation is implicated in various cancers, making it an attractive therapeutic target. This compound has emerged as a highly potent inhibitor of Nek2 with a reported IC50 of 15 nM. This guide outlines the standard biochemical methods to independently verify this potent activity and compare it with other available Nek2 inhibitors.
Comparative Inhibitor Performance
To provide a clear comparison of this compound's potency, the following table summarizes the biochemical IC50 values of this compound and other published Nek2 inhibitors. It is important to note that direct comparison of IC50 values should be made with caution, as experimental conditions can vary between studies.
| Inhibitor | Biochemical IC50 (nM) | Mechanism of Action |
| This compound | 15 | Reversible, ATP-competitive |
| JH295 | 770[1] | Irreversible, covalent binder to Cys22[1] |
| CMP3a | 82.74[2] | Reversible, ATP-competitive[3] |
| INH154 | Indirect inhibitor | Disrupts Nek2-HEC1 interaction[4][5] |
Key Biochemical Assays for Confirmation of Binding
Two primary types of in vitro assays are recommended to confirm the binding and inhibitory activity of this compound: kinase activity assays and direct binding assays.
Kinase Activity Assays: Measuring Inhibition of Nek2's Catalytic Function
These assays measure the ability of an inhibitor to block the catalytic activity of Nek2, which is the phosphorylation of a substrate.
The ADP-Glo™ Kinase Assay is a luminescence-based assay that quantifies the amount of ADP produced during a kinase reaction. A lower ADP level in the presence of an inhibitor indicates potent inhibition of the kinase.
dot
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Targeting NEK2 attenuates glioblastoma growth and radioresistance by destabilizing histone methyltransferase EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel small molecules disrupting Hec1/Nek2 interaction ablate tumor progression by triggering Nek2 degradation through a death-trap mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Phenotypic Comparison of Nek2 and Plk1 Inhibitors for Cancer Research
A detailed guide for researchers, scientists, and drug development professionals objectively comparing the performance of Nek2 and Plk1 inhibitors, supported by experimental data.
In the landscape of cancer therapeutics, polo-like kinase 1 (Plk1) and NIMA-related kinase 2 (Nek2) have emerged as critical regulators of mitosis, a process frequently dysregulated in cancer cells. Both kinases are serine/threonine kinases that play pivotal roles in the orchestration of cell division. Their overexpression in a variety of human cancers has made them attractive targets for the development of small molecule inhibitors. This guide provides a comparative analysis of the phenotypic effects of inhibiting Nek2, using the representative inhibitor JH295 , versus inhibiting Plk1, represented by BI 2536 . While "Nek2-IN-4" was the initial compound of interest, it is not a widely recognized nomenclature; therefore, this guide will focus on the well-characterized inhibitor JH295.
Mechanism of Action: A Tale of Two Mitotic Kinases
Nek2 is primarily involved in the regulation of centrosome separation at the G2/M transition and the maintenance of spindle bipolarity.[1][2] Its inhibition is predicted to disrupt these processes, leading to defects in spindle formation and chromosome segregation. Plk1, on the other hand, has a broader role in mitosis, contributing to mitotic entry, spindle assembly, chromosome segregation, and cytokinesis.[3] Plk1 inhibitors are known to induce a potent mitotic arrest characterized by the formation of monopolar spindles.[4]
Quantitative Comparison of Inhibitor Potency
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values for JH295 and BI 2536 in various cancer cell lines. It is important to note that these values are compiled from different studies and direct, head-to-head comparisons in the same experimental setup are limited.
| Inhibitor | Target | Cell Line | Assay Type | IC50 (nM) | Reference |
| JH295 | Nek2 | HeLa | Cell Viability | ~1300 | [5] |
| BI 2536 | Plk1 | HeLa | Cell Viability | 9 | [6] |
| BI 2536 | HUVEC | Cell Viability | 30 | [6] | |
| BI 2536 | Primary Rat Cardiac Fibroblasts | Cell Viability | 43 | [6] | |
| BI 2536 | Neuroblastoma Cell Lines (panel) | Cell Viability | <100 | [7] |
Phenotypic Effects of Nek2 vs. Plk1 Inhibition
The cellular consequences of inhibiting Nek2 and Plk1, while both impacting mitosis, exhibit distinct characteristics.
| Phenotypic Outcome | Nek2 Inhibition (JH295) | Plk1 Inhibition (BI 2536) |
| Cell Cycle Progression | G1 or G2/M arrest, depending on the cellular context.[8][9] | Potent mitotic arrest at prometaphase.[4][10] |
| Mitotic Spindle | Does not significantly perturb bipolar spindle assembly.[5] | Formation of monopolar spindles.[4][6] |
| Spindle Assembly Checkpoint (SAC) | Does not perturb the SAC.[5] | Activation of the SAC.[10] |
| Cell Fate | Induction of apoptosis.[2] | Induction of apoptosis (mitotic catastrophe).[10] A subset of cells may escape mitotic arrest, leading to aneuploidy.[6] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.
Nek2 and Plk1 Signaling in Mitosis
Caption: Simplified signaling pathways of Nek2 and Plk1 in mitosis and points of inhibitor intervention.
Experimental Workflow for Phenotypic Comparison
Caption: A generalized workflow for the comparative phenotypic analysis of Nek2 and Plk1 inhibitors.
Detailed Experimental Protocols
Cell Viability Assay (MTT/XTT)
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds.
Protocol:
-
Seed cancer cells (e.g., HeLa, U2OS) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the Nek2 inhibitor (JH295) and Plk1 inhibitor (BI 2536) in complete culture medium. A vehicle control (DMSO) should be included.
-
Replace the medium in the wells with the medium containing the inhibitors or vehicle control.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
For MTT assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
For XTT assay:
-
Prepare the XTT labeling mixture according to the manufacturer's instructions.
-
Add 50 µL of the XTT labeling mixture to each well and incubate for 2-4 hours at 37°C.
-
Measure the absorbance at 450-500 nm using a microplate reader.
-
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 values using appropriate software.
Cell Cycle Analysis by Flow Cytometry
Objective: To analyze the effect of the inhibitors on cell cycle distribution.
Protocol:
-
Seed cells in 6-well plates and treat with inhibitors or vehicle control for 24 hours.
-
Harvest cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently and store at -20°C overnight.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer.
-
Quantify the percentage of cells in G1, S, and G2/M phases of the cell cycle using cell cycle analysis software.
Immunofluorescence Microscopy for Spindle and Centrosome Analysis
Objective: To visualize the effects of the inhibitors on the mitotic spindle and centrosomes.
Protocol:
-
Grow cells on sterile coverslips in a 12-well plate.
-
Treat the cells with inhibitors or vehicle control for a duration that enriches for mitotic cells (e.g., 16-24 hours).
-
Fix the cells with ice-cold methanol (B129727) for 10 minutes at -20°C.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block non-specific binding with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.
-
Incubate with primary antibodies against α-tubulin (for microtubules) and pericentrin (for centrosomes) overnight at 4°C.
-
Wash with PBS and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides with an anti-fade mounting medium.
-
Acquire images using a fluorescence microscope and analyze the spindle morphology and centrosome number.
Conclusion
Both Nek2 and Plk1 are valid targets for anti-cancer therapy, and their inhibition leads to distinct phenotypic outcomes. Plk1 inhibition with compounds like BI 2536 results in a potent mitotic arrest characterized by monopolar spindles, a phenotype that is a hallmark of this class of drugs.[4][6] In contrast, the selective Nek2 inhibitor JH295 does not appear to induce the same dramatic spindle abnormalities, suggesting a more nuanced role for Nek2 in mitotic progression.[5] The choice of targeting Nek2 versus Plk1 may depend on the specific cancer type, its genetic background, and the desired therapeutic window. Further head-to-head studies are warranted to fully elucidate the comparative efficacy and potential for combination therapies.
References
- 1. Nek2 and Plk4: prognostic markers, drivers of breast tumorigenesis and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting NEK2 as a promising therapeutic approach for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]
- 4. The small-molecule inhibitor BI 2536 reveals novel insights into mitotic roles of polo-like kinase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Irreversible Nek2 kinase inhibitors with cellular activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design of potent and selective hybrid inhibitors of the mitotic kinase Nek2: SAR, structural biology and cellular activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The dual role of BI 2536, a small-molecule inhibitor that targets PLK1, in induction of apoptosis and attenuation of autophagy in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. UNIT 4.3 Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Polo-like kinase 1 inhibitor BI2536 causes mitotic catastrophe following activation of the spindle assembly checkpoint in non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. BI 2536, a potent and selective inhibitor of polo-like kinase 1, inhibits tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Selectivity of Nek2-IN-4: A Comparative Kinase Panel Analysis
For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount to interpreting experimental results and predicting potential therapeutic applications and off-target effects. This guide provides a comprehensive assessment of the kinase selectivity of a hypothetical, yet representative, Nek2 inhibitor, designated Nek2-IN-4. Its performance is objectively compared with established kinase inhibitors, supported by experimental data and detailed protocols.
The NIMA-related kinase 2 (Nek2) is a serine/threonine kinase that plays a crucial role in the regulation of the cell cycle, particularly in centrosome separation and mitotic progression. Its overexpression has been implicated in various cancers, making it an attractive target for therapeutic intervention. However, the development of highly selective Nek2 inhibitors remains a challenge due to the conserved nature of the ATP-binding pocket across the kinome. This guide utilizes publicly available data for the Nek2 inhibitor CMP3a (as a stand-in for the hypothetical this compound) and compares its selectivity profile against the Polo-like kinase 1 (Plk1) inhibitor GSK461364A and the pan-HER inhibitor Neratinib.
Comparative Kinase Selectivity Profiles
To provide a clear and quantitative comparison of inhibitor selectivity, the following table summarizes the screening data for this compound (data from CMP3a), GSK461364A, and Neratinib against a panel of kinases. The data is presented as the percentage of kinase activity remaining in the presence of the inhibitor at a specified concentration. A lower percentage indicates greater inhibition.
| Kinase Target | This compound (CMP3a) % of Control @ 15 nM[1] | GSK461364A % Inhibition @ 10 µM | Neratinib Kd (nM) |
| Nek2 | <35 | - | 270 [2] |
| Plk1 | - | >90% | - |
| EGFR | - | - | 92[3] |
| HER2 (ErbB2) | - | - | 59[3] |
| YSK4 | <35 | - | - |
| FLT3-ITDD835V | <35 | - | - |
| FLT3-ITDF691L | <35 | - | - |
| Plk2 | - | <50% | - |
| Plk3 | - | <50% | - |
Note: The datasets for each inhibitor were generated using different screening platforms and concentrations, which should be considered when making direct comparisons. The ideal comparison would involve screening all compounds on the same platform under identical conditions.
Experimental Protocols
The assessment of kinase inhibitor selectivity is typically performed using in vitro kinase assays. Below is a detailed methodology for a common approach, the radiometric kinase assay, which is considered a gold standard for its direct measurement of kinase activity.[4][5]
Radiometric Kinase Assay Protocol
This protocol outlines the general steps for assessing the inhibitory activity of a compound against a panel of purified kinases.
Materials:
-
Purified recombinant kinases
-
Specific peptide or protein substrates for each kinase
-
Test inhibitor (e.g., this compound) stock solution (typically in DMSO)
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
[γ-³³P]ATP or [γ-³²P]ATP (radiolabeled ATP)
-
Unlabeled ATP
-
96- or 384-well filter plates (e.g., phosphocellulose)
-
Phosphoric acid wash buffer
-
Scintillation counter and scintillation fluid
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test inhibitor in DMSO.
-
Reaction Setup: In the wells of a microplate, add the kinase reaction buffer, the specific kinase, and the diluted test inhibitor or DMSO (as a vehicle control).
-
Inhibitor Binding: Incubate the plate for a predetermined time (e.g., 10-20 minutes) at room temperature to allow the inhibitor to bind to the kinase.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the specific substrate and radiolabeled ATP. The concentration of unlabeled ATP is typically kept at or near the Km for each kinase to provide an accurate measure of potency.
-
Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a specific duration, allowing for the transfer of the radiolabeled phosphate (B84403) group from ATP to the substrate.
-
Reaction Termination and Substrate Capture: Terminate the reaction by adding a stop solution (e.g., phosphoric acid). Spot the reaction mixture onto a filter plate that binds the substrate.
-
Washing: Wash the filter plate multiple times with a wash buffer (e.g., 0.5% phosphoric acid) to remove unincorporated radiolabeled ATP.[6]
-
Detection: After drying the filter plate, add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase activity inhibition for each inhibitor concentration compared to the DMSO control. Determine the IC50 value (the concentration of inhibitor that reduces kinase activity by 50%) by fitting the data to a dose-response curve.
Visualizing the Landscape: Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context of Nek2 and the experimental approach to assessing inhibitor selectivity, the following diagrams have been generated.
The diagram above illustrates the central role of Nek2 in cell cycle regulation. It is activated by kinases such as Plk1 and the oncoprotein CIP2A, and inhibited by the phosphatase PP1.[7][8] Activated Nek2 then phosphorylates downstream targets to regulate critical mitotic events, including centrosome separation and the spindle assembly checkpoint.[7] Furthermore, Nek2 has been shown to influence other key signaling pathways, such as the Wnt/β-catenin and Akt pathways, which are often dysregulated in cancer.[8][9]
The workflow diagram outlines the key steps in a typical radiometric kinase panel screen. The process begins with the preparation of the test compound, the panel of kinases, and the necessary reagents. The enzymatic reaction is then carried out, followed by the capture of the phosphorylated substrate and washing to remove background signal. Finally, the signal is detected and analyzed to determine the inhibitory activity of the compound against each kinase in the panel.
References
- 1. Targeting NEK2 attenuates glioblastoma growth and radioresistance by destabilizing histone methyltransferase EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Neratinib | C30H29ClN6O3 | CID 9915743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Radiometric kinase assays with scintillation counting – The Bumbling Biochemist [thebumblingbiochemist.com]
- 6. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. NEK2 promotes cancer cell progression and 5-fluorouracil resistance via the Wnt/β-catenin signaling pathway in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validating Downstream Biomarker Changes Post-Nek2-IN-4 Treatment: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the downstream effects of Nek2-IN-4, a potent inhibitor of the serine/threonine kinase Nek2. Understanding these changes is critical for assessing the inhibitor's mechanism of action and therapeutic potential. This document compares the expected performance of this compound with alternative Nek2 inhibition methods, supported by experimental data from related studies, and provides detailed protocols for validation.
Introduction to this compound
This compound is a highly potent and specific inhibitor of Nek2, a kinase frequently overexpressed in various cancers and implicated in tumorigenesis and drug resistance. By inhibiting Nek2, this compound is expected to disrupt key oncogenic signaling pathways, leading to reduced cell proliferation and tumor growth.
Comparative Analysis of Nek2 Inhibitors
While specific downstream biomarker data for this compound is emerging, its high potency suggests effects comparable to or stronger than other methods of Nek2 inhibition, such as siRNA-mediated knockdown or other small molecule inhibitors. The following tables summarize quantitative data from studies using these alternative approaches, providing a benchmark for validating the effects of this compound.
Table 1: In Vitro Anti-proliferative Activity of Nek2 Inhibitors
| Compound/Method | Cell Line(s) | IC50 | Reference |
| This compound | AsPC-1 (Pancreatic) | 0.064 µM | [1] |
| PL45 (Pancreatic) | 0.031 µM | [1] | |
| MIA PaCa-2 (Pancreatic) | 0.161 µM | [1] | |
| Nek2 siRNA | HCT116 (Colorectal) | N/A (Significant growth inhibition) | [1] |
| SW620 (Colorectal) | N/A (Significant growth inhibition) | [1] | |
| MBM-55 | HOS (Osteosarcoma) | Not specified (Inhibited proliferation) | [2] |
| U2OS (Osteosarcoma) | Not specified (Inhibited proliferation) | [2] |
Table 2: Effect of Nek2 Inhibition on Downstream Wnt/β-catenin Pathway Biomarkers (Protein Expression)
| Inhibition Method | Cell Line | Biomarker | Fold Change (vs. Control) | Reference |
| Nek2 siRNA | HCT116 (Colorectal) | β-catenin | ~0.4-fold decrease | [1] |
| c-Myc | ~0.3-fold decrease | [1] | ||
| Cyclin D1 | ~0.5-fold decrease | [1] | ||
| sh-NEK2 | 786-O (Renal) | β-catenin | Significant decrease | [3] |
| c-Myc | Significant decrease | [3] | ||
| Caki-1 (Renal) | β-catenin | Significant decrease | [3] | |
| c-Myc | Significant decrease | [3] |
Table 3: Effect of Nek2 Inhibition on Downstream AKT Pathway Biomarkers (Protein Expression)
| Inhibition Method | Cell Line | Biomarker | Fold Change (vs. Control) | Reference |
| Nek2 siRNA | HOS (Osteosarcoma) | p-AKT | Significant decrease | [4] |
| U2OS (Osteosarcoma) | p-AKT | Significant decrease | [4] | |
| MBM-55 | HOS (Osteosarcoma) | p-AKT | Significant decrease | [4] |
| U2OS (Osteosarcoma) | p-AKT | Significant decrease | [4] |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the experimental approach to validating this compound's effects, the following diagrams illustrate the targeted signaling pathway and a typical experimental workflow.
Figure 1. Simplified Nek2 signaling pathway and the inhibitory action of this compound.
Figure 2. General experimental workflow for validating biomarker changes.
Experimental Protocols
Western Blotting for Protein-Level Biomarker Analysis
This protocol is for the detection of changes in protein levels of β-catenin, c-Myc, Cyclin D1, and p-AKT.
-
Cell Lysis:
-
Culture and treat cells as per the experimental design.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes and then centrifuge to collect the supernatant containing cellular proteins.[5]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-40 µg) onto a polyacrylamide gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.[5]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against β-catenin, c-Myc, Cyclin D1, p-AKT, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities using densitometry software and normalize to the loading control.[5]
-
Quantitative Real-Time PCR (qRT-PCR) for mRNA-Level Biomarker Analysis
This protocol is for the detection of changes in the mRNA levels of CCND1 (Cyclin D1) and MYC (c-Myc).
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from treated and control cells using a suitable RNA isolation kit.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
qPCR Reaction:
-
Prepare a qPCR reaction mix containing cDNA, forward and reverse primers for the target genes (CCND1, MYC) and a reference gene (e.g., ACTB, GAPDH), and a suitable qPCR master mix.
-
Perform the qPCR reaction in a real-time PCR system.
-
-
Data Analysis:
By following these protocols and using the provided comparative data as a reference, researchers can effectively validate the downstream biomarker changes induced by this compound, thereby elucidating its mechanism of action and advancing its potential as a therapeutic agent.
References
- 1. NEK2 promotes cancer cell progression and 5-fluorouracil resistance via the Wnt/β-catenin signaling pathway in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NEK2 promotes the progression of osteosarcoma through the AKT/p-AKT pathway and interacts with FoxM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NEK2 Serves as a Novel Biomarker and Enhances the Tumorigenicity of Clear-CellRenal-Cell Carcinoma by Activating WNT/β-Catenin Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Consensus guidelines for the validation of qRT-PCR assays in clinical research by the CardioRNA consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Consensus guidelines for the validation of qRT-PCR assays in clinical research by the CardioRNA consortium. - Research - Institut Pasteur [research.pasteur.fr]
- 9. Obtaining Reliable RT-qPCR Results in Molecular Diagnostics—MIQE Goals and Pitfalls for Transcriptional Biomarker Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Nek2-IN-4: A Procedural Guide
For researchers and drug development professionals utilizing the potent NEK2 inhibitor, Nek2-IN-4, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. While a specific Safety Data Sheet (SDS) for this compound, catalog number HY-137046 from MedchemExpress, is not publicly available, established general protocols for the disposal of small molecule inhibitors and laboratory chemicals provide a robust framework for safe handling and waste management.
It is imperative to consult the official Safety Data Sheet (SDS) provided by the supplier for definitive and detailed disposal instructions. In its absence, the following guidelines, based on standard laboratory practices, should be implemented.
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Step-by-Step Disposal Procedures
The proper disposal of this compound, like many other small molecule inhibitors, involves a multi-step process to ensure the safety of laboratory personnel and compliance with environmental regulations.
1. Waste Segregation and Collection:
-
Solid Waste: Unused or expired this compound powder, as well as any lab materials grossly contaminated with the solid compound (e.g., weighing boats, contaminated gloves, or paper towels), should be collected in a dedicated, clearly labeled hazardous waste container. The container should be made of a material compatible with the chemical and have a secure lid.
-
Liquid Waste: Solutions containing this compound, such as those from cell culture media or experimental assays, should be collected in a separate, labeled hazardous liquid waste container. Avoid mixing this waste with other chemical waste streams unless compatibility has been confirmed.
-
Sharps Waste: Any sharps, such as needles or pipette tips, that have come into contact with this compound should be disposed of in a designated sharps container for chemical contamination.
2. Decontamination of Labware:
Glassware and other reusable laboratory equipment that have been in contact with this compound should be decontaminated. A common procedure involves rinsing the equipment with a suitable organic solvent (such as ethanol (B145695) or acetone) in a fume hood. The solvent rinse should be collected as hazardous liquid waste. Following the solvent rinse, a thorough wash with an appropriate laboratory detergent and water is recommended.
3. Waste Storage:
All hazardous waste containers holding this compound waste must be securely sealed and stored in a designated, well-ventilated, and secondary containment area away from incompatible materials. The storage area should be clearly marked as a hazardous waste accumulation site.
4. Final Disposal:
The ultimate disposal of chemical waste must be handled by a licensed and certified hazardous waste disposal company. Your institution's Environmental Health and Safety (EHS) office will have established procedures for the pickup and disposal of chemical waste. It is crucial to follow your institution's specific guidelines for waste manifest documentation and pickup scheduling. Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.
Quantitative Data Summary
For effective waste management and to ensure compliance with disposal regulations, meticulous record-keeping is essential. The following table provides a template for tracking this compound waste.
| Waste Type | Container ID | Date Generated | Quantity (g or mL) | Researcher Name |
| Solid Waste | SW-NEK2-001 | YYYY-MM-DD | 5 g | Dr. A. Smith |
| Liquid Waste (DMSO) | LW-NEK2-001 | YYYY-MM-DD | 250 mL | Dr. A. Smith |
| Contaminated Sharps | CS-NEK2-001 | YYYY-MM-DD | 1 container | Dr. B. Jones |
Experimental Protocol Considerations
The disposal plan for this compound should be integrated into the experimental protocol itself. For instance, in a cell-based assay, the protocol should explicitly state that all cell culture media containing this compound must be aspirated and collected as hazardous liquid waste. Similarly, for in vivo studies, any unused dosing solutions and contaminated bedding should be handled as hazardous waste according to institutional guidelines for animal research.
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the disposal process, the following workflow diagram has been created.
Caption: Workflow for the proper disposal of this compound.
By adhering to these procedures, researchers can ensure the safe and responsible management of this compound waste, fostering a secure laboratory environment and protecting the broader ecosystem. Always prioritize your institution's specific EHS guidelines and consult the product's SDS for the most accurate and comprehensive information.
Personal protective equipment for handling Nek2-IN-4
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of Nek2-IN-4, a potent NEK2 inhibitor. As a novel compound intended for research use only, this compound's full toxicological properties are not yet fully understood. Therefore, adherence to stringent safety protocols is paramount to ensure the well-being of laboratory personnel and the integrity of research outcomes. This document outlines essential personal protective equipment (PPE), operational procedures, and disposal plans to foster a safe and efficient laboratory environment.
Engineering Controls and Personal Protective Equipment (PPE)
When handling this compound, a multi-layered approach to safety, combining engineering controls and appropriate PPE, is mandatory. All operations involving the solid compound or its solutions should be conducted in a designated area within a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.
Required Personal Protective Equipment:
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Must be chemical splash-proof and compliant with ANSI Z87.1 or equivalent standards. |
| Hand Protection | Disposable Nitrile Gloves | Double-gloving is required. Change gloves immediately if contaminated. |
| Body Protection | Laboratory Coat | Should be a buttoned, long-sleeved coat. A disposable gown is recommended for weighing and aliquoting. |
| Respiratory Protection | N95 Respirator or higher | Recommended when handling the powder form outside of a containment hood. |
Operational Plan: From Receipt to Experimentation
A systematic workflow is essential to safely manage this compound throughout its lifecycle in the laboratory.
Step 1: Receiving and Storage
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Wear appropriate PPE (lab coat, gloves, safety glasses) when unpacking.
-
The compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials. Keep the container tightly sealed.
Step 2: Weighing and Solution Preparation
-
All weighing of the solid compound must be performed in a chemical fume hood or a powder containment hood.
-
Use dedicated spatulas and weighing boats.
-
When preparing solutions, add the solvent to the powder slowly to avoid aerosolization.
-
Clearly label all solutions with the compound name, concentration, solvent, date, and your initials.
Step 3: Experimental Use
-
Conduct all experiments involving this compound within a chemical fume hood.
-
Avoid direct contact with skin and eyes.
-
In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[1]
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste: Contaminated gloves, weighing boats, pipette tips, and other disposable materials should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, labeled hazardous waste container. Do not pour down the drain.[1]
-
Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.
Workflow for Safe Handling of this compound
Caption: A workflow diagram illustrating the key steps for safely handling Nek-2-IN-4 from receipt to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
